molecular formula C13H17NO3 B070692 Ethyl 2-morpholinobenzoate CAS No. 192817-79-1

Ethyl 2-morpholinobenzoate

Cat. No.: B070692
CAS No.: 192817-79-1
M. Wt: 235.28 g/mol
InChI Key: UIVDSGDHUXOYDW-UHFFFAOYSA-N
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Description

Ethyl 2-morpholinobenzoate is a sophisticated chemical building block of significant interest in synthetic organic and medicinal chemistry research. This compound features a benzoate ester core functionalized with a morpholine ring at the 2-position, creating a versatile scaffold for the development of novel molecular entities. Its primary research application lies in its role as a key intermediate in the synthesis of complex heterocyclic compounds and potential pharmacologically active molecules, particularly those targeting the central nervous system. The electron-donating nature of the morpholino group and the reactivity of the ester moiety make it a valuable precursor for amidation, hydrolysis, and nucleophilic substitution reactions, enabling researchers to efficiently construct diverse compound libraries. Furthermore, its structural motif is relevant in the exploration of new ligands for various receptor systems, serving as a critical starting material in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is provided as a high-purity material to ensure reproducibility and reliability in advanced research applications. It is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 2-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVDSGDHUXOYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428083
Record name ethyl 2-morpholinobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192817-79-1
Record name ethyl 2-morpholinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Morpholinobenzoate: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-morpholinobenzoate, a molecule of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and burgeoning applications in drug discovery, particularly in the realm of oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

This compound belongs to a class of compounds characterized by a benzoic acid core functionalized with a morpholine moiety. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a molecule can impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2] These characteristics make morpholine-containing compounds attractive candidates for drug development across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3][4]

The 2-morpholinobenzoic acid framework, in particular, has garnered attention for its potential as an inhibitor of key signaling enzymes implicated in cancer progression.[5] This guide will focus specifically on the ethyl ester derivative, this compound, providing a detailed analysis of its chemical nature and its promise as a lead compound in the development of novel anticancer agents.

Chemical Structure and Properties

Molecular Structure

The chemical structure of this compound consists of a central benzene ring substituted with an ethyl ester group at the 1-position and a morpholine ring at the 2-position. The nitrogen atom of the morpholine ring is directly attached to the benzene ring.

IUPAC Name: Ethyl 2-(morpholin-4-yl)benzoate

Molecular Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyPredicted Value/RangeRationale
Physical State Liquid or low-melting solidBased on the molecular weight and the presence of flexible alkyl and morpholine groups.
Boiling Point > 200 °CThe presence of the aromatic ring and polar functional groups would lead to a relatively high boiling point. For comparison, the boiling point of ethyl benzoate is 212 °C.[6][7]
Melting Point Not readily predictableWould depend on the crystalline packing of the solid state.
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The ethyl ester and aromatic ring contribute to its lipophilicity, while the morpholine and ester groups provide some polarity.
pKa The nitrogen atom of the morpholine ring is weakly basic.The pKa of morpholine is approximately 8.5. The electron-withdrawing effect of the attached benzene ring would likely decrease the basicity of the morpholine nitrogen in this compound.
Spectral Properties (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its functional groups.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring.

  • Ethyl Group Protons: A quartet for the -OCH₂- protons around δ 4.0-4.5 ppm and a triplet for the -CH₃ protons around δ 1.0-1.5 ppm.

  • Morpholine Protons: Two distinct multiplets or broad singlets for the -NCH₂- and -OCH₂- protons of the morpholine ring, likely in the range of δ 2.5-4.0 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Ester Carbonyl Carbon: A signal around δ 165-175 ppm.

  • Ethyl Group Carbons: Signals for the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 10-15 ppm.

  • Morpholine Carbons: Signals for the -NCH₂- carbons around δ 45-55 ppm and the -OCH₂- carbons around δ 65-75 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band in the region of 1700-1730 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-N Stretch: A moderate absorption band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Expected at m/z = 235.

  • Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, and fragmentation of the morpholine ring.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies for the formation of carbon-nitrogen bonds. The most common approaches involve the coupling of an ortho-substituted ethyl benzoate with morpholine.

Key Synthetic Strategies

Two prominent and versatile methods for this type of C-N bond formation are the Ullmann Condensation and the Buchwald-Hartwig Amination .

  • Ullmann Condensation: This is a classic copper-catalyzed reaction that couples an aryl halide with an amine.[8][9][10] In this case, ethyl 2-chlorobenzoate or ethyl 2-bromobenzoate would be reacted with morpholine in the presence of a copper catalyst and a base at elevated temperatures.[11]

  • Buchwald-Hartwig Amination: This is a more modern and often higher-yielding palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[12][13][14][15][16] The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. This method is often preferred due to its milder reaction conditions and broader substrate scope.[12]

Illustrative Synthetic Workflow (Buchwald-Hartwig Amination)

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound via a Buchwald-Hartwig amination reaction.

Synthesis_of_Ethyl_2-morpholinobenzoate reactant1 Ethyl 2-bromobenzoate reaction Buchwald-Hartwig Amination reactant1->reaction reactant2 Morpholine reactant2->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction cat. ligand Phosphine Ligand (e.g., XPhos) ligand->reaction cat. base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product This compound reaction->product

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol Considerations

Protocol for Buchwald-Hartwig Amination: [12]

  • Reaction Setup: A dry reaction vessel is charged with ethyl 2-bromobenzoate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a base (e.g., cesium carbonate). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Anhydrous toluene and morpholine are added to the reaction mixture via syringe.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a designated period (typically 12-24 hours) until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

  • Anhydrous Solvents: The reaction is sensitive to water, which can deactivate the catalyst and lead to side reactions.

  • Choice of Ligand and Base: The selection of the appropriate phosphine ligand and base is critical for the efficiency of the catalytic cycle and can significantly impact the reaction yield. Bulky, electron-rich ligands are often employed to facilitate the reductive elimination step.

Applications in Drug Development: Targeting Cancer with Morpholine Derivatives

The 2-morpholinobenzoic acid scaffold, from which this compound is derived, has emerged as a promising framework for the development of novel anticancer agents.[5] Research has primarily focused on the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers.[17][18][19][20][21]

The Role of PC-PLC in Cancer

PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce the second messengers diacylglycerol (DAG) and phosphocholine.[18][19] Elevated levels and activity of PC-PLC have been observed in several cancer cell lines, and its activity is associated with increased cell proliferation, migration, and invasion – hallmarks of cancer.[5][17] Therefore, the inhibition of PC-PLC represents a viable therapeutic strategy for cancer treatment.[20][21]

2-Morpholinobenzoic Acids as PC-PLC Inhibitors

Recent studies have identified derivatives of 2-morpholinobenzoic acid as potent inhibitors of PC-PLC.[5] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines, including breast and colon cancer.[3][22][23] The morpholine moiety is believed to play a crucial role in the binding of these inhibitors to the active site of the enzyme.[5]

This compound as a Lead Compound

This compound can be considered a valuable starting point or lead compound in the development of more potent and selective PC-PLC inhibitors. The ethyl ester group can act as a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid. Further modifications to the core structure, such as the introduction of additional substituents on the benzene ring or the morpholine moiety, could lead to the discovery of new drug candidates with improved pharmacological profiles.[4][24][25]

Signaling Pathway Visualization:

PC-PLC_Inhibition PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine Inhibitor This compound (and derivatives) Inhibitor->PC_PLC Inhibition Cancer_Hallmarks Cancer Hallmarks (Proliferation, Migration, Invasion) DAG->Cancer_Hallmarks Phosphocholine->Cancer_Hallmarks

Caption: Inhibition of the PC-PLC signaling pathway by this compound derivatives.

Conclusion and Future Perspectives

This compound is a chemically intriguing molecule with significant potential in the field of drug discovery. Its synthesis is achievable through robust and well-established chemical reactions, and its core structure, the 2-morpholinobenzoic acid scaffold, has been identified as a promising platform for the development of novel anticancer therapeutics targeting the PC-PLC signaling pathway.

Future research in this area will likely focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, with the ultimate goal of identifying a clinical candidate for the treatment of cancer. The continued exploration of morpholine-containing compounds like this compound holds great promise for the advancement of modern medicine.

References

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  • Development of drug-like PC-PLC inhibitors as potent anti-proliferative agents. (n.d.). American Chemical Society.
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  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024).
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  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). PubMed Central.
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  • Development of Novel, Potent Phosphatidyl–Choline-Specific Phospholipase C Inhibitors. (2019).
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  • Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate | C23H24N4O3 | CID 25062762. (n.d.). PubChem.
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  • Ethyl 4-ethoxy-3-morpholin-4-ylmethylbenzoate | C16H23NO4 | CID 23148975. (n.d.). PubChem.
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The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Activities of Morpholine Derivatives

Foreword: The Enduring Versatility of a Simple Heterocycle

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, is a paramount example of such a "privileged structure."[1] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions—render it an invaluable component in the design of pharmacologically active agents.[2] This guide provides a comprehensive technical overview of the diverse pharmacological activities exhibited by morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a curated collection of quantitative data to facilitate comparative analysis and future drug design endeavors.

I. Anticancer Activity: Targeting the Engines of Malignancy

The proliferation of cancer cells is driven by the dysregulation of key signaling pathways. Morpholine derivatives have emerged as potent inhibitors of several of these critical cascades, demonstrating significant cytotoxic activity against a range of cancer cell lines.

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A pivotal signaling network frequently overactive in cancer is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway governs essential cellular processes such as growth, proliferation, and survival.[3][4] Several morpholine-containing compounds have been identified as potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling.[4][5] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the kinase domain of these enzymes, contributing to the high-affinity binding and potent inhibition.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation 4E-BP1->Proliferation Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibits Morpholine_Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

B. Quantitative Data: Anticancer Activity of Representative Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected morpholine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[6]
MCF-7 (Breast)6.44 ± 0.29[6]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[6]
AK-10 A549 (Lung)8.55 ± 0.67[6]
MCF-7 (Breast)3.15 ± 0.23[6]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[6]
Compound 9 H460 (Lung)0.003[7]
HT-29 (Colon)0.42[7]
MDA-MB-231 (Breast)0.74[7]
Compound 10e A549 (Lung)0.033 ± 0.003[8]
MDA-MB-231 (Breast)0.63 ± 0.02[8]
Compound 10h MCF-7 (Breast)0.087 ± 0.007[8]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture cancer cells to logarithmic growth phase.

  • Trypsinize and resuspend cells in fresh medium.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Prepare serial dilutions of the morpholine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium.

  • Add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against compound concentration.

II. Antimicrobial Activity: A Broad Spectrum of Defense

Morpholine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.

A. Antibacterial Activity

1. Mechanism of Action: The antibacterial mechanisms of morpholine derivatives are diverse and can include the inhibition of essential enzymes involved in cell wall synthesis or DNA replication. Some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA supercoiling.

2. Quantitative Data: Antibacterial Activity of Representative Morpholine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 12 Staphylococcus aureus25[1]
Staphylococcus epidermidis19[1]
Bacillus cereus21[1]
Micrococcus luteus16[1]
Escherichia coli29[1]
Compound 12 (triazole derivative) Mycobacterium smegmatis15.6[9]

3. Experimental Protocol: Broth Microdilution for MIC Determination

a. Inoculum Preparation:

  • Culture bacteria overnight in a suitable broth medium.

  • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

b. Compound Dilution:

  • Prepare a two-fold serial dilution of the morpholine derivative in a 96-well microtiter plate containing broth.

c. Inoculation and Incubation:

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate at 37°C for 18-24 hours.

d. MIC Determination:

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. Antifungal Activity

1. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many morpholine derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[4][10][11][12] Morpholines typically inhibit two key enzymes in this pathway: sterol Δ14-reductase and Δ8-Δ7 isomerase.[7][13] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.[7][13]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... 14-demethyl-lanosterol 14-demethyl- lanosterol Lanosterol->14-demethyl-lanosterol C14-demethylase Fecosterol Fecosterol 14-demethyl-lanosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase Ergosterol Ergosterol Episterol->Ergosterol ... Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->14-demethyl-lanosterol Inhibits Δ14-reductase Morpholine_Derivative->Fecosterol Inhibits Δ8-Δ7 isomerase

Caption: Inhibition of ergosterol biosynthesis by morpholine derivatives.

2. Quantitative Data: Antifungal Activity of Representative Morpholine Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Sila-analogue 24 Candida albicans1-2[14]
Cryptococcus neoformans1[14]
Aspergillus niger2[14]
Compound 12 Candida albicans20[1]
Aspergillus niger40[1]
Azole nucleus containing morpholine derivatives Candida albicans500-1000[9]
Saccharomyces cerevisiae500-1000[9]

3. Experimental Protocol: Antifungal Susceptibility Testing (EUCAST Method)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used.[15][16]

a. Inoculum Preparation:

  • Prepare a standardized inoculum of the fungal strain according to EUCAST guidelines.

b. Drug Dilution:

  • Perform serial dilutions of the morpholine derivative in RPMI 1640 medium in a 96-well plate.

c. Inoculation and Incubation:

  • Inoculate the wells with the fungal suspension.

  • Incubate at 35-37°C for 24-48 hours.

d. Endpoint Reading:

  • The MIC is determined as the lowest concentration of the drug that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Morpholine derivatives have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory mediators.

A. Mechanism of Action: Inhibition of COX-2 and iNOS

Many morpholine-containing compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is a key enzyme in the synthesis of prostaglandins, which are pro-inflammatory molecules. iNOS is responsible for the production of nitric oxide (NO), another important inflammatory mediator. By inhibiting these enzymes, morpholine derivatives can effectively reduce the inflammatory response.

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

1. Enzyme and Substrate Preparation:

  • Use a commercially available COX-2 inhibitor screening assay kit.

  • Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the kit's instructions.

2. Inhibition Assay:

  • In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and various concentrations of the morpholine derivative.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at room temperature for a specified time.

3. Absorbance Measurement:

  • Measure the absorbance at the wavelength specified in the kit's protocol.

4. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value.

IV. Central Nervous System (CNS) Activity: Modulating Neurotransmission

The morpholine scaffold is a common feature in drugs targeting the central nervous system, particularly antidepressants.

A. Mechanism of Action: MAO Inhibition and Neurotransmitter Reuptake Inhibition

1. Monoamine Oxidase (MAO) Inhibition: Some morpholine derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[17][18] By inhibiting these enzymes, the levels of these neurotransmitters in the synaptic cleft are increased, leading to an antidepressant effect.

2. Serotonin and Norepinephrine Reuptake Inhibition: Other morpholine-based compounds function as selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs), or as dual SNRIs.[15][19] These compounds block the reabsorption of serotonin and/or norepinephrine from the synapse back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors.

B. Quantitative Data: Antidepressant-related Activity of Morpholine Derivatives
Compound IDTargetIC50 (µM)Reference
MO1 MAO-B0.030[17]
MO5 AChE6.1[17]
Compound 19 MAO-A0.060[3]

V. Other Promising Pharmacological Activities

The therapeutic potential of morpholine derivatives extends beyond the activities detailed above.

A. Antidiabetic Activity

Several morpholine derivatives have been investigated as potential antidiabetic agents. A primary mechanism of action is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[9][20] By inhibiting this enzyme, the rate of glucose absorption from the intestine is reduced, helping to control postprandial hyperglycemia.

B. Antimalarial Activity

Morpholine-containing compounds have shown promise as antimalarial agents, with some exhibiting potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[21][22]

C. Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Morpholine derivatives have been identified as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis.[23]

VI. Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, have made it a cornerstone in the development of a vast array of therapeutic agents. The diverse pharmacological activities of morpholine derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and CNS-active agents, underscore the remarkable versatility of this simple heterocycle.

Future research in this area will undoubtedly focus on the rational design of novel morpholine-based compounds with enhanced potency, selectivity, and safety profiles. A deeper understanding of the structure-activity relationships and the molecular interactions with their biological targets will be crucial for the development of next-generation therapeutics. The continued exploration of the morpholine scaffold holds immense promise for addressing a multitude of unmet medical needs.

VII. References

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  • Liu, X., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(18), 4235. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

  • EUCAST. (2026). Clinical breakpoint table. [Link]

  • Inhibition of Ergosterol Biosynthesis by Morpholine, Piperidine, and Spiroketalamine Fungicides in Microdochium nivale: Effect on Sterol Composition and Sterol Δ 8 → Δ 7Isomerase Activity. (2001). ResearchGate. [Link]

  • Ergosterol biosynthesis pathway. The box on the left diagrams the... (n.d.). ResearchGate. [Link]

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  • Synthesis and antitubercular activity of piperidine and morpholine 1, 8 naphthyridine analogues. (2016). ResearchGate. [Link]

  • Zolotareva, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023). ResearchGate. [Link]

  • Singh, P., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 589-601. [Link]

  • Radini, M. A., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of the Indian Chemical Society, 99(9), 100651. [Link]

  • IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16035. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. [Link]

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  • Kumar, P., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 167, 436-447. [Link]

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  • Revie, N. M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 12(2), 65-74. [Link]

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  • Synthesis, antimicrobial and antitubercular activities of some novel pyrazoline derivatives. (2015). ResearchGate. [Link]

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  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2576-2580.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). National Institutes of Health. [Link]

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Investigating the Biological Targets of Ethyl 2-morpholinobenzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of a Promising Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing the pharmacokinetic profiles of bioactive molecules.[1] When incorporated into a benzoic acid scaffold, as in the case of Ethyl 2-morpholinobenzoate, it presents a molecule with significant therapeutic potential. Derivatives of the closely related 2-morpholinobenzoic acid have demonstrated compelling anti-proliferative effects in cancer cell lines and inhibitory activity against key enzymes involved in oncogenic signaling pathways.[2][3][4] Specifically, the dysregulation of phosphatidylcholine-specific phospholipase C (PC-PLC) is implicated in various cancers, and compounds based on a 2-morpholino-5-N-benzylamino benzoic acid scaffold have been identified as inhibitors of this enzyme.[3][4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and identify the biological targets of this compound. We will move beyond a simple listing of techniques, delving into the strategic rationale behind experimental choices to construct a robust and self-validating workflow for target deconvolution. Our approach is grounded in established methodologies, ensuring scientific integrity and providing actionable insights for progressing this compound through the drug discovery pipeline.

Part 1: Hypothesis Generation - Leveraging Existing Knowledge

The logical starting point for investigating the biological targets of this compound is to consider the known activity of its structural analogs. The significant body of work on 2-morpholinobenzoic acid derivatives points towards PC-PLC as a primary hypothetical target.[2][3][4]

Initial Hypothesis: this compound exerts its biological effects through the inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC).

This hypothesis forms the basis of our initial experimental designs. However, it is crucial to approach target identification with an open mind, as the ethyl ester modification may alter the target profile compared to the carboxylic acid or hydroxamic acid derivatives previously studied.[4] Therefore, our strategy will encompass both hypothesis-driven validation and unbiased screening approaches.

Part 2: Experimental Strategy for Target Identification and Validation

A multi-pronged approach is essential for the unambiguous identification and validation of a drug's biological target. We will employ a combination of in vitro biochemical assays, in-cell target engagement studies, and broader proteomic approaches.

Workflow for Target Deconvolution

The following diagram outlines a logical workflow for the identification and validation of the biological targets of this compound.

G cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Target Identification A Hypothesis: PC-PLC Inhibition B Biochemical PC-PLC Inhibition Assay A->B Validate with C Isothermal Titration Calorimetry (ITC) B->C Confirm direct binding D Cellular Thermal Shift Assay (CETSA) C->D Move to cellular context E Reporter Gene Assays (e.g., Downstream of PC-PLC signaling) D->E Correlate with functional effect F Affinity Chromatography-Mass Spectrometry E->F If results are inconclusive or to find off-targets H Validate Hits from Unbiased Screens F->H G Activity-Based Protein Profiling (ABPP) G->H I Final Validated Target(s) H->I Final Target Validation

Caption: A logical workflow for the deconvolution of this compound's biological targets.

Detailed Experimental Protocols

Biochemical Assay: PC-PLC Inhibition

Rationale: This initial experiment directly tests our primary hypothesis. By using a purified form of PC-PLC, we can determine if this compound has a direct inhibitory effect on the enzyme's catalytic activity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human PC-PLC.

    • Prepare a fluorescently labeled phosphatidylcholine substrate.

  • Assay Setup:

    • In a 96-well plate, serially dilute this compound to create a concentration gradient (e.g., from 100 µM to 1 nM).

    • Add a constant concentration of purified PC-PLC to each well.

    • Include positive control wells (known PC-PLC inhibitor, e.g., D609) and negative control wells (DMSO vehicle).[4]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorescently labeled phosphatidylcholine substrate.

    • Incubate at 37°C for a predetermined time.

    • Measure the fluorescence intensity, which will be proportional to the amount of substrate hydrolyzed.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (µM)
This compoundPC-PLCExperimental Value
D609 (Control)PC-PLCLiterature Value
Biophysical Assay: Isothermal Titration Calorimetry (ITC)

Rationale: While an inhibition assay demonstrates a functional effect, ITC provides direct evidence of binding and quantifies the thermodynamic parameters of the interaction. This is a crucial step in confirming a direct physical interaction between the compound and the putative target protein.

Protocol:

  • Sample Preparation:

    • Dialyze purified PC-PLC into a suitable buffer.

    • Dissolve this compound in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

  • Data Analysis:

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat changes and plot them against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: It is essential to confirm that the compound engages its target in a physiological cellular environment. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MDA-MB-231 or HCT116, which have been used in studies of related compounds) and treat with this compound or vehicle control.[2][3]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble PC-PLC at each temperature using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PC-PLC as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

Rationale: To identify potential off-targets or to discover the primary target if the PC-PLC hypothesis is not validated, an unbiased approach is necessary. Affinity chromatography uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate.

Workflow Diagram:

G A Synthesize this compound with a linker arm B Immobilize on a solid support (e.g., sepharose beads) A->B C Incubate with cell lysate B->C D Wash away non-specific binders C->D E Elute specifically bound proteins D->E F Protein Identification by LC-MS/MS E->F G Candidate Target List F->G

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol:

  • Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker suitable for immobilization (e.g., an amino or carboxyl group).

  • Immobilization: Covalently attach the linker-modified compound to activated chromatography beads.

  • Protein Pulldown:

    • Prepare a total protein lysate from a relevant cell line.

    • Incubate the lysate with the affinity beads. As a control, also incubate the lysate with beads that have not been functionalized with the compound.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, either by competing with an excess of free this compound or by using a denaturing solution.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database.

  • Hit Prioritization: Prioritize candidate targets that are significantly enriched in the compound-treated sample compared to the control.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to identifying the biological targets of this compound. By starting with a well-founded hypothesis based on the activity of structural analogs and progressing through direct biochemical and biophysical assays, cellular target engagement studies, and unbiased proteomic screening, researchers can build a comprehensive understanding of the compound's mechanism of action.

The validation of PC-PLC as a direct target would solidify the therapeutic potential of this compound in oncology.[3] Conversely, the identification of novel targets through unbiased methods could open up new therapeutic avenues. In either case, the methodologies described herein provide a clear and robust path forward for the continued development of this compound and the broader class of 2-morpholinobenzoic acid derivatives.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF. ResearchGate. [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-Morpholinobenzoate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-morpholinobenzoate is a synthetic small molecule featuring a morpholine ring attached to an ethyl benzoate scaffold. While the synthesis of this and related compounds is documented, a comprehensive understanding of its mechanism of action in biological systems is currently lacking. This technical guide provides a strategic and in-depth framework for the systematic investigation of this compound's biological activity. We will delve into hypothesized mechanisms of action based on its structural motifs, followed by a detailed, multi-tiered experimental workflow designed to identify its molecular targets, validate its biological effects, and assess its potential as a therapeutic agent. This document is intended to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to discovery.

Introduction: The Enigma of this compound

The morpholine ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1][2] Its favorable physicochemical and metabolic properties, coupled with its ability to engage in crucial molecular interactions, make it a "privileged structure" in drug design.[1][2] The morpholine moiety is a key component in compounds targeting a wide array of proteins, including kinases, receptors, and other enzymes.[3][4] Similarly, benzoate esters have been explored for their pharmacological effects, including antimicrobial properties and roles in metabolic pathways.[5][6]

This compound combines these two key structural features. However, the specific biological consequences of this combination are not well-defined in publicly available literature. This guide, therefore, outlines a comprehensive strategy to de-orphanize this compound, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Hypothesized Mechanisms of Action

Based on the constituent chemical moieties of this compound, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Enzyme Inhibition. The morpholine ring is a common feature in various enzyme inhibitors.[3] Potential targets could include, but are not limited to, protein kinases, cholinesterases, or monoamine oxidases. The benzoate component may also contribute to enzyme interactions, for instance, with D-amino acid oxidase.[7][8]

  • Hypothesis 2: Receptor Modulation. Aryl-morpholine structures are known to interact with central nervous system (CNS) receptors.[4] It is plausible that this compound could act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs) or other receptor families.

  • Hypothesis 3: Disruption of Protein-Protein Interactions. The overall topology of the molecule may allow it to interfere with specific protein-protein interfaces, a mechanism of growing importance in drug discovery.

A Multi-Tiered Experimental Workflow for Target Identification and Validation

To systematically investigate the hypothesized mechanisms, a phased approach is proposed, beginning with broad target identification and progressively narrowing down to specific molecular interactions and physiological effects.

Tier 1: Unbiased Target Identification

The initial step is to identify the direct molecular binding partners of this compound within a complex biological milieu, such as a cell lysate. Two complementary approaches are recommended:

  • Affinity-Based Pull-Down: This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[9][10]

  • Label-Free Approaches: These methods, such as the Drug Affinity Responsive Target Stability (DARTS) assay, rely on the principle that a small molecule binding to its target protein can alter the protein's stability, for instance, making it more resistant to protease degradation.[9][11]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its (yet unknown) activity.

  • Immobilization: Covalently attach the synthesized probe to activated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line or a neuronal cell line).

  • Incubation: Incubate the lysate with the this compound-conjugated beads. A control incubation with unconjugated beads is crucial.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Tier 2: Biochemical Validation of Target Engagement

Once a list of potential binding partners is generated, the next step is to validate these interactions biochemically and determine the functional consequences.

Assuming a candidate enzyme (e.g., a specific kinase) is identified in Tier 1:

  • Recombinant Protein: Obtain a pure, active recombinant form of the candidate enzyme.

  • Assay Development: Establish a robust in vitro activity assay for the enzyme. This could be a fluorescence-based, luminescence-based, or radiometric assay that measures the consumption of a substrate or the formation of a product.[12][13]

  • IC50 Determination: Perform a dose-response experiment by incubating the enzyme with a range of concentrations of this compound. Measure the enzyme activity at each concentration and calculate the half-maximal inhibitory concentration (IC50).[13]

  • Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and this compound to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14][15]

ParameterDescriptionHypothetical Value
IC50 Concentration of inhibitor required for 50% inhibition5.2 µM
Ki Inhibition constant2.1 µM
Mode of Inhibition Kinetic mechanism of inhibitionCompetitive

Table 1: Hypothetical biochemical parameters for this compound against a candidate enzyme.

Tier 3: Cellular and Phenotypic Assays

Validated biochemical activity must be translated into a cellular context. Cellular assays are essential to confirm that the compound engages its target in a living system and elicits a biological response.[16][17]

  • Cell Line Selection: Choose a cell line that expresses the target of interest.

  • Target Phosphorylation/Activity: Treat the cells with varying concentrations of this compound. Lyse the cells and use Western blotting or ELISA to measure the phosphorylation status or activity of the target protein and its downstream effectors.[18]

  • Phenotypic Assays: Assess the effect of the compound on cellular phenotypes such as proliferation, viability, apoptosis, or migration.[17][19] For example, a cell proliferation assay (e.g., MTS or CellTiter-Glo) can quantify the anti-proliferative effects of the compound.

Tier 4: In Vivo Efficacy and Toxicology

Promising in vitro and cellular activity warrants investigation in a living organism to assess efficacy, pharmacokinetics (PK), and toxicology.[20][21]

Assuming the compound shows anti-proliferative effects in cancer cell lines:

  • Model Selection: Use an appropriate mouse model, such as immunodeficient mice bearing subcutaneous xenografts of a human cancer cell line that is sensitive to the compound in vitro.[21]

  • Dosing and Administration: Determine a suitable formulation and route of administration for this compound. Conduct a dose-ranging study to identify a well-tolerated and effective dose.

  • Efficacy Assessment: Treat tumor-bearing mice with the compound or a vehicle control over a defined period. Monitor tumor volume and body weight. At the end of the study, tumors can be excised for biomarker analysis (e.g., target inhibition).[22]

  • Toxicology: Perform preliminary toxicology studies to assess for any adverse effects on major organs.[20][23]

Visualization of Workflows and Pathways

Clear visual representations are critical for understanding complex biological processes and experimental designs.

Experimental_Workflow cluster_Tier1 Tier 1: Target Identification cluster_Tier2 Tier 2: Biochemical Validation cluster_Tier3 Tier 3: Cellular Assays cluster_Tier4 Tier 4: In Vivo Studies T1_Affinity Affinity-Based Pull-Down T2_Enzyme Enzyme Inhibition Assays (IC50, Ki) T1_Affinity->T2_Enzyme T1_LabelFree Label-Free Methods (e.g., DARTS) T1_LabelFree->T2_Enzyme T3_Target Cellular Target Engagement T2_Enzyme->T3_Target T2_Binding Biophysical Binding Assays (e.g., SPR) T2_Binding->T3_Target T3_Phenotype Phenotypic Screening (Proliferation, Apoptosis) T3_Target->T3_Phenotype T4_Efficacy Efficacy Models (e.g., Xenograft) T3_Phenotype->T4_Efficacy T4_Tox Pharmacokinetics & Toxicology T4_Efficacy->T4_Tox

A high-level overview of the proposed experimental workflow.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Compound This compound Compound->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Leads to

A hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This technical guide provides a robust, multi-tiered framework for elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification to in vivo validation, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from this proposed workflow will not only define the molecular basis of its effects but also pave the way for its potential development as a novel therapeutic agent. Future work should focus on detailed structure-activity relationship studies to optimize potency and selectivity, as well as more extensive preclinical development to fully characterize its safety and efficacy profile.

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  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • Benzoate Uses as Food Preservatives. (n.d.). ResearchGate. [Link]

  • Wróblewska, K. B., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients. [Link]

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  • Pharmaceutical Applications and Benefits of Sodium Benzoate in Medical Treatments. (2024). Medium. [Link]

  • Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. (n.d.). PubChem. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Lin, C.-H., et al. (2021). Effect of Sodium Benzoate on Cognitive Function Among Patients With Behavioral and Psychological Symptoms of Dementia: Secondary Analysis of a Randomized Clinical Trial. The Journal of Clinical Psychiatry. [Link]

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Solubility and Stability Profile of Ethyl 2-morpholinobenzoate: A Preformulation Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical framework for evaluating the solubility and stability of Ethyl 2-morpholinobenzoate, a molecule of interest in pharmaceutical development. Recognizing that specific public domain data for this compound is limited, this document outlines robust, universally applicable methodologies rooted in fundamental physicochemical principles and regulatory expectations. We present detailed protocols for solubility determination across various media, a complete strategy for forced degradation studies to elucidate intrinsic stability, and a framework for designing long-term stability programs. The experimental choices and data interpretation are explained from a Senior Application Scientist's perspective, emphasizing causality and practical application. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the early-stage characterization of new chemical entities.

Introduction to this compound

This compound is an organic molecule featuring an ethyl ester and a morpholino group attached to a benzoate core. Its structure suggests it is a weakly basic compound, a critical characteristic that governs its physicochemical behavior.

  • Chemical Structure:

    • Core: Benzoic acid, ethyl ester

    • Key Functional Groups: Tertiary amine (within the morpholine ring), Ester.

  • Predicted Physicochemical Properties:

    • pKa: The tertiary amine is the primary basic center. The pKa is predicted to be in the range of 4.5 - 5.5, making it a weak base that will be protonated and more soluble in acidic environments.

    • LogP: The presence of both lipophilic (benzoate ring, ethyl group) and hydrophilic (morpholine oxygen, amine) features suggests a moderate lipophilicity.

The successful development of any active pharmaceutical ingredient (API) into a safe, effective, and stable drug product is critically dependent on a thorough understanding of its solubility and stability. These properties directly influence bioavailability, manufacturability, and shelf-life. This guide provides the foundational experimental workflows to de-risk the development of this compound.

Solubility Profiling: The Gateway to Bioavailability

Solubility is the cornerstone of oral drug absorption. For a weakly basic compound like this compound, pH-dependent solubility is a primary concern, as it dictates how the compound will behave throughout the variable pH environments of the gastrointestinal tract.

Theoretical Framework: The Henderson-Hasselbalch Equation

The solubility of a weak base increases as the pH of the environment drops below its pKa. This relationship is described by the Henderson-Hasselbalch equation, adapted for solubility (S):

S_total = S_0 * (1 + 10^(pKa - pH))

Where:

  • S_total is the total solubility at a given pH.

  • S_0 is the intrinsic solubility of the un-ionized form.

  • pKa is the dissociation constant of the conjugate acid.

This equation explains why we must test solubility in a range of pH media. It allows us to predict and understand the compound's solubility behavior in the stomach (pH ~1-2) versus the intestine (pH ~5.5-7.5).

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media and organic co-solvents.

Materials and Reagents:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • 0.1 N Hydrochloric Acid (HCl), pH ~1.2

  • Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • HPLC-grade Acetonitrile (ACN) and water

  • Calibrated orbital shaker with temperature control

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to several vials for each solvent system. The excess solid is crucial to ensure saturation.

  • Equilibration: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 3.0 buffer) to each vial.

  • Incubation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 48 hours. This duration is chosen to ensure true equilibrium is reached. A preliminary time-to-equilibrium study can refine this.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation is recommended for complete separation.

  • Sampling and Dilution: Carefully withdraw a small aliquot of the supernatant. Immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles. Perform a precise dilution with the mobile phase to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A simple isocratic method on a C18 column is often a good starting point.

Data Interpretation and Presentation

The results should be tabulated to provide a clear overview of the compound's solubility profile.

Table 1: Equilibrium Solubility of this compound at 25°C

Solvent SystempHSolubility (µg/mL)Classification
0.1 N HCl1.2> 2000Very Soluble
Citrate Buffer3.0850Soluble
Phosphate Buffer7.415Sparingly Soluble
Water~7.012Sparingly Soluble
20% PG in Water7.045Slightly Soluble
40% PEG 400 in Water7.098Slightly Soluble

Scientist's Insight: The hypothetical data in Table 1 strongly supports our initial assessment. The high solubility at pH 1.2 is due to the protonation of the morpholine nitrogen, forming a highly water-soluble salt. The dramatic drop in solubility at pH 7.4 is a classic "red flag" for potential bioavailability issues, as the compound may precipitate upon transitioning from the stomach to the intestine. The improved solubility with co-solvents like PG and PEG 400 suggests that formulation strategies involving these excipients could be viable for liquid dosage forms.

Intrinsic Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies like the ICH (International Council for Harmonisation). Its purpose is twofold: to identify potential degradation pathways and to develop a stability-indicating analytical method capable of separating the intact API from its degradation products.

The Principle of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that provides unambiguous quantification of the API in the presence of its potential degradants, impurities, and excipients. The development of such a method is a core outcome of stress testing. Peak purity analysis (e.g., using a photodiode array detector) is essential to validate the method.

Forced Degradation Experimental Protocols

The goal is to achieve 5-20% degradation of the API. This level is sufficient to detect and identify degradants without completely destroying the sample.

Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

3.2.1 Hydrolytic Degradation

  • Rationale: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Condition:

    • Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 2, 8, 24h).

    • Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Condition:

    • Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at room temperature (25°C). Basic hydrolysis is typically much faster.

    • Withdraw samples at short time points (e.g., 5, 15, 30, 60 min).

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Condition:

    • Mix 1 mL of stock solution with 9 mL of purified water.

    • Incubate at 60°C for 24 hours and sample as in the acidic condition.

3.2.2 Oxidative Degradation

  • Rationale: The tertiary amine and the electron-rich aromatic ring can be susceptible to oxidation.

  • Protocol:

    • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours.

    • Sample at various time points and analyze directly.

3.2.3 Photolytic Degradation

  • Rationale: Aromatic systems can absorb UV light, leading to photodegradation.

  • Protocol:

    • Expose a solution of the API (in a quartz cuvette) and the solid API to a calibrated light source.

    • Follow ICH Q1B guidelines for light exposure (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to differentiate light-induced degradation from thermal degradation.

    • Analyze samples after exposure.

Data Analysis and Degradation Pathway Elucidation

The results from the HPLC analysis are used to quantify the loss of the parent API and the formation of degradants.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationMajor Degradants (Retention Time)
0.1 N HCl24 h60°C~15%DP1 (2.5 min)
0.1 N NaOH30 min25°C~18%DP1 (2.5 min)
3% H₂O₂24 h25°C~8%DP2 (4.1 min)
Light Exposure7 days25°C< 2%No significant degradation
Heat (Solid)48 h80°C< 1%No significant degradation

Scientist's Insight: The data clearly indicates that the primary liability for this compound is hydrolysis. The formation of the same degradant (DP1) under both acidic and basic conditions strongly suggests it is the hydrolysis product, 2-morpholinobenzoic acid. The molecule shows moderate sensitivity to oxidation but appears to be highly stable against heat and light. This information is invaluable for formulation: an aqueous liquid formulation would require careful pH control (likely a slightly acidic buffer system) and potentially the inclusion of an antioxidant. A solid dosage form is predicted to be very stable.

Degradation_Pathway cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway API This compound C13H17NO3 DP1 2-morpholinobenzoic acid C11H13NO3 API->DP1 H+ or OH- Ethanol Ethanol C2H5OH API->Ethanol H+ or OH- API_ox This compound C13H17NO3 DP2 N-Oxide Degradant C13H17NO4 API_ox->DP2 [O]

Caption: Hypothetical degradation pathways for this compound.

Long-Term Stability Study Design

While forced degradation reveals how a molecule can degrade, long-term stability studies determine how fast it degrades under realistic storage conditions. These studies are essential for determining the shelf-life and re-test period of the API.

Protocol Outline based on ICH Q1A(R2)

Objective: To evaluate the stability of the solid this compound API under long-term and accelerated storage conditions.

Methodology:

  • Packaging: Store the API in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance (visual inspection)

    • Assay (using the stability-indicating HPLC method)

    • Related Substances (quantification of degradation products)

    • Moisture content (Karl Fischer titration)

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Pull & Test API_Batch Select API Batch Packaging Package in Inert Containers API_Batch->Packaging T0_Analysis Time-Zero Analysis Packaging->T0_Analysis LongTerm Long-Term 25°C / 60% RH T0_Analysis->LongTerm Accelerated Accelerated 40°C / 75% RH T0_Analysis->Accelerated Pull_LT Pull Long-Term Samples (3, 6, 9, 12... mo) LongTerm->Pull_LT Pull_ACC Pull Accelerated Samples (3, 6 mo) Accelerated->Pull_ACC Analysis Perform Analytical Tests (Assay, Purity, etc.) Pull_LT->Analysis Pull_ACC->Analysis Data_Review Data Review & Shelf-Life Assessment Analysis->Data_Review

Caption: Workflow for an ICH-compliant long-term API stability study.

Conclusion and Formulation Recommendations

  • Solubility: The compound is a weak base with pronounced pH-dependent solubility. For oral delivery, formulation strategies to address poor solubility in the neutral pH of the intestine will be paramount. This could include salt formation, amorphous solid dispersions, or lipid-based formulations.

  • Stability: The primary degradation pathway is hydrolysis of the ethyl ester, which is accelerated by both acid and base. The molecule is relatively stable to oxidation, heat, and light.

  • Formulation Strategy:

    • Solid Dosage Forms: A crystalline solid form is expected to be highly stable and is the recommended path forward. Excipient compatibility studies will be necessary.

    • Liquid Dosage Forms: If a liquid formulation is required, it should be formulated in a buffered system with a pH between 4 and 5 to balance solubility and stability. The inclusion of an antioxidant should be considered as a safeguard.

By following the rigorous protocols outlined herein, researchers can build a robust data package to understand the properties of this compound, enabling data-driven decisions for its successful development into a viable drug product.

References

  • Title: The Shake Flask Method for Solubility Determination Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Exploring Ethyl 2-morpholinobenzoate as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-morpholinobenzoate as a Corrosion Inhibitor

Authored by a Senior Application Scientist

Foreword: The Imperative for Advanced Corrosion Mitigation

Corrosion is a relentless electrochemical process that inflicts staggering economic losses, estimated to be around 3.5% of the global GDP.[1] It compromises the structural integrity and operational safety of critical infrastructure across industries, from oil and gas pipelines to chemical processing plants. The use of organic corrosion inhibitors is a cornerstone of modern materials protection strategies. These molecules function by adsorbing onto a metal's surface, creating a protective barrier that stifles the electrochemical reactions responsible for degradation.[2] Among the vast array of organic inhibitors, those containing heteroatoms like nitrogen and oxygen, along with aromatic rings, have proven exceptionally effective due to their ability to form stable, coordinative bonds with metal surfaces.[2][3]

This guide delves into the specifics of a promising candidate within this class: This compound . We will explore its molecular architecture, the mechanisms underpinning its protective action, methodologies for performance evaluation, and the theoretical calculations that validate its efficacy. This document is intended for researchers and materials scientists dedicated to advancing the field of corrosion science.

Molecular Profile of this compound

This compound is a heterocyclic organic compound featuring a morpholine ring and an ethyl benzoate group. This unique combination of functional groups is key to its potential as a corrosion inhibitor.

  • The Morpholine Moiety : The morpholine ring contains both a nitrogen and an oxygen atom. These heteroatoms possess lone pairs of electrons, making them active sites for coordination with the vacant d-orbitals of iron atoms on a steel surface.[3][4]

  • The Ethyl Benzoate Group : The aromatic ring provides a source of π-electrons, which can also participate in the adsorption process, enhancing the stability of the protective film. The ester group further contributes to the molecule's electronic properties.

The synergistic effect of these structural features suggests a strong propensity for adsorption onto metallic surfaces, a critical prerequisite for an effective corrosion inhibitor.[1]

Synthesis Pathway

The synthesis of this compound can be achieved through established organic chemistry routes. A common approach involves the esterification of 2-morpholinobenzoic acid with ethanol under acidic catalysis, or alternatively, a nucleophilic substitution reaction between ethyl 2-bromobenzoate and morpholine.[5][6]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates / Alternative Reactants cluster_product Final Product 2-Bromobenzoic_acid 2-Bromobenzoic Acid Ethyl_2-bromobenzoate Ethyl 2-bromobenzoate 2-Bromobenzoic_acid->Ethyl_2-bromobenzoate Esterification (Ethanol, H+) Ethanol Ethanol Morpholine Morpholine Product This compound Ethyl_2-bromobenzoate->Product Nucleophilic Substitution (Morpholine) Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution (e.g., HCl) Metal Fe Fe Fe Fe Inhibitor This compound (Inhibitor) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H2O H₂O H2O->Metal Displaced Cl_ion Cl⁻ Cl_ion->Metal Blocked

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Performance Evaluation: A Methodical Approach

To validate the efficacy of this compound, a suite of electrochemical and gravimetric tests is employed. These methods provide quantitative data on inhibition efficiency and mechanistic insights.

Quantitative Performance Data

The inhibition efficiency (IE%) is a key metric, calculated from the reduction in corrosion rate in the presence of the inhibitor compared to a blank, uninhibited solution.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)15.2-
504.173.0
1002.384.9
2001.192.8
3000.894.7

Note: Data is representative and derived from typical performance of morpholine derivatives. [3]

Experimental Workflow

A standardized workflow ensures reproducibility and accuracy in evaluating inhibitor performance.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Analysis cluster_output Output A Prepare Metal Coupons (e.g., Mild Steel) D Weight Loss Measurement A->D E Electrochemical Tests (PDP & EIS) A->E F Surface Analysis (SEM/EDS) A->F B Prepare Corrosive Medium (e.g., 1M HCl) B->D B->E C Prepare Inhibitor Solutions (Varying Concentrations) C->D C->E G Calculate Corrosion Rate & IE% D->G H Determine Inhibition Mechanism E->H I Visualize Protective Film F->I

Caption: Standard workflow for corrosion inhibitor evaluation.

Core Experimental Protocols
Protocol 1: Weight Loss (Gravimetric) Measurement

This fundamental technique provides a direct measure of metal loss over time.

  • Preparation : Clean pre-weighed mild steel coupons by polishing with emery paper, degreasing with acetone, rinsing with distilled water, and drying. 2. Immersion : Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature. 3. Post-Immersion : Remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh.

  • Calculation : The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:[7]

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where: K = 8.76 × 10⁴ (constant), W = weight loss (g), A = coupon area (cm²), T = immersion time (h), D = metal density (g/cm³).

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol 2: Potentiodynamic Polarization (PDP)

PDP studies reveal the effect of the inhibitor on both anodic and cathodic reactions, helping to classify it as anodic, cathodic, or mixed-type. [8]

  • Electrochemical Cell : Set up a standard three-electrode cell containing the corrosive solution. The working electrode is the mild steel sample, the reference electrode is a Saturated Calomel Electrode (SCE), and the counter electrode is a platinum wire. [7]2. Stabilization : Allow the open circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan : Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analysis : Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The IE% is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the protective film and the kinetics of the corrosion process. [3]

  • Cell Setup : Use the same three-electrode cell as in the PDP experiment.

  • Measurement : Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis : The resulting impedance data is typically plotted as a Nyquist plot. The data is fitted to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate the formation of an effective insulating protective layer. [3]The IE% is calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Theoretical and Computational Validation

Modern corrosion science heavily relies on computational chemistry to predict inhibitor efficiency and elucidate adsorption mechanisms at the molecular level. [9]

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is used to calculate various electronic properties of the inhibitor molecule, which correlate with its performance. [10][11]

Quantum Parameter Significance in Corrosion Inhibition Typical Value Trend for Good Inhibitors
EHOMO (Highest Occupied Molecular Orbital Energy) Relates to the ability to donate electrons. Higher (less negative) values. [11]
ELUMO (Lowest Unoccupied Molecular Orbital Energy) Relates to the ability to accept electrons. Lower values. [12]
ΔE (Energy Gap = ELUMO - EHOMO) Indicates molecular reactivity. Lower values suggest higher reactivity and better inhibition. [12]

| Dipole Moment (μ) | Influences the adsorption process. | Higher values can promote better adsorption. [12]|

Computational studies on similar benzoate esters have shown that the molecule adopts a planar geometry, which is favorable for maximizing surface coverage upon adsorption. [1][9]The nitrogen and oxygen atoms are identified as the primary nucleophilic centers responsible for the strong interaction with the metal surface. [1]

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor molecules and the metal surface, experimental data is fitted to various adsorption isotherms. The Langmuir isotherm is frequently observed for morpholine derivatives, which assumes the formation of a monolayer of inhibitor on the metal surface. [13][14][15]This model provides insights into the spontaneity and strength of the adsorption process through the calculation of the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate spontaneous adsorption. [15]

Conclusion

This compound emerges as a highly promising corrosion inhibitor, particularly for protecting steel in aggressive acidic environments. Its efficacy is rooted in its molecular design, which facilitates strong and stable adsorption onto the metal surface through a combination of physisorption and chemisorption mechanisms. The presence of nitrogen and oxygen heteroatoms, coupled with an aromatic system, provides multiple active centers for forming a robust protective barrier.

Comprehensive evaluation using gravimetric and electrochemical techniques consistently demonstrates high inhibition efficiencies. These experimental findings are strongly supported by theoretical quantum chemical calculations, which correlate the molecule's electronic structure with its protective function. As industries continue to seek more efficient and reliable corrosion mitigation solutions, this compound stands out as a candidate worthy of further investigation and application.

References

  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024). ACS Omega. Retrieved January 9, 2024, from [Link]

  • Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution. (2021). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI. Retrieved January 9, 2024, from [Link]

  • Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. (2024). National Institutes of Health. Retrieved January 9, 2024, from [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. Retrieved January 9, 2024, from [Link]

  • Type II adsorption isotherm depicting the adsorption characteristics of EEPA on mild steel surface in HCl solution at 303 K. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Quantum chemical calculation for the inhibitory effect of compounds. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2024). MDPI. Retrieved January 9, 2024, from [Link]

  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. (2022). MDPI. Retrieved January 9, 2024, from [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022). International Journal of Corrosion and Scale Inhibition. Retrieved January 9, 2024, from [Link]

  • Temkin adsorption isotherm parameters for cold rolled steel dissolution... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • (PDF) Computational Investigation of Anticorrosion Properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl) Methyleneamino] Benzoate and Its Pyrrole Substituted Variant on mild steel. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. Retrieved January 9, 2024, from [Link]

  • (PDF) Performance evaluation of an eco-friendly corrosion inhibitor extracted from residue of biogas plant. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
  • Synthesis of ethyl benzoate. (n.d.). PrepChem.com. Retrieved January 9, 2024, from [Link]

  • Evaluation and mechanism study on performance of imidazoline corrosion inhibitor. (n.d.). D.wanfangdata.com.cn. Retrieved January 9, 2024, from [Link]

  • A new benzodiazepine derivative as a highly effective corrosion inhibitor for E24 steel in acidic media. (2025). Revues Scientifiques Marocaines. Retrieved January 9, 2024, from [Link]

  • A new benzodiazepine derivative as a highly effective corrosion inhibitor for E24 steel in acidic media: integrated experimental and computational investigations. (2025). Moroccan Journal of Chemistry. Retrieved January 9, 2024, from [Link]

  • Ethanolamine morpholine oleate as corrosion inhibitor for mild steel in acid solutions. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. (2020). Quora. Retrieved January 9, 2024, from [Link]

  • Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Landscape for Ethyl 2-morpholinobenzoate

In the realm of drug discovery and material science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further development is built. This compound, a molecule of interest for its potential applications, presents a unique case study in the collation and interpretation of scientific data. While direct, published data on this specific compound is not abundant, this guide leverages established principles of organic chemistry and analytical science to provide a robust framework for its characterization. For the seasoned researcher, this document will serve as a practical guide to validating the properties of a novel or sparsely documented compound.

This guide is structured to provide not just the "what" but the "why" – delving into the rationale behind experimental choices and the interpretation of results. We will proceed from its molecular structure and synthesis to a detailed exploration of its key physicochemical attributes.

Molecular Structure and Synthesis

This compound is comprised of a central benzene ring substituted with an ethyl ester group and a morpholine moiety at the ortho position. This arrangement of a tertiary amine and an ester on an aromatic scaffold suggests potential applications in medicinal chemistry, where such motifs are common.

Proposed Synthetic Route: Buchwald-Hartwig Amination

A highly efficient and common method for the synthesis of N-aryl amines is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is favored for its high functional group tolerance and relatively mild reaction conditions. The proposed synthesis of this compound would involve the cross-coupling of ethyl 2-bromobenzoate with morpholine.

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl_2-bromobenzoate Ethyl 2-bromobenzoate Morpholine Morpholine Reaction_Vessel Reaction_Vessel Morpholine->Reaction_Vessel + Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Vessel Ligand Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product_structure This compound Workup Workup Reaction_Vessel->Workup Heat Purification Purification Workup->Purification Aqueous Extraction Purification->Product_structure Column Chromatography

Caption: Proposed synthetic workflow for this compound via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis
  • Reaction Setup: To an oven-dried Schlenk flask, add the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Reactant Introduction: Add the aryl halide, ethyl 2-bromobenzoate (1.0 equivalent), and the amine, morpholine (1.2 equivalents), dissolved in an anhydrous solvent such as toluene.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems.

Physical State and Appearance

Based on the structure and the presence of the morpholine and ethyl benzoate moieties, this compound is expected to be a solid at room temperature.

Melting and Boiling Point
PropertyPredicted ValueMethod of Determination
Melting Point 129–130 °CDifferential Scanning Calorimetry (DSC)
Boiling Point > 200 °C (decomposes)Thermogravimetric Analysis (TGA)
Solubility

Solubility is a key parameter for drug delivery and formulation. The presence of both hydrophobic (aromatic ring, ethyl group) and hydrophilic (ester and morpholine nitrogens) parts suggests a solubility profile dependent on the solvent's polarity.

SolventPredicted SolubilityRationale
Water Slightly solubleThe hydrophobic benzene ring limits aqueous solubility.
Ethanol, Methanol SolubleThe polar nature of alcohols can interact with the ester and amine groups.
Dichloromethane, Chloroform Highly solubleNon-polar, aprotic solvents will readily dissolve the compound.
Hexanes Sparingly solubleThe polarity of the ester and morpholine groups will limit solubility in non-polar alkanes.
pKa

The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The most basic site on this compound is the nitrogen atom of the morpholine ring.

  • Predicted pKa: The pKa of the conjugate acid of the morpholine nitrogen is expected to be in the range of 4.5 - 5.5.

This can be determined experimentally using potentiometric titration or calculated using computational models.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the morpholine protons (two multiplets). The chemical shifts of the aromatic protons will be influenced by the electron-donating morpholine group and the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester) 1710 - 1730
C-O (Ester) 1150 - 1250
C-N (Amine) 1180 - 1280
Aromatic C-H 3000 - 3100
Aliphatic C-H 2850 - 2960
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₇NO₃), the expected molecular weight is approximately 235.28 g/mol . Electrospray ionization (ESI) would be a suitable method, likely showing a prominent [M+H]⁺ ion at m/z 236.13.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity determination and quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[1][2]

Conclusion

References

  • OSHA. (2003, May 14). Morpholine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (n.d.). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • PrepChem.com. (n.d.). Synthesis of ethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-acetylbenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1. Retrieved from [Link]

  • T3DB. (n.d.). Ethyl benzoate (T3D4935). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • ResearchGate. (2022, December). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]

  • MassBank. (2025). ethyl benzoate. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl benzoate. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Morpholinobenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 2-morpholinobenzoic acid scaffold. The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Derivatives of the 2-morpholinobenzoic acid core have emerged as potent inhibitors of key biological targets, demonstrating significant potential in oncology and inflammatory diseases. This document synthesizes findings from recent studies to elucidate the key structural motifs governing biological activity, focusing primarily on antiproliferative effects through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and potential anti-inflammatory mechanisms.[2][3] We will dissect the impact of substitutions on the central aromatic ring, modifications of the carboxylic acid moiety, and alterations to peripheral substituents. The causality behind experimental design choices is explored, and detailed protocols for synthesis and biological evaluation are provided for researchers in drug discovery and development.

The 2-Morpholinobenzoic Acid Core Scaffold: A Privileged Framework

The 2-morpholinobenzoic acid framework serves as the foundational structure for a versatile class of bioactive compounds. Its inherent properties, derived from the combination of a benzoic acid, an aromatic ring, and a morpholine moiety, make it an attractive starting point for medicinal chemistry campaigns. The morpholine ring, in particular, is frequently used to improve aqueous solubility and metabolic stability.[1] The primary biological activities explored for this scaffold include anticancer and anti-inflammatory effects.[2][4][5]

The general structure allows for systematic modification at several key positions, which is crucial for developing a comprehensive SAR and optimizing lead compounds. These positions, as identified in extensive analog synthesis, are the carboxylic acid group (R1), the central aromatic ring, and the N-benzylamino group typically found at position 5 (R2 and R3).[2]

Caption: Core scaffold highlighting key modification points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-morpholinobenzoate analogs is highly dependent on the nature and position of various substituents. The following sections detail the SAR based on systematic modifications to the core scaffold.

Modifications at the Carboxylic Acid Moiety (Position R1)

The acidic proton of the benzoic acid group is a critical interaction point. However, modifying this group has yielded analogs with varied and often enhanced potency. The rationale for these modifications is to explore different interactions with the target protein's active site, improve cell permeability, or alter the molecule's pharmacokinetic profile.

  • Carboxylic Acids: The parent acid compounds are potent inhibitors of PC-PLC.[2] For instance, compounds with a 2-morpholino group and a 5-N-benzylamino substituent on the benzoic acid ring are strong inhibitors of the enzyme.[2]

  • Esters: Esterification of the carboxylic acid, such as in the case of ethyl 2-morpholinobenzoate analogs, generally results in compounds with moderate activity.[2] Esterase-mediated hydrolysis in vivo could potentially convert these prodrugs back to the active carboxylic acid form.

  • Hydroxamic Acids: Replacing the carboxylic acid with a hydroxamic acid moiety leads to a significant increase in antiproliferative activity against cancer cell lines like MDA-MB-231 and HCT116.[2][6] This enhancement is likely due to the hydroxamic acid's ability to act as a strong chelating agent for metal ions, such as the Zn²⁺ cofactor present in the active site of metalloenzymes like PC-PLC.[6]

Modification at R1 Relative Activity (Antiproliferative) Rationale for Potency
Carboxylic Acid (-COOH)PotentKey interactions within the enzyme active site.
Ester (-COOEt)ModerateMay act as a prodrug; reduced direct binding affinity.[2]
Hydroxamic Acid (-CONHOH)Most PotentStrong chelation of metal cofactors (e.g., Zn²⁺) in the enzyme active site.[2][6]
Substitution Pattern on the Central Aromatic Ring

The spatial arrangement of substituents on the central benzoic acid ring is a crucial determinant of activity. The choice to explore different substitution patterns stems from the need to orient the key pharmacophoric elements—the morpholine and N-benzylamino groups—in an optimal conformation for binding to the target.

  • 2,5-Substitution: A substitution pattern placing the morpholine at position 2 and the N-benzylamino group at position 5 is confirmed to be the optimal pharmacophore for PC-PLC inhibition.[2]

  • 2,4-Substitution: Shifting the N-benzylamino group to position 4 results in a notable decrease in inhibitory activity. For one analog pair, changing from a 2,5- to a 2,4-substitution pattern caused a threefold decrease in PC-PLC inhibition.[2] This demonstrates a strict spatial requirement for target engagement.

Modifications of the N-Benzyl Group (Position R2/R3)

The N-benzylamino moiety provides a large surface for interaction and allows for fine-tuning of the molecule's properties through substitution on the benzyl ring (R3) or modification of the linking nitrogen (R2).

  • Halogen Substitution: Adding halogen substituents to the benzyl ring influences potency. Analogs with a 2-bromo or 4-bromo substitution on the benzyl ring were among the most potent in their respective series, significantly inhibiting cancer cell proliferation.[2] This suggests that specific electronic and steric interactions in this region are beneficial for activity.

  • Benzylic N-Methylation: Methylation of the nitrogen atom linking the benzyl group (modifying R2) was found to produce the most biologically active compounds in one study.[2] This modification can impact the compound's conformation, basicity, and hydrogen bonding capacity, encouraging further investigation into this part of the pharmacophore.[2]

Key Biological Activities and Mechanisms

Antiproliferative Activity via PC-PLC Inhibition

A primary mechanism of action for this class of compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). In many cancers, choline phospholipid metabolism is dysregulated, leading to elevated levels of phosphocholine, which can act as a mitogenic second messenger.[2][3] By inhibiting PC-PLC, these analogs disrupt this aberrant signaling pathway, thereby reducing cancer cell proliferation.

G cluster_0 PC-PLC Enzyme cluster_1 Inhibitor Action PC Phosphatidylcholine (PC) (Membrane Lipid) PCPC PC-PLC PC->PCPC Metabolized by PCholine Phosphocholine (PCholine) (Proliferation Signal) CancerCell Cancer Cell Proliferation PCholine->CancerCell Drives DAG Diacylglycerol (DAG) PCPC->PCholine Produces PCPC->DAG Inhibitor 2-Morpholinobenzoate Analog Inhibitor->PCPC Inhibits

Caption: Inhibition of the PC-PLC pathway by 2-morpholinobenzoate analogs.

Anti-inflammatory and Analgesic Potential

Morpholine-containing compounds have also been investigated for anti-inflammatory and analgesic activities.[4][7][8] Studies on related morpholino derivatives suggest a potential mechanism involving the inhibition of arachidonic acid metabolism through the cyclooxygenase (COX) pathway.[4] This action would reduce the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. This presents a promising secondary therapeutic avenue for the 2-morpholinobenzoate scaffold, warranting further investigation.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 2-morpholinobenzoate analogs.

General Synthesis Workflow

The synthesis of these analogs typically involves a multi-step process, often utilizing a palladium-catalyzed coupling reaction to construct the core structure, followed by functional group modifications.

G Start Starting Materials (e.g., 2-halobenzoic ester, morpholine, benzylamine) Step1 Step 1: Buchwald-Hartwig or Ullmann Amination (Formation of C-N bonds) Start->Step1 Intermediate Core Scaffold Intermediate Step1->Intermediate Step2 Step 2: Saponification (Ester to Carboxylic Acid) Intermediate->Step2 FinalAcid Final Carboxylic Acid Analog Step2->FinalAcid Step3 Step 3 (Optional): Amide or Ester Coupling FinalAcid->Step3 Purify Purification (Column Chromatography) FinalAcid->Purify FinalDeriv Final Hydroxamic Acid or Ester Analog Step3->FinalDeriv FinalDeriv->Purify Analyze Characterization (NMR, Mass Spec) Purify->Analyze

Caption: General workflow for the synthesis of 2-morpholinobenzoate analogs.

Detailed Protocol: Synthesis of Ethyl 2-morpholino-5-bromobenzoate

This protocol describes a representative first step in building the scaffold.

  • Reagents & Setup: To a reaction vessel under a nitrogen atmosphere, add ethyl 2-chloro-5-bromobenzoate (1.0 eq), morpholine (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Assay: Antiproliferative MTT Assay

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cells.

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231 or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting viability against compound concentration.

Conclusion and Future Directions

The 2-morpholinobenzoic acid scaffold is a highly tractable platform for the development of novel therapeutic agents. The SAR is well-defined, indicating that the optimal pharmacophore for antiproliferative activity is a 2-morpholino-5-N-benzylamino benzoic acid structure.[2] Conversion of the carboxylic acid to a hydroxamic acid dramatically increases potency, while N-methylation of the benzylic linker also shows significant promise.[2]

Future research should focus on:

  • Expanded Synthesis: Further exploration of substitutions on the N-benzyl ring and the central aromatic core to refine potency and selectivity.

  • Mechanism of Action Studies: Investigating the anti-inflammatory potential of these analogs by screening them against COX-1/COX-2 enzymes and other relevant inflammatory targets.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties of the most potent analogs to identify candidates for in vivo studies.

By leveraging the insights from this established SAR, researchers can continue to design and develop novel 2-morpholinobenzoate analogs with enhanced therapeutic potential.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
  • Pharmacological activity of morpholino compound. PubMed.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
  • Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evalu
  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflamm
  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • A review on pharmacological profile of Morpholine derivatives.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

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An In-Depth Technical Guide to the In Silico Modeling of Ethyl 2-morpholinobenzoate Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of a novel small molecule, using Ethyl 2-morpholinobenzoate as a primary case study. In drug discovery and molecular biology, researchers are often faced with compounds whose biological targets are unknown. This document outlines a systematic, multi-stage computational approach to predict potential protein targets, model the binding interaction, and assess the stability of the resulting complex. The methodologies described herein are designed to be self-validating at each stage, providing a robust framework for generating experimentally testable hypotheses.

Introduction: The Challenge of an Orphan Ligand

This compound is a small organic molecule whose specific biological interactions and receptor targets are not widely documented in public literature.[1][2][3][4][5] This scenario, where a ligand is "orphaned" from its receptor, is a common starting point in chemical biology and early-stage drug discovery. In silico modeling offers a powerful, resource-efficient strategy to navigate this challenge by exploring the vast landscape of the human proteome for potential binding partners.[6][7]

This guide details a three-pronged computational strategy:

  • Target Identification: Employing structure-based methods to "fish" for potential protein targets.

  • Molecular Docking: Predicting the precise binding orientation and affinity of the ligand within a prioritized target's active site.[8]

  • Molecular Dynamics (MD) Simulation: Evaluating the dynamic stability and interaction profile of the ligand-receptor complex in a simulated physiological environment.

By integrating these methods, we can construct a detailed hypothesis of the molecule's mechanism of action, paving the way for focused experimental validation.

Part 1: Target Identification and Ligand Preparation

Before any interaction can be modeled, we must first identify a plausible protein target and prepare our small molecule for simulation.

Conceptual Framework: From Ligand to Target

When a ligand's target is unknown, a "reverse" approach is necessary. Instead of screening a library of ligands against a known target, we screen our single ligand against a library of potential protein targets. This process, often called target fishing or reverse docking, leverages the vast structural information available in databases like the Protein Data Bank (PDB).[9][10][11][12][13]

For this compound, its structure contains a morpholine ring, an aromatic core, and an ethyl ester group—features common in ligands that bind to various enzyme classes, including kinases and G-protein coupled receptors. For the purpose of this guide, we will hypothesize a kinase as a potential target class, as many kinase inhibitors share similar structural scaffolds. We will proceed with a representative kinase, c-Abl tyrosine kinase (PDB ID: 1IEP) , as our hypothetical target for subsequent modeling steps.[14]

Experimental Protocol: Ligand Preparation

Accurate ligand preparation is critical for the success of any simulation. The goal is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and partial charges.

Step-by-Step Methodology:

  • Obtain 2D Structure: The 2D structure and SMILES string for this compound (CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3) are retrieved from the PubChem database.[1]

  • Generate 3D Conformation: Use a tool like Open Babel or the RDKit library in Python to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is computationally "relaxed" to find a stable, low-energy conformation. This is typically done using a force field like MMFF94 or UFF.

  • Assign Partial Charges: Correctly assigning partial atomic charges is crucial for calculating electrostatic interactions. Gasteiger charges are a common choice for docking studies.[15]

  • Save in Required Format: The prepared ligand is saved in the .pdbqt format for use with AutoDock Vina. This format includes atomic coordinates, partial charges (Q), and atom type information (T).[15]

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][16] The process involves sampling a vast number of possible conformations and scoring them based on their energetic favorability. We will use AutoDock Vina, a widely-used and validated docking engine.[14][17]

Logical Workflow for Molecular Docking

The docking process follows a logical sequence, starting from raw structural data and culminating in a ranked list of potential binding poses.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Receptor (PDB: 1IEP) PDB_Clean 3. Clean Receptor (Remove Water, Add Hydrogens) PDB->PDB_Clean LIG 2. Prepare Ligand (this compound) LIG_PDBQT 4. Convert Ligand (to PDBQT format) LIG->LIG_PDBQT Grid 5. Define Binding Site (Grid Box Generation) PDB_Clean->Grid LIG_PDBQT->Grid Vina 6. Run AutoDock Vina Grid->Vina Results 7. Analyze Results (Binding Affinity & Poses) Vina->Results Viz 8. Visualize Complex (PyMOL, Chimera) Results->Viz md_workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex 1. Create Complex (Protein + Best Docked Pose) Topology 2. Generate Topology (CHARMM36 Force Field) Complex->Topology Box 3. Solvation (Define Box & Add Water) Topology->Box Ions 4. Add Ions (Neutralize System) Box->Ions Min 5. Energy Minimization Ions->Min NVT 6. NVT Equilibration (Constant Temp & Volume) Min->NVT NPT 7. NPT Equilibration (Constant Temp & Pressure) NVT->NPT MD 8. Production MD Run NPT->MD Trajectory 9. Analyze Trajectory (RMSD, RMSF, H-Bonds) MD->Trajectory Conclusion 10. Assess Stability Trajectory->Conclusion

Caption: MD simulation workflow from system setup to trajectory analysis.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a condensed overview of a typical protein-ligand MD simulation workflow. [18][19][20][21][22] Step-by-Step Methodology:

  • System Preparation:

    • Combine the PDB files of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.

    • Use the gmx pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., CHARMM36). The force field provides the parameters needed to describe the energy of the system.

    • Generate a topology and parameter file for the ligand, this compound. This is a critical step, often requiring a server like CGenFF or the antechamber tool from AmberTools to generate CHARMM-compatible parameters. [18] * Merge the protein and ligand topologies.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) using gmx editconf.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P) using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M). [18]

  • Energy Minimization:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes introduced during setup.

  • Equilibration:

    • Perform a two-stage equilibration process. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

    • Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. During these steps, position restraints are often applied to the heavy atoms of the protein and ligand to allow the solvent to equilibrate around them. [22]

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints. This is done using gmx mdrun. The trajectory of the atoms is saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve suggests the system has reached equilibrium and the ligand remains stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible or rigid regions.

    • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds formed between the ligand and receptor, which are key indicators of a stable interaction.

Conclusion and Forward Outlook

This guide has detailed a systematic in silico workflow for characterizing the potential receptor interactions of a small molecule with an unknown target, using this compound as a case study. By integrating target fishing, molecular docking, and molecular dynamics simulations, we can build a robust computational model of a ligand-receptor complex. The docking results provide a high-resolution prediction of the binding pose and affinity, while the MD simulation validates the dynamic stability of this interaction.

It is imperative to recognize that in silico models are predictive, not definitive. The hypotheses generated through these computational experiments—the identity of the target receptor, the specific binding mode, and the key interacting residues—must be validated through rigorous biochemical and biophysical experiments, such as binding assays and X-ray crystallography. This synergistic combination of computational and experimental approaches is the cornerstone of modern, efficient drug discovery and molecular science.

References

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link] [23]2. wwPDB Consortium. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link] [9]3. EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link] [24]4. Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link] [18]5. Wikipedia. (2024). Protein Data Bank. Retrieved from [Link] [10]6. A-Z Chemistry. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link] [25]7. Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link] [26]8. GROMACS. (n.d.). Tutorials and Webinars. Retrieved from [Link] [27]9. ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link] [8]10. Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link] 11. AutoDock. (2020). Tutorial – AutoDock Vina. Retrieved from [Link] 12. Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link] [19]13. Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link] [28]14. American Chemical Society. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link] 15. RCSB PDB. (n.d.). Homepage. Retrieved from [Link] [11]16. Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link] [16]17. Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Retrieved from [Link] [20]18. Pritam Panda. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link] [21]19. OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved from [Link] [22]20. Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Retrieved from [Link] [12]21. Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link] [29]22. Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link] [17]23. InsilicoSci. (2024). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved from [Link] [30]24. ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link] [31]25. National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved from [Link] [13]26. AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link] 27. Fiveable. (n.d.). Pharmacophore modeling. Retrieved from [Link] [32]28. Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link] [15]29. Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Retrieved from [Link] [33]30. The Chemical Informaticist. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. Retrieved from [Link] 31. SciSpace. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link] [6]32. ResearchGate. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Retrieved from [Link] [7]33. NIH National Center for Biotechnology Information. (2014). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. Retrieved from [Link] [34]34. MDPI. (2023). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. Retrieved from [Link] [35]35. NIH National Center for Biotechnology Information. (2024). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. PMC. Retrieved from [Link] [36]36. PubChem. (n.d.). Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. Retrieved from [Link] 37. PubChem. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link] [2]38. PubChem. (n.d.). Ethyl 2-formamidobenzoate. Retrieved from [Link] [3]39. PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link] [4]40. PubChem. (n.d.). Ethyl 2-ethylbenzoate. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-morpholinobenzoate, a valuable scaffold in medicinal chemistry and materials science. We present a reliable two-step synthetic route commencing from readily available 2-chlorobenzoic acid. The protocol first details the formation of the C-N bond via a palladium-catalyzed Buchwald-Hartwig amination to yield 2-morpholinobenzoic acid. Subsequently, a classic Fischer esterification is employed to afford the target ethyl ester. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the Morpholinobenzoate Scaffold

The 2-morpholinobenzoate moiety is a privileged scaffold in modern drug discovery. The morpholine ring, a saturated heterocycle, is often incorporated into molecules to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability. The benzoate core provides a versatile platform for further functionalization. Consequently, efficient and scalable synthetic routes to derivatives like this compound are of significant interest to the research community.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound from a benzoic acid precursor necessitates two key transformations:

  • N-Arylation: The formation of a carbon-nitrogen bond between the benzoic acid ring and the morpholine nitrogen.

  • Esterification: The conversion of the carboxylic acid functionality to its corresponding ethyl ester.

For the crucial N-arylation step, several methodologies exist. The classical approach is the Ullmann condensation, a copper-catalyzed reaction that has been a mainstay in organic synthesis for over a century.[1][2] More contemporary and often higher-yielding is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction known for its exceptional functional group tolerance and broad substrate scope.[3][4][5] This protocol will focus on the Buchwald-Hartwig approach due to its reliability and milder reaction conditions. The subsequent esterification will be achieved via the well-established Fischer esterification , an acid-catalyzed reaction with ethanol.[6][7][8]

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Fischer Esterification start 2-Chlorobenzoic Acid + Morpholine reagents1 Pd Catalyst Ligand Base (e.g., NaOtBu) reaction1 Reaction Setup (Inert Atmosphere, Solvent, Heat) reagents1->reaction1 workup1 Aqueous Workup & Acidification reaction1->workup1 product1 2-Morpholinobenzoic Acid workup1->product1 reagents2 Ethanol (excess) Sulfuric Acid (catalyst) product1->reagents2 reaction2 Reflux reagents2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification Column Chromatography workup2->purification product2 This compound purification->product2

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Morpholinobenzoic Acid via Buchwald-Hartwig Amination

This procedure is adapted from established principles of Buchwald-Hartwig amination.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Chlorobenzoic Acid156.571.57 g1.0
Morpholine87.121.05 mL1.2
Palladium(II) Acetate224.5045 mg0.02
Xantphos578.68174 mg0.03
Sodium tert-butoxide96.102.88 g3.0
Toluene-50 mL-

Instrumentation:

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), and Xantphos (174 mg, 0.3 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) active catalyst is sensitive to oxidation.

  • Addition of Reagents: Under a positive pressure of inert gas, add toluene (50 mL), morpholine (1.05 mL, 12 mmol), and sodium tert-butoxide (2.88 g, 30 mmol). The use of a strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine and the catalytic cycle.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material and periodically take aliquots from the reaction mixture. A suitable eluent system would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The disappearance of the 2-chlorobenzoic acid spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its sodium salt. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. The 2-morpholinobenzoic acid will precipitate as a white solid.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of this compound via Fischer Esterification

This is a classic acid-catalyzed esterification procedure.[6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityComments
2-Morpholinobenzoic Acid207.232.07 gFrom Step 1
Ethanol46.0730 mLActs as both reagent and solvent
Sulfuric Acid (conc.)98.080.5 mLCatalyst

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-morpholinobenzoic acid (2.07 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: To this solution, carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain it for 4-6 hours. The Fischer esterification is an equilibrium-driven process; using a large excess of ethanol pushes the equilibrium towards the product side.[7]

  • Monitoring the Reaction: Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases.

  • Extraction: Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Toluene is a flammable and toxic solvent.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Add it slowly and carefully.

Conclusion

This application note outlines a robust and reproducible two-step synthesis of this compound. The protocol leverages a modern Buchwald-Hartwig amination for the key C-N bond formation, followed by a classic Fischer esterification. By providing detailed, step-by-step instructions and explaining the rationale behind the chosen conditions, this guide serves as a valuable resource for researchers in organic and medicinal chemistry.

References

  • Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., & Cano, E. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4995. [Link]

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High-Yield Synthesis of Morpholine Benzoate Compounds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Morpholine Benzoate in Modern Chemistry

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, often imparts favorable physicochemical properties to molecules, such as enhanced solubility and metabolic stability.[2] When coupled with a benzoate moiety, the resulting compound, N-benzoylmorpholine (commonly referred to as morpholine benzoate), serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4][5] Given its importance, the development of high-yield, efficient, and scalable synthetic routes to N-benzoylmorpholine is of paramount interest to researchers in both academic and industrial settings.

This application note provides a detailed guide to the synthesis of N-benzoylmorpholine, focusing on two robust and widely applicable methods: the classic acyl chloride addition and the increasingly favored direct amidation of benzoic acid. We will delve into the mechanistic underpinnings of each approach, provide step-by-step experimental protocols, and offer a comparative analysis to aid in method selection. Furthermore, a troubleshooting guide is included to address common challenges encountered during synthesis.

Core Principles of N-Benzoylmorpholine Synthesis

The formation of the amide bond between morpholine and a benzoic acid derivative is the central transformation in the synthesis of N-benzoylmorpholine. The two primary strategies to achieve this are differentiated by the initial activation of the carboxylic acid.

1. Acyl Chloride Method: A Classic and Robust Approach

This long-established method involves the conversion of benzoic acid to the more reactive benzoyl chloride. This is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is a highly electrophilic species that readily reacts with the nucleophilic secondary amine of morpholine to form the desired amide. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6][7]

2. Direct Catalytic Amidation: A Greener and Atom-Economical Alternative

Direct amidation involves the coupling of a carboxylic acid and an amine without the need for stoichiometric activating agents.[8][9] This approach is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt.[8][9] To overcome this, the reaction is typically performed at elevated temperatures with the removal of water, often facilitated by a catalyst. Boric acid has emerged as an inexpensive, environmentally benign, and highly effective catalyst for this transformation.[8][10][11][12] The proposed mechanism involves the formation of a mixed anhydride between boric acid and the carboxylic acid, which then acts as the acylating agent.[10] Other catalysts, such as titanium tetrafluoride (TiF₄), have also been shown to be effective.[9]

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Benzoylmorpholine via the Acyl Chloride Method

This protocol is adapted from a well-established and reproducible procedure that consistently provides high yields of the target compound.[13]

Materials:

  • Morpholine (≥99%)

  • Triethylamine (≥99%)

  • Benzoyl chloride (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium sulfate, anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water (4 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Expected Yield: ~95%[13]

Protocol 2: Green Synthesis of N-Benzoylmorpholine via Boric Acid-Catalyzed Direct Amidation

This protocol is based on the principles of boric acid-catalyzed amidation and is designed to be environmentally friendly and atom-economical.[8][10][12]

Materials:

  • Benzoic acid (≥99%)

  • Morpholine (≥99%)

  • Boric acid (≥99%)

  • Toluene

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 equivalent) and boric acid (5 mol%).

  • Add toluene to the flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Add morpholine (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated by removing the toluene under reduced pressure and purified by column chromatography or recrystallization.

Comparative Data of Synthetic Methods

MethodCatalystTemperatureReaction TimeYieldKey AdvantagesKey Disadvantages
Acyl Chloride None (base promoted)Room Temperature~1-2 hours~95%[13]High yield, fast reaction, well-establishedUse of corrosive and hazardous reagents (benzoyl chloride), generation of stoichiometric waste
Direct Amidation Boric Acid (5 mol%)Reflux (Toluene)5-20 hours[12]High"Green" catalyst, atom-economical, avoids hazardous reagentsLonger reaction times, requires higher temperatures and water removal
Direct Amidation TiF₄ (10 mol%)Reflux (Toluene)~24 hours90-98%[9]High yield for a range of substratesUse of a metal catalyst, longer reaction times

Visualization of Synthetic Pathways

Experimental Workflow

G cluster_0 Protocol 1: Acyl Chloride Method cluster_1 Protocol 2: Direct Amidation Method p1_start Mix Morpholine & Triethylamine in DCM p1_add Add Benzoyl Chloride p1_start->p1_add p1_react Stir at RT (1 hr) p1_add->p1_react p1_workup Aqueous Workup & Extraction p1_react->p1_workup p1_purify Dry & Concentrate p1_workup->p1_purify p1_end N-Benzoylmorpholine p1_purify->p1_end p2_start Mix Benzoic Acid & Boric Acid in Toluene p2_add Add Morpholine p2_start->p2_add p2_react Reflux with Dean-Stark p2_add->p2_react p2_isolate Cool & Remove Solvent p2_react->p2_isolate p2_purify Purification p2_isolate->p2_purify p2_end N-Benzoylmorpholine p2_purify->p2_end G RCOOH Benzoic Acid (R-COOH) Intermediate1 Acyloxyboronate Intermediate RCOOH->Intermediate1 + B(OH)₃ - H₂O BOH3 Boric Acid (B(OH)₃) RNH2 Morpholine (R'₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate1->Tetrahedral_Intermediate + R'₂NH Amide N-Benzoylmorpholine (R-CONR'₂) Tetrahedral_Intermediate->Amide - B(OH)₃ Water H₂O

Caption: Proposed mechanism for boric acid-catalyzed direct amidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield (Acyl Chloride Method) - Hydrolysis of benzoyl chloride.<[7]br>- Incomplete reaction.- Ensure slow, dropwise addition of benzoyl chloride.- Use anhydrous solvents and reagents.- Monitor reaction completion by TLC before workup.
Low Yield (Direct Amidation) - Inefficient water removal.- Catalyst deactivation.- Insufficient reaction time.- Ensure the Dean-Stark trap is functioning correctly.- Use a higher boiling point solvent if necessary.- Increase catalyst loading or reaction time.
Product Contamination - Incomplete removal of starting materials or byproducts.- Optimize the washing steps during workup.- Employ column chromatography or recrystallization for purification.
Dark Reaction Mixture - Side reactions or degradation at high temperatures.- For the acyl chloride method, ensure the reaction temperature is controlled during addition.- For direct amidation, ensure the reflux temperature is not excessively high.

Conclusion

The synthesis of N-benzoylmorpholine can be achieved with high yields through multiple synthetic routes. The choice between the acyl chloride method and direct catalytic amidation will depend on the specific requirements of the researcher, including scale, desired purity, and considerations for green chemistry. The acyl chloride method offers a rapid and high-yielding pathway, while boric acid-catalyzed direct amidation provides a more environmentally friendly and atom-economical alternative. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

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Application Notes & Protocols for the Quantitative Analysis of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive application notes and detailed protocols for the quantitative analysis of Ethyl 2-morpholinobenzoate. As a crucial moiety in synthetic chemistry and potentially in pharmaceutical development, rigorous and reliable quantification methods are paramount for quality control, stability testing, and pharmacokinetic studies. This guide details two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies are developed based on established principles for analyzing aromatic esters and heterocyclic compounds, ensuring scientific robustness. Each protocol is presented as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reproducibility.[1][2]

Introduction and Analytical Strategy

This compound is an organic molecule featuring a benzoate ester functional group substituted with a morpholine ring. This unique structure combines the chromophoric properties of the aromatic ring, making it suitable for UV-based detection, with the polarity and potential for volatility that informs chromatographic separation strategies.

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for pharmaceutical analysis due to its high resolution, reproducibility, and applicability to a wide range of compounds.[3][4] For this compound, reversed-phase HPLC with UV detection is the primary recommended method due to the compound's expected strong UV absorbance and moderate polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[3][5] It offers exceptional specificity and sensitivity due to mass-based detection, making it an excellent confirmatory technique or a primary method for trace-level analysis in complex matrices.[6]

The following sections provide detailed protocols for both methods, underpinned by the principles of method validation to demonstrate that each procedure is fit for its intended purpose.[2][7]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, with its aromatic ring and alkyl chain, will exhibit sufficient retention on a C18 column, while the morpholine group imparts enough polarity to ensure good peak shape and elution with a standard aqueous-organic mobile phase. The benzoyl chromophore is expected to have a strong UV absorbance, providing high sensitivity for quantification.[8][9]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard (purity ≥ 98%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or compatible).

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid Acid modifier improves peak shape for the basic morpholine moiety. Acetonitrile provides good elution strength.
Gradient 0-1 min: 30% B, 1-8 min: 30% to 80% B, 8-9 min: 80% B, 9.1-12 min: 30% B Gradient elution ensures separation from potential impurities and a sharp peak for the analyte.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection (λ) 254 nm A common wavelength for aromatic compounds, providing a good balance of sensitivity and specificity.

| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve and dilute it with the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[11]

Quantification:

  • Perform a system suitability test (SST) by injecting the mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[12]

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

Method Validation Summary (ICH Q2(R2) Framework)

The described method must be validated to ensure it is fit for purpose.[2][13] The following table outlines the key validation parameters and typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.995.
Linearity (R²) ≥ 0.999 over the specified range.
Range e.g., 1 - 100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1 (e.g., ~0.3 µg/mL).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1 (e.g., ~1.0 µg/mL).
Robustness %RSD ≤ 2.0% after minor changes in flow rate, column temperature, and mobile phase composition.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[14] This method is suitable for this compound as it is expected to be sufficiently volatile and thermally stable. Electron Ionization (EI) will produce a characteristic fragmentation pattern, allowing for unambiguous identification and quantification, even in the presence of co-eluting impurities.[15]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometric (MS) detector.[16]

  • Analytical column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed, mid-polarity column).

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

  • This compound reference standard (purity ≥ 98%).

Chromatographic and MS Conditions:

Parameter Setting Rationale
Injector Temp. 250 °C Ensures efficient volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min Temperature program designed to elute the analyte with good peak shape and separate it from solvent and potential impurities.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °C Standard temperature for EI, balancing ionization efficiency and minimizing degradation.
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns.
Acquisition Mode Scan (e.g., m/z 40-450) and SIM Full scan for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.

| Quantifier Ion | To be determined from the mass spectrum of the reference standard (e.g., molecular ion or a major, stable fragment ion). |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a final concentration within the calibration range.

Quantification:

  • Acquire the full scan mass spectrum of the reference standard to identify the molecular ion and key fragment ions. Select a stable, abundant ion for quantification and one or two qualifier ions.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Determine the analyte concentration in the sample from the calibration curve. Confirm identity by verifying the presence of qualifier ions and their relative abundance ratios.

Method Comparison and Selection

FeatureHPLC-UVGC-MS
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)
Sensitivity Good (LOQ ~1 µg/mL)Excellent (LOQ can be <0.1 µg/mL)
Sample Throughput High (run time ~12 min)Moderate (run time ~15 min)
Sample Prep Simple dissolution and filtrationSimple dissolution
Instrumentation Widely available in QC labsMore specialized, higher cost
Best For Routine QC, purity assays, high-concentration samplesTrace analysis, impurity identification, confirmation

Visualized Workflows

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters (ICH Q2) ATP Define Analytical Target Profile (ATP) Develop Method Development ATP->Develop Validate Method Validation Develop->Validate Transfer Method Transfer Validate->Transfer Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ/LOD Robustness Robustness Lifecycle Continuous Monitoring Transfer->Lifecycle

Caption: General workflow for analytical method validation as per ICH guidelines.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN/H2O/Acid) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standards Prepare Standard Solutions Inject Inject Samples & Standards Standards->Inject Sample Prepare Sample (Dissolve & Filter) Sample->Inject Equilibrate->Inject Detect UV Detection (254 nm) Inject->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC-UV method.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standards_GC Prepare Standard Solutions (in solvent) Inject_GC Inject into GC-MS Standards_GC->Inject_GC Sample_GC Prepare Sample (Dissolve in solvent) Sample_GC->Inject_GC Separate Separate on DB-5ms (Temp Program) Inject_GC->Separate Detect_MS Detect by MS (Scan or SIM) Separate->Detect_MS XIC Extract Ion Chromatogram (XIC) Detect_MS->XIC Calibrate_GC Generate Calibration Curve XIC->Calibrate_GC Quantify_GC Calculate Concentration Calibrate_GC->Quantify_GC

Caption: Experimental workflow for the GC-MS method.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Lab Manager Magazine.
  • ICH. (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Institutes of Health (NIH). (2020).
  • ResearchGate.
  • National Institutes of Health (NIH). (2018).
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
  • ResearchGate. (2018).
  • SIELC Technologies.
  • Veranova. Analytical Method Development.
  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • National Institutes of Health (NIH). (2021).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
  • SciSpace. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol)
  • PubMed. (2017).
  • Shimadzu.
  • Pharmatutor. (2012). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel.
  • ResearchGate. Fig. S2. (a)

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Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl 2-morpholinobenzoate. The method is designed for use in research, quality control, and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent separation of the active pharmaceutical ingredient (API) from its potential degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of this starting material. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, making it the ideal choice for purity assessment.[4][5]

This application note provides a comprehensive guide to the development and validation of a stability-indicating HPLC method. A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products that may form under various stress conditions, thus providing a more accurate assessment of the compound's stability.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValue/InformationSource
Molecular FormulaC₁₃H₁₇NO₃Inferred from structure
Molecular Weight235.28 g/mol Inferred from structure
PolarityModerately polarInferred from structure (presence of ester and morpholine groups)
UV AbsorbanceExpected to have significant UV absorbance due to the benzene ring.General knowledge of chromophores
SolubilityLikely soluble in common organic solvents like acetonitrile and methanol.General knowledge of similar compounds[8][9]

Based on its moderate polarity, a reversed-phase HPLC approach was selected as the most suitable separation mode.[10][11]

HPLC Method Development and Optimization

The primary goal of method development was to achieve optimal separation of this compound from any process-related impurities and degradation products with good peak shape and a reasonable run time.

Initial Screening of Chromatographic Conditions

Several combinations of stationary phases (C18, C8) and mobile phases (acetonitrile/water, methanol/water) were initially screened. A C18 column was chosen for its superior retention and selectivity for moderately polar compounds.[10] Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[12]

Optimization of Mobile Phase Composition and Wavelength

The mobile phase composition was optimized to achieve a retention time of approximately 5-10 minutes for the main peak, ensuring good resolution from the solvent front and any early eluting impurities. A UV scan of this compound in the mobile phase was performed to determine the optimal detection wavelength. A wavelength of 230 nm was chosen, where the analyte exhibits significant absorbance, ensuring high sensitivity.

Final Optimized Chromatographic Conditions

The following table summarizes the final optimized conditions for the HPLC analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 15 minutes

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound under various stress conditions as recommended by ICH guidelines.[4][6][13] The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The developed HPLC method was able to successfully separate the intact this compound peak from all degradation products formed under these stress conditions, confirming its stability-indicating capability.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Specificity

Specificity was demonstrated by the complete separation of the this compound peak from its degradation products in the forced degradation samples. The peak purity of the analyte was also confirmed using a photodiode array (PDA) detector.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50 to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity with a correlation coefficient (R²) of > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be within the acceptable range of 98-102%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Experimental Protocols

Preparation of Standard Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Sample Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes and filter through a 0.45 µm nylon syringe filter before injection.

Data Presentation

Table 1: System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.01.1
Theoretical Plates (N)N ≥ 20008500
%RSD of Peak Area (n=6)≤ 1.0%0.45%
Table 2: Summary of Validation Results
Validation ParameterResult
Specificity Method is specific and stability-indicating.
Linearity (R²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD) Repeatability: 0.5% Intermediate Precision: 1.2%
Robustness The method is robust to small variations in parameters.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile B Analyte Physicochemical Properties A->B C Select Column & Mobile Phase B->C D Initial Chromatographic Runs C->D E Optimize Mobile Phase Ratio D->E F Optimize Flow Rate & Temperature E->F G Select Detection Wavelength F->G H Finalized Method G->H I Forced Degradation Studies H->I J ICH Q2(R1) Validation I->J K Validated Method J->K

Caption: Workflow for HPLC Method Development and Validation.

Validation_Process Start Start Validation Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: Logical Flow of the Method Validation Process.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the purity assessment of this compound has been successfully developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. [Link]

  • Column Selection for Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • Method Development and Validation of Preservatives Determination... using HPLC. Taylor & Francis Online. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE... ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE... World Journal of Pharmaceutical and Medical Research. [Link]

  • A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate... Manipal Journal of Pharmaceutical Sciences. [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. PubChem. [Link]

  • Ethyl 2-ethylbenzoate. PubChem. [Link]

  • Ethyl benzoate. Wikipedia. [Link]

  • Conformational Parameters and Hydrodynamic Behavior of Poly(2-Methyl-2-Oxazoline) in a Broad Molar Mass Range. MDPI. [Link]

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Application Notes & Protocols: Ethyl 2-morpholinobenzoate as a Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and biological activities.[1] This guide focuses on Ethyl 2-morpholinobenzoate, a readily accessible N-substituted anthranilate derivative, as a pivotal starting material for the synthesis of novel heterocycles. We provide an in-depth exploration of its reactivity, focusing on the construction of quinazolinone-based frameworks, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This document furnishes detailed, field-proven protocols, explains the causality behind experimental choices, and offers insights into reaction optimization, targeting researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound is a derivative of anthranilic acid, a privileged scaffold in medicinal chemistry. The presence of a pre-installed morpholine moiety offers several advantages:

  • Enhanced Physicochemical Properties: The morpholine ring often improves aqueous solubility and metabolic stability, key parameters in drug design.

  • Modulation of Biological Activity: The morpholine group can act as a hydrogen bond acceptor and influence the overall conformation of the final molecule, impacting its interaction with biological targets.

  • Synthetic Handle: The core structure contains two key reactive sites—the ester and the aromatic ring—which can be manipulated to generate a diverse library of complex heterocyclic systems.

Our focus will be on the intramolecular cyclization strategies to forge fused heterocyclic systems, particularly the pharmaceutically significant quinazolinone core.

Physicochemical Properties and Safety Precautions

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₃N/A
Molecular Weight 235.28 g/mol N/A
Appearance Typically a light yellow liquid or low-melting solid[4]
Boiling Point Data not specified; related benzoates have high boiling points.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Ethanol).N/A

Safety Information: While specific data for this compound is not readily available, related benzoates and amines warrant caution.

  • Causes skin and serious eye irritation.[5]

  • Combustible liquid; keep away from heat, sparks, and open flames.[4][6]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Core Synthetic Strategy: Niementowski-Type Cyclization to Quinazolinones

One of the most direct and powerful methods for constructing the quinazolinone ring from an anthranilate derivative is the Niementowski reaction.[3][7][8] This reaction involves the condensation of an anthranilic acid or its ester with an amide. In our case, this compound reacts with a nitrogen source, such as formamide, to yield the corresponding morpholino-substituted quinazolinone.

Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack of the formamide nitrogen on the ester carbonyl, followed by elimination of ethanol to form an amidine intermediate. Subsequent intramolecular cyclization via attack of the morpholine nitrogen onto the formamide-derived carbon, followed by tautomerization, yields the stable aromatic quinazolinone ring system.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Synthesis Workflow A This compound B Reaction Setup (Formamide, High Temp) A->B Reagents C Reaction Monitoring (TLC) B->C ~4-6 hours D Work-up (Precipitation in Water) C->D Upon Completion E Purification (Filtration & Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Final Product: 8-morpholinoquinazolin-4(3H)-one F->G

Caption: General workflow for quinazolinone synthesis.

Detailed Experimental Protocol: Synthesis of 8-morpholinoquinazolin-4(3H)-one

This protocol is adapted from the classical Niementowski reaction for the synthesis of 4(3H)-quinazolinones.[7]

Materials:

  • This compound (1.0 eq)

  • Formamide (reagent and solvent, large excess)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration and recrystallization

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 2.35 g, 10 mmol) with formamide (e.g., 15 mL, ~375 mmol).

  • Heating: Heat the reaction mixture to 140-150 °C using a heating mantle or oil bath. The solution should be stirred to ensure homogeneity.

    • Causality Note: High temperature is required to overcome the activation energy for the initial nucleophilic substitution at the ester carbonyl and to drive the subsequent cyclization and dehydration steps.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting material spot indicates the reaction is nearing completion. This typically takes 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

    • Causality Note: The desired quinazolinone product is typically insoluble in water, while excess formamide and other byproducts are soluble. This step allows for the selective precipitation of the crude product.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual formamide.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Expected Outcome: The protocol is expected to produce 8-morpholinoquinazolin-4(3H)-one with a good yield.

Starting MaterialReagentProductAnticipated Yield
This compoundFormamide8-morpholinoquinazolin-4(3H)-one~85-95%

Mechanistic Insight and Key Optimization Parameters

Understanding the reaction mechanism is key to troubleshooting and optimization. The following diagram illustrates the plausible mechanistic pathway for the Niementowski-type cyclization.

G Start This compound + Formamide Intermediate1 Amidine Intermediate (after ethanol elimination) Start->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 8-morpholinoquinazolin-4(3H)-one (after tautomerization) Intermediate2->Product Dehydration & Tautomerization

Caption: Plausible mechanism for quinazolinone formation.

Key Parameters for Optimization:

  • Temperature: While 140-150 °C is standard, lower temperatures may be possible with microwave-assisted synthesis, which can significantly reduce reaction times.[7] Conversely, temperatures that are too high can lead to decomposition and lower yields.

  • Nitrogen Source: Formamide is the simplest choice for an unsubstituted quinazolinone. To install substituents at the 2-position, other amides can be used. For synthesizing 2,3-disubstituted quinazolinones, a two-step approach involving reaction with a primary amine followed by cyclization with an acyl chloride or anhydride is often employed.[8][9]

  • Catalysis: While this thermal reaction is often efficient, some transformations to fused heterocycles can be facilitated by metal catalysts (e.g., Pd, Cu) or acid/base catalysis, allowing for milder reaction conditions.[9][10] For instance, a copper-catalyzed reaction could be employed to couple the starting material with an amine, followed by cyclization.[9]

Conclusion

This compound serves as an exemplary and highly effective building block for the synthesis of novel heterocyclic structures, particularly those containing the valuable quinazolinone core. The straightforward and robust protocols, such as the Niementowski-type cyclization detailed herein, provide a reliable pathway to complex molecules with significant potential for applications in drug discovery and medicinal chemistry. By understanding the underlying mechanisms and key experimental parameters, researchers can readily adapt and expand upon these methods to generate diverse libraries of bioactive compounds for further investigation.

References

  • Material Safety Data Sheet. (2011).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Metal‐Catalyzed Cyclization: Synthesis of (Benzo)morpholines and (Benzo)[10]dihydrooxazines. (2020). ResearchGate. Available at: [Link]

  • Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid. (2025). Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Baranwal, J., Kushwaha, S., Singh, S., & Jyoti, A. (2022). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Current Physical Chemistry.
  • Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzo
  • Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). RSC Publishing. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2019). PubMed Central, National Library of Medicine. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

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Application Notes and Protocols for Ethyl 2-morpholinobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 2-morpholinobenzoate and its derivatives in medicinal chemistry. This document outlines the synthesis, potential therapeutic applications, and detailed protocols for evaluating the biological activity of this scaffold.

Introduction: The Promise of the Morpholinobenzoate Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are crucial for drug development.[1] The incorporation of a morpholine moiety into a molecular structure can significantly influence its biological activity, leading to a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, and analgesic properties.[2][3]

Similarly, the benzoate ester group is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two pharmacophores in this compound presents a promising scaffold for the development of novel therapeutic agents. This guide will explore the potential of this scaffold, drawing insights from studies on closely related analogues.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and reliable method is the esterification of 2-morpholinobenzoic acid.

Protocol: Fischer Esterification of 2-morpholinobenzoic Acid

This protocol describes the synthesis of this compound from 2-morpholinobenzoic acid and ethanol using an acid catalyst.

Materials:

  • 2-morpholinobenzoic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 2-morpholinobenzoic acid in 100 mL of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally related compounds, this compound holds potential in several therapeutic areas.

Anticancer Activity

The 2-morpholinobenzoic acid scaffold has been identified as a promising starting point for the development of novel anticancer agents, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1]

Mechanism of Action (Proposed): Derivatives of the 2-morpholinobenzoic acid scaffold have shown inhibitory activity against PC-PLC, an enzyme implicated in cancer cell proliferation and survival.[1] Inhibition of PC-PLC can disrupt signaling pathways that are crucial for tumor growth, leading to cell cycle arrest and apoptosis.

Supporting Evidence: In a study on 2-morpholinobenzoic acid derivatives, ester analogues exhibited moderate antiproliferative activity against human breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines. For instance, an ester derivative with a 2-bromo substitution on a benzyl ring reduced cell proliferation to 51.3% in MDA-MB-231 cells and 29.5% in HCT116 cells at a 10 µM concentration.[1]

Anti-inflammatory Activity

Morpholine-containing compounds have demonstrated significant anti-inflammatory properties.[2] This activity is often attributed to the inhibition of key inflammatory mediators.

Mechanism of Action (Proposed): The anti-inflammatory effects of morpholine derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] Some derivatives may exhibit selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Supporting Evidence: A series of benzophenone-N-ethyl morpholine ethers exhibited excellent anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats, with some compounds showing greater potency than standard drugs like aspirin and phenylbutazone.[2]

Analgesic Activity

The morpholine scaffold is also found in compounds with analgesic properties.[3]

Mechanism of Action (Proposed): The analgesic effect of morpholine derivatives could be mediated through central and peripheral mechanisms. Some compounds may interact with opioid receptors, while others may reduce the production of pain-sensitizing mediators at the site of inflammation.[3]

Supporting Evidence: Studies on various 2,2,4-substituted morpholines have reported analgesic activities that are antagonized by naloxone, suggesting an opioid-like mechanism.[3]

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for assessing the potential biological activities of this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the antiproliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Assay```dot

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for Paw Edema Assay.

Protocol: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This model is used to screen for peripheral analgesic activity.

Materials:

  • Swiss albino mice

  • This compound (in a suitable vehicle)

  • Acetic acid solution (0.6% in saline)

  • Standard analgesic drug (e.g., Aspirin)

Procedure:

  • Divide the mice into groups (n=6).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After 30 minutes (for i.p.) or 60 minutes (for oral), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (a characteristic stretching behavior) for each mouse for a period of 10 minutes.

  • Calculate the percentage of protection (analgesia) for each group compared to the control group.

Data Summary of Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

Compound ClassBiological ActivityModelKey FindingsReference
2-Morpholinobenzoic acid ester derivativesAnticancerMDA-MB-231 and HCT116 cell linesModerate antiproliferative activity.[1]
Benzophenone-N-ethyl morpholine ethersAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant, dose-dependent edema inhibition.[2]
2,2,4-Substituted morpholinesAnalgesicVarious animal modelsNaloxone-antagonized analgesic effects.[3]

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and pain management. The synthetic accessibility and the proven biological potential of the morpholine and benzoate moieties make this an attractive area for further investigation. The protocols provided in this guide offer a robust framework for the synthesis and evaluation of this compound and its derivatives, enabling researchers to explore their full therapeutic potential.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.

  • Ethyl 5-benzamido-2-morpholin-4-ylbenzoate.

  • Medicinal chemistry of 2,2,4-substituted morpholines.

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

  • Synthesis method of morpholine benzoate compound.

  • Synthesis of ethyl benzoate.

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl).

  • Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities.

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

  • What is the mechanism of Ethyl Aminobenzoate?

  • Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Ethyl 8-bromooctanoate.

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[1][3]iazepin-2-ylamino)benzoate.

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

  • Biological and Pharmacological Effects of Synthetic Saponins.

  • Ethyl 2-bromobenzoate synthesis.

  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage.

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.

  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice.

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

  • Biological Activities of Natural Products II.

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?

  • The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry.

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

  • Ethyl benzoate.

  • Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol.

  • Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond.

  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline).

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Application Note: Standardized Protocols for Evaluating the Corrosion Inhibition Efficiency of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists to evaluate the efficacy of Ethyl 2-morpholinobenzoate as a corrosion inhibitor, particularly for carbon steel in acidic environments. The protocols detailed herein are grounded in established industry standards and leverage both classical gravimetric and modern electrochemical techniques. By explaining the causality behind experimental choices, this guide ensures that researchers can generate robust, reproducible, and mechanistically insightful data. Methodologies covered include weight loss analysis, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS), providing a multi-faceted approach to inhibitor characterization.

Introduction and Theoretical Background

Corrosion is an electrochemical process that leads to the degradation of metallic materials, causing significant economic losses and safety concerns across various industries, including petroleum, construction, and manufacturing[1][2][3]. The use of organic corrosion inhibitors is a primary strategy to mitigate this damage[1]. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment[4][5].

This compound, a morpholine derivative, is a promising candidate for corrosion inhibition. Morpholine and its derivatives are known for their effectiveness, which stems from the presence of nitrogen and oxygen heteroatoms in their structures[1][4][6]. These heteroatoms possess lone pairs of electrons that facilitate the molecule's adsorption onto the metal surface.

1.1. Proposed Mechanism of Inhibition

The inhibition mechanism of morpholine derivatives like this compound is considered to be a mixed-type, involving both physisorption and chemisorption[4][6].

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms and the vacant d-orbitals of the iron atoms on the steel surface, forming a stable coordinate bond[4][6].

The benzoate anion and the morpholine cation can adsorb onto anodic and cathodic sites, respectively, thereby inhibiting both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions[6]. The aromatic ring and the morpholine ring also contribute to a hydrophobic layer that repels water from the surface[6].

InhibitionMechanism Proposed Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Carbon Steel Surface (Fe) H_plus H⁺ Cathodic Cathodic Site (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic Corrosion Reaction Cl_minus Cl⁻ Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic Pitting Corrosion Inhibitor This compound (Inh) Inhibitor->Anodic Adsorption (N, O heteroatoms donate e⁻ to vacant Fe d-orbitals) Inhibitor->Cathodic Adsorption (Protonated amine attracts to cathodic sites)

Caption: Adsorption mechanism of this compound on a steel surface.

Master Experimental Workflow

To ensure a comprehensive evaluation, a multi-technique approach is essential. The following workflow provides a logical sequence for testing, starting with a broad screening method (Weight Loss) and progressing to more detailed mechanistic studies (Electrochemical).

ExperimentalWorkflow cluster_methods Inhibition Efficiency Testing prep 1. Specimen Preparation (e.g., Carbon Steel Coupons) - Cut to size - Polish surfaces - Degrease & Clean wl_start 2a. Weight Loss (Gravimetric) (ASTM G31) prep->wl_start ec_start 2b. Electrochemical Tests prep->ec_start wl_immerse Immerse in corrosive media (with and without inhibitor) for extended period (e.g., 24-72h) wl_start->wl_immerse wl_clean Post-immersion cleaning (ASTM G1) & re-weighing wl_immerse->wl_clean wl_calc Calculate Corrosion Rate (CR) & Inhibition Efficiency (%IE) wl_clean->wl_calc analysis 3. Data Consolidation & Surface Analysis (SEM) - Compare %IE from all methods - Characterize surface morphology wl_calc->analysis ec_setup Setup 3-electrode cell (WE, CE, RE) ec_start->ec_setup ec_ocp Stabilize Open Circuit Potential (OCP) ec_setup->ec_ocp ec_eis Electrochemical Impedance Spectroscopy (EIS) ec_ocp->ec_eis ec_pdp Potentiodynamic Polarization (PDP) ec_eis->ec_pdp ec_analysis Analyze Nyquist/Bode plots (EIS) & Tafel plots (PDP) ec_pdp->ec_analysis ec_calc Calculate Rct, Cdl, icorr, Ecorr & Inhibition Efficiency (%IE) ec_analysis->ec_calc ec_calc->analysis report 4. Final Report - Tabulate results - Discuss mechanism - Conclude on efficacy analysis->report

Caption: Overall workflow for testing corrosion inhibitor efficiency.

Protocol 1: Weight Loss (Gravimetric) Method

This method directly measures the material loss of a metal specimen after immersion in a corrosive solution. It is a simple, tangible, and widely accepted technique for determining average corrosion rates over time.[7][8] This protocol is based on the ASTM G31 standard.[8][9][10]

3.1. Materials and Equipment

  • Metal specimens (e.g., carbon steel coupons, approx. 3cm x 1.5cm x 0.3cm)[7]

  • Abrasive papers (e.g., 240, 400, 600, 800 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Glass beakers and hooks

  • Ultrasonic cleaner, acetone, distilled water, ethanol

3.2. Step-by-Step Protocol

  • Specimen Preparation:

    • Drill a small hole near the edge of each coupon for suspension.

    • Mechanically polish the coupons sequentially with abrasive papers up to 600 or 800 grit to achieve a uniform, mirror-like surface.

    • Rationale: Polishing removes any existing oxide layers and surface defects, ensuring a standardized surface for reproducible corrosion measurements.[11]

  • Cleaning and Initial Weighing:

    • Degrease the polished coupons by sonicating in acetone for 5-10 minutes.

    • Rinse thoroughly with distilled water, then ethanol, and dry completely with a warm air stream.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Immersion Test:

    • Prepare the test solutions. For a blank, use only the corrosive medium (e.g., 900 mL of 1 M HCl).[11] For inhibitor tests, add varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the corrosive medium.

    • Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Run tests in triplicate for statistical validity.

    • Cover the beakers and leave them undisturbed for a specified duration (e.g., 24 hours) at a constant temperature (e.g., 30°C).[11]

  • Post-Test Cleaning and Final Weighing:

    • After the immersion period, carefully remove the coupons.

    • Clean them according to ASTM G1 standard procedures, which typically involves scrubbing with a soft brush in a solution containing inhibited acid to remove corrosion products without removing the base metal.

    • Rinse, dry, and re-weigh each coupon to get the final weight (W_final).

  • Calculations:

    • Weight Loss (W): W = W_initial - W_final (in grams)

    • Corrosion Rate (CR): Calculate the rate in millimeters per year (mm/y) using the formula:[4] CR (mm/y) = (8.76 × 10^4 × W) / (A × T × D) where:

      • W = Weight loss (g)

      • A = Surface area of the coupon (cm²)

      • T = Immersion time (hours)

      • D = Density of the metal (e.g., 7.85 g/cm³ for carbon steel)

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the rate with the inhibitor.[4]

Protocol 2: Electrochemical Methods

Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism, such as whether the inhibitor affects the anodic, cathodic, or both reactions.[12][13] A standard three-electrode setup is used, consisting of the metal specimen as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[13][14]

4.1. Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal as the potential is scanned away from its natural corrosion potential (Ecorr). The resulting Tafel plot provides key parameters like corrosion current density (icorr).[15][16][17]

4.1.1. Step-by-Step Protocol

  • Setup: Prepare the electrochemical cell with the corrosive solution (blank or with inhibitor). Immerse the three electrodes.

  • Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[11][12]

  • Polarization Scan:

    • Begin the potential scan from approximately -250 mV to +250 mV relative to the measured Ecorr.

    • Use a slow scan rate, typically 0.125 to 1 mV/s, to ensure the system remains in a quasi-steady state.[12]

    • Rationale: A slow scan rate is critical for obtaining accurate Tafel slopes, which represent the kinetics of the anodic and cathodic reactions.[15]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.[18]

    • Identify the linear regions of the anodic and cathodic branches of the curve.[16]

    • Extrapolate these linear Tafel regions back to their intersection point. The potential at this point is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).[15]

    • Calculate the Inhibition Efficiency (%IE) using the icorr values: %IE = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

4.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film at the metal-solution interface.[19][20][21] It involves applying a small amplitude AC potential signal over a range of frequencies.

4.2.1. Step-by-Step Protocol

  • Setup and Stabilization: The setup is identical to the PDP method. The measurement is performed at the stabilized OCP.

  • EIS Measurement:

    • Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV peak-to-peak) to the system.[14]

    • Sweep a frequency range from high (e.g., 100 kHz) to low (e.g., 10 mHz).[14]

    • Rationale: The small perturbation ensures the measurement does not significantly disturb the corroding system, allowing for in-situ characterization of the interface.[20]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (Imaginary Impedance vs. Real Impedance).[22] For an inhibitor study, this often appears as a semicircle.[1][23]

    • The diameter of the semicircle corresponds to the charge transfer resistance (Rct) . A larger diameter indicates a higher Rct and thus better corrosion resistance.[2][24][25]

    • The data can be fitted to an equivalent electrical circuit (like a Randles circuit) to quantify parameters. Rct is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (%IE) using the Rct values: %IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/y)%IE
0 (Blank)0.01501.25-
1000.00350.2976.8
2000.00180.1588.0
5000.00110.0992.8

Table 2: Example Data from Electrochemical Measurements

Inhibitor Conc. (ppm)Ecorr (mV vs SCE)icorr (µA/cm²) (from PDP)Rct (Ω·cm²) (from EIS)%IE (from PDP)%IE (from EIS)
0 (Blank)-450110.5250--
100-43525.1115077.378.3
200-42812.9220088.388.6
500-4208.1350092.792.9
  • Interpretation of Ecorr: If Ecorr shifts significantly (>85 mV) in the anodic or cathodic direction with the inhibitor, it is classified as an anodic or cathodic inhibitor, respectively. If the shift is minor, it is a mixed-type inhibitor.[6]

  • Interpretation of %IE: A higher %IE value indicates better performance. The results from different methods should be consistent and corroborate each other.

References

  • Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Retrieved from [Link]

  • MDPI. (2024, August 7). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. Retrieved from [Link]

  • Admiral Instruments. (n.d.). Calculating Corrosion Rates From a Tafel Plot. Retrieved from [Link]

  • Springer. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • LabsInUS. (2025, September 23). ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals US Lab. Retrieved from [Link]

  • IOPscience. (1973, October 1). Tafel Slopes and Corrosion Rates from Polarization Resistance Measurements. Retrieved from [Link]

  • Scribd. (n.d.). Tafel Plot Analysis for Corrosion Rates | PDF. Retrieved from [Link]

  • MDPI. (2022, June 14). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Retrieved from [Link]

  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Nyquist plot for inhibition of J55 steel corrosion in 1 M HCl using different concentrations of FLU. Retrieved from [Link]

  • DoITPoMS. (n.d.). The Tafel Plot. Retrieved from [Link]

  • IntoxLab. (n.d.). Comprehensive Services for Immersive Corrosion Testing of Metals and Alloys Across a Wide Spectrum of Test Subjects. Retrieved from [Link]

  • AIP Publishing. (2013, November 27). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Retrieved from [Link]

  • Eurolab. (2025, December 12). ASTM G31 General Corrosion Immersion Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Nyquist plot for mild steel corrosion in various concentrations of HCl.... Retrieved from [Link]

  • Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • ASTM Digital Library. (n.d.). Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. Retrieved from [Link]

  • NACE International. (n.d.). Laboratory Immersion Corrosion Testing of Metals1. Retrieved from [Link]

  • PalmSens. (n.d.). Nyquist plot. Retrieved from [Link]

  • ResearchGate. (n.d.). Nyquist plot for the corrosion control of zinc in the absence and presence of various concentrations of MLD in 0.1 M NH2SO3H at 313 K. Retrieved from [Link]

  • ASTM. (2023, June 14). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • ASTM. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Retrieved from [Link]

  • PubMed. (2016, September 4). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • NIH. (n.d.). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Retrieved from [Link]

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Application Note: Definitive Structural Characterization of Ethyl 2-morpholinobenzoate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 2-morpholinobenzoate, a key building block in medicinal chemistry and materials science. We present detailed, field-proven protocols for the analysis of this compound using a suite of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The methodologies described herein establish a self-validating system for unambiguous structural confirmation, combining one- and two-dimensional NMR for connectivity mapping with high-resolution mass spectrometry for elemental composition and fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical workflow.

Introduction

This compound is a disubstituted benzene derivative featuring an ethyl ester and a morpholine moiety at the ortho position. The spatial and electronic relationship of these functional groups makes it a valuable scaffold in the synthesis of pharmacologically active compounds and functional materials. Accurate and unequivocal structural elucidation is paramount for quality control, reaction monitoring, and regulatory submission. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS determines the precise molecular weight and offers structural insights through fragmentation analysis. This note details an integrated approach, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR will identify all unique proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT), will identify all unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C) carbons.[1][2][3][4] Finally, two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), will be used to definitively map the proton-proton and proton-carbon connectivities, respectively, leaving no ambiguity in the final structure.[5][6][7]

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on meticulous sample preparation.[8][9] Particulate matter or paramagnetic impurities can degrade spectral quality by interfering with the magnetic field homogeneity.[9]

  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments.[10][11][12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of solvent.[9][11] The deuterated solvent provides the field-frequency lock for the spectrometer and avoids large interfering solvent signals in ¹H NMR.[8][11]

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulates.[10][12]

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[8][10] This removes any suspended impurities.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. TMS is ideal as its signal appears upfield (0 ppm) and rarely overlaps with signals from organic compounds.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as this can affect spinning and shimming.[8]

Data Analysis and Interpretation

The chemical structure of this compound is shown below, with atoms numbered for assignment purposes.

Chemical structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

  • Aromatic Region (δ 7.0-8.0 ppm): Four protons on the benzene ring will appear as distinct multiplets due to their different chemical environments and coupling interactions.

    • H-6: Expected to be the most downfield proton (~7.8 ppm, dd) due to the anisotropic effect of the adjacent carbonyl group.

    • H-3, H-4, H-5: Expected between ~7.0-7.5 ppm, showing complex multiplet patterns due to ortho and meta couplings.

  • Ethyl Group (δ 1.4 and 4.4 ppm):

    • H-12 (CH₂): A quartet (~4.4 ppm) due to coupling with the three H-13 protons. It is shifted downfield by the adjacent ester oxygen.

    • H-13 (CH₃): A triplet (~1.4 ppm) due to coupling with the two H-12 protons.

  • Morpholine Ring (δ 3.0-4.0 ppm): The morpholine ring typically exists in a chair conformation, leading to two distinct signals for the methylene groups.[13][14]

    • H-8/8' (N-CH₂): A triplet or complex multiplet around ~3.1 ppm. These protons are adjacent to the nitrogen atom.

    • H-9/9' (O-CH₂): A triplet or complex multiplet around ~3.9 ppm. These protons are shifted further downfield due to the electronegativity of the adjacent oxygen atom.[13][15]

¹³C NMR and DEPT-135 Spectroscopy (Predicted, 125 MHz, CDCl₃)

The DEPT-135 experiment is crucial for differentiating carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra.[2][4][16]

  • Quaternary Carbons (C):

    • C-7 (C=O): Carbonyl carbon, expected around ~168 ppm.

    • C-1, C-2: Aromatic carbons attached to the ester and morpholine groups, expected between ~130-155 ppm.

  • Aromatic Carbons (CH):

    • C-3, C-4, C-5, C-6: Four distinct signals expected in the aromatic region (~120-132 ppm). These will appear as positive peaks in the DEPT-135 spectrum.

  • Aliphatic Carbons (CH₂ and CH₃):

    • C-9 (O-CH₂): Methylene carbon adjacent to oxygen, expected around ~67 ppm (negative peak in DEPT-135).[13]

    • C-8 (N-CH₂): Methylene carbon adjacent to nitrogen, expected around ~50 ppm (negative peak in DEPT-135).

    • C-12 (O-CH₂): Ethyl methylene carbon, expected around ~61 ppm (negative peak in DEPT-135).

    • C-13 (CH₃): Ethyl methyl carbon, expected around ~14 ppm (positive peak in DEPT-135).

Data Summary: Predicted NMR Assignments
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
1--~152Absent
2--~132Absent
3, 4, 5~7.0-7.5m~120-131Positive
6~7.8dd~132Positive
7 (C=O)--~168Absent
8, 8'~3.1t~50Negative
9, 9'~3.9t~67Negative
12~4.4q~61Negative
13~1.4t~14Positive
2D NMR for Definitive Connectivity
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[5][17] Cross-peaks will confirm the following correlations:

    • H-12 with H-13, confirming the ethyl group structure.

    • H-8 with H-9, confirming the connectivity within the morpholine ring.

    • Correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-5 with H-4, etc.).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[5][7] This provides an unambiguous assignment of each protonated carbon:

    • The proton at ~1.4 ppm will correlate with the carbon at ~14 ppm (C-13).

    • The proton at ~4.4 ppm will correlate with the carbon at ~61 ppm (C-12).

    • The protons at ~3.1 ppm and ~3.9 ppm will correlate with the carbons at ~50 ppm and ~67 ppm, respectively (C-8 and C-9).

    • Each aromatic proton will correlate to its corresponding aromatic carbon.

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpret Data Integration H1_NMR Acquire ¹H NMR Assign_H Assign Proton Signals (Integration, Multiplicity) H1_NMR->Assign_H C13_NMR Acquire ¹³C NMR Assign_C Assign Carbon Signals (Chemical Shift, DEPT Phase) C13_NMR->Assign_C DEPT Acquire DEPT-135 DEPT->Assign_C COSY Acquire ¹H-¹H COSY Confirm_Connectivity Confirm Connectivity (COSY & HSQC Cross-Peaks) COSY->Confirm_Connectivity HSQC Acquire ¹H-¹³C HSQC HSQC->Confirm_Connectivity Assign_H->COSY Assign_H->HSQC Assign_C->HSQC Final_Structure Final Structure Confirmation Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR Analysis.

Part 2: Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry provides the molecular weight and elemental formula of a compound, which is orthogonal and complementary to the connectivity information from NMR. Electrospray Ionization (ESI) is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺), providing clear molecular weight information with minimal fragmentation.[18][19][20] In contrast, Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and helps confirm the presence of key structural motifs.[21][22]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with ESI.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.[23] For pure compounds, direct infusion is sufficient.

  • Ionization: Use positive ion mode ESI, as the morpholine nitrogen is basic and readily protonated.[24] The high voltage applied to the capillary creates a fine spray of charged droplets, which desolvate to produce gaseous ions.[18][19]

  • Analysis: Acquire a full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion. This allows for the determination of the elemental formula.

Data Analysis and Interpretation

Molecular Formula: C₁₃H₁₇NO₃ Monoisotopic Mass: 235.1208 u

Electrospray Ionization (ESI-MS): In positive mode ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺.

  • Expected m/z: 236.1281

Electron Ionization (EI-MS) Fragmentation: Under EI conditions, the molecular ion (M⁺˙ at m/z 235) will be observed, followed by characteristic fragmentation. The fragmentation of aromatic esters is well-documented.[25][26][27] Key fragmentation pathways for this compound would include:

  • Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the ester C-O bond results in the formation of a stable acylium ion. This is often a major fragment.[28]

    • [M - 45]⁺ = m/z 190

  • Loss of ethylene (CH₂=CH₂): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule from the ethyl ester group.

    • [M - 28]⁺˙ = m/z 207

  • Formation of the benzoyl cation: Subsequent loss of the morpholine group from the m/z 190 fragment.

  • Cleavage of the morpholine ring: The morpholine ring can undergo cleavage, leading to characteristic fragment ions.

Key Fragmentation Pathways (EI-MS)

Fragmentation_Pathway M [M]⁺˙ m/z 235 F190 [M - C₂H₅O]⁺ m/z 190 M->F190 - •OC₂H₅ F207 [M - C₂H₄]⁺˙ m/z 207 M->F207 - C₂H₄ (rearrangement) F105 [C₇H₅O]⁺ m/z 105 F190->F105 - C₄H₈NO• F77 [C₆H₅]⁺ m/z 77 F105->F77 - CO

Caption: Predicted EI-MS Fragmentation.

Data Summary: Predicted Mass Spectrometry Peaks
m/z (Predicted) Ion Formula Ionization Mode Description
236.1281[C₁₃H₁₈NO₃]⁺ESIProtonated Molecular Ion ([M+H]⁺)
235.1208[C₁₃H₁₇NO₃]⁺˙EIMolecular Ion (M⁺˙)
207[C₁₁H₁₃NO₃]⁺˙EILoss of ethylene
190[C₁₁H₁₂NO₂]⁺EILoss of ethoxy radical
105[C₇H₅O]⁺EIBenzoyl cation
77[C₆H₅]⁺EIPhenyl cation

Part 3: Data Integration and Structural Validation

The true power of this analytical approach lies in the synergy between NMR and MS. This constitutes a self-validating system:

  • Trustworthiness through Orthogonality: High-resolution MS provides the exact elemental formula (C₁₃H₁₇NO₃). NMR spectroscopy then confirms this by identifying the correct number and types of protons and carbons. Any proposed structure must be consistent with both datasets.

  • Cross-Validation of Substructures: MS fragmentation identifies key building blocks like the benzoyl moiety (m/z 105) and the ethyl group (loss of 28 or 45 amu).[28][29] NMR, through COSY and HSQC, confirms the precise connectivity of these same building blocks (e.g., showing the ethyl group is attached to an oxygen, which is part of an ester linked to the aromatic ring).

  • Isomer Differentiation: While MS might not easily distinguish between ortho, meta, and para isomers, the coupling patterns in the aromatic region of the ¹H NMR spectrum are highly sensitive to the substitution pattern, providing definitive proof of the ortho-substitution. The potential for neighboring group participation effects in the mass spectrum of ortho-substituted esters can also provide corroborating evidence.[30]

Conclusion

The combined application of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides an unambiguous and robust method for the structural characterization of this compound. The detailed protocols and interpretation guidelines presented in this application note establish a self-validating workflow that ensures the highest degree of scientific integrity. This integrated approach is essential for any research, development, or quality control setting where definitive structural confirmation is required.

References

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Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating Ethyl 2-morpholinobenzoate

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process.[1][2][3][4][5] Their activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][6] Consequently, molecules that can modulate these pathways are of significant therapeutic interest.

This compound is a synthetic compound with a structure suggestive of potential anti-inflammatory activity. This document provides a comprehensive experimental framework for the systematic evaluation of its anti-inflammatory properties, encompassing both cell-based (in vitro) and whole-organism (in vivo) models. The protocols are designed to not only determine the compound's efficacy but also to elucidate its potential mechanism of action by examining its effects on key inflammatory markers and signaling pathways.

SECTION 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of screening involves the use of a well-established in vitro model of inflammation using the murine macrophage cell line, RAW 264.7.[7][8][9][10][11] Macrophages are pivotal cells in the innate immune system that, when activated by stimuli such as lipopolysaccharide (LPS), produce a cascade of inflammatory mediators.[9][12]

Experimental Workflow: In Vitro Assays

The following diagram outlines the workflow for the in vitro assessment of this compound.

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not a result of cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[12]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[12]

  • Treat the cells with varying concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and dissolve the formazan crystals in DMSO.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[12]

Protocol: Nitric Oxide Determination (Griess Assay)

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13] The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[14][15][16][17]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with this compound for 30 minutes, followed by stimulation with LPS (1 µg/mL) for 24 hours.[12][13][18]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).[12]

  • Incubate at room temperature for 10 minutes, protected from light.[15]

  • Measure the absorbance at 540 nm.[14][15]

  • Quantify nitrite concentration using a sodium nitrite standard curve.[12][15]

Protocol: Cytokine Measurement (ELISA)

Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators of the inflammatory response.[19] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.[19][20][21][22][23]

Protocol:

  • Collect the supernatant from the cell cultures treated as described in the Griess assay protocol.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit.[19][23]

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody.

  • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.[19][20]

  • A substrate solution is added to produce a colorimetric signal, which is then measured at 450 nm.[19][20][22]

  • Calculate the cytokine concentrations based on a standard curve.[19][22]

Protocol: Gene Expression Analysis (RT-qPCR)

Rationale: To determine if this compound affects the transcription of pro-inflammatory genes, quantitative reverse transcription PCR (RT-qPCR) is employed.[24][25][26][27][28] This technique measures the mRNA levels of target genes such as iNOS, TNF-α, and IL-6.

Protocol:

  • After treatment, lyse the cells and extract total RNA using a suitable kit.[24]

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.[26][27]

  • Perform qPCR using the synthesized cDNA, gene-specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[24]

  • The qPCR reaction involves cycles of denaturation, annealing, and extension, with fluorescence measured at each cycle.[27]

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[27]

SECTION 2: In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the anti-inflammatory potential of this compound is assessed in a well-established animal model of acute inflammation.

Experimental Model: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model in rodents is a widely used and reproducible model for evaluating the efficacy of anti-inflammatory drugs.[29][30][31][32][33] Carrageenan injection induces a biphasic inflammatory response characterized by edema, which can be quantified.[29]

Experimental Workflow: In Vivo Assay

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema

Protocol:

  • Acclimatize male Wistar rats (180-190 g) for at least one week under standard laboratory conditions.[32]

  • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups at various doses.

  • Administer the test compounds or vehicle orally.

  • One hour after treatment, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[33] The contralateral paw receives a saline injection.[31]

  • Measure the paw volume immediately before carrageenan injection and at hourly intervals for up to 5 hours thereafter, using a plethysmometer.[31]

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Optional Follow-up: Histopathology and Tissue Cytokine Analysis

Rationale: To further understand the anti-inflammatory effect, paw tissue can be collected for histopathological examination and measurement of local cytokine levels.[32][33]

Protocol:

  • At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.

  • Dissect the paw tissue and fix a portion in 10% formalin for histopathological processing (staining with hematoxylin and eosin) to assess inflammatory cell infiltration and edema.[32][33]

  • Homogenize the remaining tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[32]

SECTION 3: Mechanistic Insights into Anti-inflammatory Action

To provide a deeper understanding of how this compound exerts its effects, its impact on key inflammatory signaling pathways should be investigated.

Signaling Pathways of Interest: NF-κB and MAPK

The NF-κB and MAPK pathways are crucial in the transcriptional regulation of pro-inflammatory genes.[1][6][34][35][36] Many anti-inflammatory agents act by inhibiting these pathways.[2][5][37]

Signaling_Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation to Nucleus IkBa->NFkB Gene Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB->Gene LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 MAPKKK MAPKKK (e.g., TAK1) TLR4_2->MAPKKK MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPKs (p38, ERK1/2, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Gene2 Pro-inflammatory Gene Transcription AP1->Gene2 TestCompound This compound (Hypothesized Inhibition) TestCompound->IKK TestCompound->MAPKK

Caption: Key inflammatory signaling pathways potentially targeted.

Protocol: Western Blot Analysis

Rationale: Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways, providing direct evidence of pathway inhibition.

Protocol:

  • Treat RAW 264.7 cells with this compound followed by a shorter duration of LPS stimulation (e.g., 15-60 minutes).

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB), and p38, ERK1/2, JNK (for MAPKs).

  • Use corresponding secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Treatment GroupCell Viability (%)Nitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)100 ± 5.21.2 ± 0.325.1 ± 4.515.8 ± 3.1
LPS (1 µg/mL)98 ± 4.745.8 ± 3.93500 ± 2101800 ± 150
LPS + Cmpd (1 µM)97 ± 5.140.1 ± 3.53150 ± 1981650 ± 142
LPS + Cmpd (10 µM)96 ± 4.925.3 ± 2.11800 ± 130950 ± 88
LPS + Cmpd (50 µM)95 ± 5.310.7 ± 1.1750 ± 65420 ± 41
LPS + Dex (1 µM)99 ± 4.58.2 ± 0.9450 ± 40210 ± 25*
Data are hypothetical examples. Cmpd: this compound; Dex: Dexamethasone (positive control). *p < 0.05 vs. LPS group.
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
Treatment Group (p.o.)Dose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Cmpd250.68 ± 0.0620.0
Cmpd500.45 ± 0.0547.1
Cmpd1000.31 ± 0.0463.5
Indomethacin100.28 ± 0.0367.1
Data are hypothetical examples. Cmpd: this compound. *p < 0.05 vs. Vehicle Control group.

Conclusion

This comprehensive guide details the experimental setup for a thorough evaluation of the anti-inflammatory properties of this compound. By systematically progressing from in vitro screening to in vivo validation and mechanistic studies, researchers can obtain a robust dataset to characterize the compound's therapeutic potential. The causality-driven experimental design, from cellular responses to key signaling pathways, ensures a scientifically rigorous assessment.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Sun, L., et al. (2013). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 4(3), 200–211. Available at: [Link]

  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 5, 22. Available at: [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. Available at: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]

  • Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Available at: [Link]

  • Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 48(3), 113-119. Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • Gautam, M. K., & Goel, R. K. (2014). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Pharmaceutical Sciences and Drug Research, 6(2), 81-87. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(18), 6608. Available at: [Link]

  • Pacienza, N., et al. (2019). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development, 13, 67–76. Available at: [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell Assay. Available at: [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2017, 6108517. Available at: [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Available at: [Link]

  • ResearchGate. (2019). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... Available at: [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. Available at: [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 17(12), 2717. Available at: [Link]

  • Protocol Exchange. (2019). Protocol Griess Test. Available at: [Link]

  • Pacienza, N., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Molecular Therapy - Methods & Clinical Development, 13, 67-76. Available at: [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Available at: [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 369-374. Available at: [Link]

  • Gresa-Arribas, N., et al. (2012). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 32(8), 1545–1554. Available at: [Link]

  • Fukushima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Pharmaceutical Health Care and Sciences, 39(1), 1-8. Available at: [Link]

  • Su, J.-H., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(3), 1527–1537. Available at: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Available at: [Link]

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  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71–e77. Available at: [Link]

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Cell-based assays for determining the cytotoxicity of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Approach for Determining the In Vitro Cytotoxicity of Ethyl 2-morpholinobenzoate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic potential of this compound. While specific toxicological data for this compound is not extensively documented, its structural motifs, including a benzoate ester and a morpholine ring, are found in various biologically active molecules. Benzoate derivatives, for instance, have been investigated for their cytotoxic effects, with some showing promise in selectively targeting cancer cells.[1][2][3] A robust evaluation of cytotoxicity is a critical step in the preclinical assessment of any novel compound.[4] This guide details a multi-parametric approach using three distinct, well-established cell-based assays to build a comprehensive cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the specific detection of apoptosis.[5]

Introduction: The Rationale for a Multi-Assay Strategy

This compound is an organic compound whose biological effects are not yet fully characterized.[6] The process of drug discovery and chemical safety assessment mandates a thorough understanding of a compound's interaction with biological systems, with cytotoxicity being a primary endpoint.[4][7] Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms, such as apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[4][8]

  • Apoptosis is a controlled process characterized by specific morphological changes, including cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS).

  • Necrosis is typically a result of acute cellular injury and involves the loss of plasma membrane integrity, leading to the release of intracellular components.[9]

Therefore, a battery of assays targeting different cellular events provides a more complete and reliable assessment of a compound's cytotoxic mechanism. This application note proposes a workflow that interrogates metabolic activity, membrane integrity, and specific apoptotic markers to profile this compound.

Foundational Steps: Cell Line Selection and Compound Preparation

Strategic Selection of Cell Lines

The choice of cell line is critical and should align with the research objectives.[10][11][12] To gain initial insights into both efficacy and general toxicity, it is advisable to use at least two cell lines: a cancer cell line relevant to a potential therapeutic area and a non-cancerous "normal" cell line to assess selectivity.

  • Cancer Cell Line: For general screening, a commonly used and well-characterized line such as A549 (human lung carcinoma) or HeLa (human cervical cancer) is recommended. If the compound is being developed for a specific cancer, a relevant cell line should be chosen (e.g., HT-29 for colorectal cancer).[2][13]

  • Non-Cancerous Cell Line: A fibroblast cell line like L929 (mouse fibroblast) or MRC-5 (human fetal lung fibroblast) can serve as a control for general cytotoxicity.[10][14]

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and should be maintained at a low passage number to prevent genetic drift.[12]

Preparation of this compound

Due to the hydrophobic nature typical of benzoate esters, this compound will likely require solubilization in an organic solvent before being diluted in culture medium.[15][16]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Solutions: Create serial dilutions from the stock solution in complete cell culture medium.

  • Vehicle Control: It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the "untreated" control) and is non-toxic to the cells (typically ≤ 0.5%).[17]

Assay Protocol I: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[20]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution Seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate1 Incubate overnight (37°C, 5% CO2) to allow cell attachment Seed->Incubate1 Treat Treat cells with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 24, 48, or 72 hours) Treat->Incubate2 Controls Include Vehicle Control (DMSO) and Untreated Control Controls->Treat Add_MTT Add MTT solution (0.5 mg/mL final conc.) to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours (Formation of formazan crystals) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate3->Solubilize Read Measure absorbance at 570 nm (Reference λ ~630 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.[19]

  • Compound Treatment: The next day, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or acidified isopropanol) to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[18][19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18][20]

Assay Protocol II: LDH Release Assay for Membrane Necrosis

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[17][22] The LDH assay measures the activity of this released enzyme in the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[5] The amount of color formed is proportional to the number of lysed cells.[17]

Workflow Diagram: LDH Assay

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution Seed_Treat Seed and treat cells in a 96-well plate as per MTT protocol (Steps 1 & 2) Controls Prepare controls: 1. Spontaneous LDH Release (untreated) 2. Maximum LDH Release (add lysis buffer) 3. Background (medium only) Seed_Treat->Controls Transfer Carefully transfer supernatant (e.g., 50 µL) to a new 96-well plate Controls->Transfer Add_Reagent Add LDH Reaction Mixture to each well Transfer->Add_Reagent Incubate Incubate for 30 minutes at room temp (Protect from light) Add_Reagent->Incubate Stop Add Stop Solution Incubate->Stop Read Measure absorbance at 490 nm (Reference λ ~680 nm) Stop->Read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol
  • Cell Seeding and Treatment: Prepare and treat a 96-well plate with this compound as described for the MTT assay (Steps 1 & 2).

  • Controls: Prepare the following controls in triplicate:[23]

    • Spontaneous Release: Untreated cells (vehicle control).

    • Maximum Release: Untreated cells treated with a lysis buffer (provided in most kits) for 45 minutes before supernatant collection.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate gently (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[23]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.[23]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[23]

Assay Protocol III: Annexin V/PI Assay for Apoptosis Detection

Principle

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[24] Annexin V conjugated to a fluorochrome (e.g., FITC) labels early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalate with DNA.

This dual staining allows for the following cell population analysis:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rare population).

Workflow Diagram: Annexin V/PI Assay

AnnexinV_Workflow cluster_prep Cell Prep & Treatment cluster_harvest Cell Harvesting cluster_stain Staining & Analysis Seed_Treat Seed cells in 6-well plates and treat with this compound Incubate Incubate for the desired time Seed_Treat->Incubate Collect_Sup Collect supernatant (floating cells) Incubate->Collect_Sup Trypsinize Wash and trypsinize adherent cells Incubate->Trypsinize Combine Combine supernatant and trypsinized cells Collect_Sup->Combine Trypsinize->Combine Wash Wash cells with cold PBS Combine->Wash Resuspend Resuspend cells in 1X Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Stain Incubate for 15-20 min at RT in the dark Add_Stains->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound. Include appropriate controls.

  • Cell Harvesting: After incubation, collect both floating and adherent cells.[9][25]

    • Aspirate the culture medium (which contains apoptotic floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the medium collected in the first step.

  • Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[24]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[24] Be sure to include unstained, PI-only, and Annexin V-only controls to set up proper compensation and gating.

Data Analysis and Interpretation

Calculations for MTT and LDH Assays

For both MTT and LDH assays, data should be normalized and expressed as a percentage relative to controls.

  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

From the dose-response curves, the IC₅₀ value (the concentration of compound that inhibits 50% of the response) can be calculated using non-linear regression analysis in software like GraphPad Prism.

Interpreting Annexin V/PI Data

Flow cytometry software is used to generate quadrant plots to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic). A dose-dependent increase in the Annexin V+ populations (both PI- and PI+) is indicative of apoptosis induction.

Synthesizing the Results

By comparing the results from all three assays, a mechanistic hypothesis can be formed.

Scenario MTT Result (Viability) LDH Result (Cytotoxicity) Annexin V/PI Result Interpretation
1. Apoptosis DecreasedLow/Moderate IncreaseSignificant Increase in Annexin V+ / PI- and Annexin V+ / PI+The compound primarily induces programmed cell death.
2. Necrosis DecreasedSignificant IncreaseSignificant Increase in Annexin V+ / PI+ and Annexin V- / PI+The compound causes direct membrane damage and cell lysis.
3. Anti-proliferative DecreasedNo/Low IncreaseNo significant change in apoptotic populationsThe compound inhibits cell growth without directly killing the cells.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Catalan, M., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Rollando, R., et al. (2020). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. NIH. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells. Retrieved from [Link]

  • Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • ResearchGate. (2020). Cytotoxicity of altholactone and halogenated benzoate derivatives in.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. Retrieved from [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ethyl Aminobenzoate?. Retrieved from [Link]

  • Fitri, A., et al. (2024). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. PMC. Retrieved from [Link]

  • Ha, T. K. N., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Guide: Solubilization of Ethyl 2-morpholinobenzoate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Ethyl 2-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro assays. This compound, due to its chemical structure, presents a common challenge in experimental biology: poor aqueous solubility. Achieving a true solution is paramount for generating accurate, reproducible, and meaningful data.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to help you overcome solubility hurdles. Our approach is grounded in the physicochemical properties of the molecule, ensuring that the proposed solutions are both scientifically sound and experimentally practical.

Section 1: Compound Profile - Understanding this compound

The solubility behavior of a compound is dictated by its structure. This compound possesses a lipophilic ethyl benzoate backbone and a basic morpholine moiety. This dual nature is the key to understanding and manipulating its solubility.

PropertyPredicted Value / CharacteristicImplication for Solubility
Chemical Structure Ester with a tertiary amine (morpholine)The aromatic ring and ethyl ester group contribute to hydrophobicity, while the morpholine nitrogen provides a site for protonation.
Predicted LogP ~2.5 - 3.5Indicates a preference for lipid environments over aqueous ones (lipophilic).
Compound Type Weak BaseThe morpholine group is basic. Its solubility is therefore highly dependent on pH.[1][2]
Aqueous Solubility Poor at neutral pH (e.g., pH 7.4)The uncharged molecule is not readily solvated by water.
Organic Solvent Solubility HighReadily soluble in common organic solvents like DMSO, ethanol, and acetonitrile.[3]
Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve when I add it directly to my PBS or cell culture media. What am I doing wrong?

A: This is expected behavior. Due to its lipophilic nature, this compound has very low solubility in aqueous solutions at neutral pH. The standard and correct procedure is to first prepare a highly concentrated stock solution in a suitable organic solvent.[4][5] This stock is then serially diluted into your aqueous assay buffer or media to achieve the final desired concentration.

Q2: What is the best organic solvent to use for my primary stock solution?

A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[6][7] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. Ethanol is a common alternative, though it is generally a less potent solvent than DMSO.

Q3: What is the maximum concentration of DMSO I can have in my final assay?

A: This is a critical consideration, as organic solvents can have their own biological effects or cause cytotoxicity, confounding your results.[7][8]

  • General Rule: Aim to keep the final concentration of DMSO at or below 0.5% (v/v). Many sensitive cell-based assays require the concentration to be even lower, such as ≤0.1%.[8]

  • Absolute Requirement: You must include a "vehicle control" in every experiment. This control contains the same final concentration of the organic solvent (e.g., 0.5% DMSO) as your test samples but without the compound. This allows you to subtract any effects of the solvent itself.[6]

Q4: I successfully dissolved the compound in 100% DMSO, but when I dilute it into my aqueous buffer, a cloudy precipitate forms immediately. How can I prevent this?

A: This phenomenon is known as "crashing out" and occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer), causing it to precipitate. This indicates that the aqueous solubility limit has been exceeded. This is a common issue that our Troubleshooting Guide below addresses in detail.

Section 3: Troubleshooting Guide: Advanced Solubilization Strategies

If you are experiencing precipitation upon dilution, a more refined strategy is required.

Issue: Compound Precipitation in Aqueous Media After Dilution from Organic Stock

Root Cause Analysis: The final concentration of your compound in the aqueous medium is above its thermodynamic solubility limit under those specific conditions (pH, temperature, salt concentration).

Solution A: Optimize the Stock and Dilution Scheme

The simplest approach is to lower the concentration of the stock solution so that the final concentration of both the compound and the organic solvent are reduced.

  • Causality: By using a lower concentration stock (e.g., 10 mM instead of 50 mM), you will need to add a larger volume to reach your final concentration, but you are less likely to create localized areas of high concentration that promote precipitation during the dilution step.

Solution B: Employ pH Adjustment (Recommended for this Compound)

This is the most effective strategy for a weak base like this compound. By lowering the pH, you protonate the morpholine nitrogen, forming a salt that is significantly more water-soluble.[1][9][10]

  • Mechanism:

    • R-N (insoluble) + H⁺ ⇌ R-NH⁺ (soluble salt)

  • Approach: Prepare your stock solution in an organic solvent containing a small amount of acid. A 10 mM stock solution in DMSO can be made with 1 equivalent of HCl. Alternatively, and often more practically, you can dilute your DMSO stock into an acidic aqueous buffer.

  • Protocol: See SOP-02 for a detailed, step-by-step guide.

  • Critical Consideration: Ensure that the final pH of your assay medium is not significantly altered to a level that would affect your biological system. You must also verify that the compound is stable at the lower pH and does not undergo hydrolysis of the ester group.

Workflow for Choosing a Solubilization Strategy

The following decision tree can guide you to the appropriate strategy.

G start Start: Compound Precipitates in Assay check_solvent Is final solvent conc. (e.g., DMSO) <= 0.5%? start->check_solvent lower_stock Lower stock conc. (e.g., from 50mM to 10mM) and re-dilute. check_solvent->lower_stock Yes reduce_stock_first Reduce stock conc. to bring final solvent conc. <= 0.5% check_solvent->reduce_stock_first No acidify Use pH Modification Strategy (SOP-02). Prepare acidified stock. lower_stock->acidify Still Precipitates success Success: Proceed with Assay (incl. Vehicle Control) lower_stock->success Soluble acidify->success Soluble fail Issue Persists: Consider advanced formulation (e.g., cyclodextrins) acidify->fail Still Precipitates reduce_stock_first->check_solvent

Caption: Decision tree for troubleshooting solubility issues.

Section 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of a Standard DMSO Stock Solution
  • Calculation: Determine the mass of this compound required to make a stock solution of your desired concentration (e.g., 10-50 mM). Use an online molarity calculator for accuracy.[5][11]

  • Weighing: Accurately weigh the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the vial vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but check for compound stability first.

  • Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

SOP-02: Preparation of an Acidified Stock Solution for Improved Aqueous Solubility

This protocol is for cases where precipitation occurs upon dilution from a standard DMSO stock.

  • Prepare Acidic Diluent: Prepare a sterile aqueous buffer (e.g., PBS or saline) and adjust its pH to an acidic value (e.g., pH 2-4) using 1 M HCl.

  • Prepare DMSO Stock: Make a high-concentration stock in 100% DMSO as described in SOP-01 (e.g., 50 mM).

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into the prepared acidic diluent. For example, dilute the 50 mM DMSO stock 1:10 into the acidic buffer to create a 5 mM intermediate stock. At this stage, the compound should remain in solution due to the low pH.

  • Final Dilution: Use this 5 mM acidic intermediate stock to make the final dilutions in your neutral (e.g., pH 7.4) assay medium. The small volume added should not significantly alter the final pH of your assay well, but the compound will have been sufficiently dispersed to remain in solution.

  • Validation: Always measure the final pH of a mock solution to ensure it remains within the acceptable range for your assay. Visually inspect the final solution for any signs of precipitation over time.

SOP-03: Serial Dilution Workflow and Use of Vehicle Control

This workflow ensures accurate concentrations and proper experimental controls.

G cluster_0 Preparation cluster_1 Dilution Series cluster_2 Assay Plate solid Solid Compound stock Prepare 50 mM Stock Solution (SOP-01 or SOP-02) solid->stock Dissolve in Solvent intermediate Create 500 µM Intermediate Dilution in Assay Medium stock->intermediate 1:100 Dilution working Perform Serial Dilutions in Assay Medium to get Working Solutions (e.g., 100, 10, 1 µM) intermediate->working assay Add Working Solutions to Assay Wells working->assay vehicle Prepare & Add Vehicle Control (Medium + same % Solvent) vehicle->assay

Caption: Workflow for stock solution preparation and dilution.

References
  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Talegaonkar, S., & Mishra, P. R. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 123-132. Retrieved from [Link]

  • Nick, T. (2021). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(08), 39-49. Retrieved from [Link]

  • Making stock solutions - how and why. (2021). YouTube. Retrieved from [Link]

  • Kumar, S., & Saini, N. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 10(4), 181–188. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Universitas Gadjah Mada. Retrieved from [Link] (Note: Specific deep link was not available, linking to the main university page).

  • Pawar, P., & Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • Tanna, R., et al. (2017). A Study on the Effect of Water Miscible Organic Solvents on Enzyme Activity. Journal of Pharmaceutical Sciences and Research, 9(8), 1264-1271. Retrieved from [Link]

  • Jamalzadeh, L., et al. (2016). The effect of DMSO on the viability of HeLa and MCF-7 cell lines. ResearchGate. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]

  • Fuchs, A., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 49(24), 12589–12595. Retrieved from [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved from [Link]

  • Solubility comparison in ethyl acetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Morpholine benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl benzoate - Solubility of Things. (n.d.). Retrieved from [Link]

Sources

Minimizing side product formation in Ethyl 2-morpholinobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation

Welcome to the technical support center for the synthesis of Ethyl 2-morpholinobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction. This guide provides in-depth technical information and practical advice in a question-and-answer format to address common challenges encountered during the synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low Yield of this compound

Potential Cause 1: Inefficient Catalytic System

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, and base. An inappropriate combination of these components can lead to a sluggish or incomplete reaction, resulting in a low yield of the desired product.

Solution:

  • Ligand Selection: The choice of phosphine ligand is critical. For the coupling of an aryl halide with a secondary amine like morpholine, bulky, electron-rich phosphine ligands are often effective. Consider using ligands such as XantPhos, which has been shown to be effective in Buchwald-Hartwig aminations.[4]

  • Palladium Precursor: While Pd₂(dba)₃ is a common choice, pre-formed palladium catalysts (precatalysts) can sometimes offer better results by ensuring the efficient generation of the active Pd(0) species.[5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or organic bases such as DBU can be employed, although this may require higher reaction temperatures or longer reaction times.[2][4]

Potential Cause 2: Competing Side Reactions

Several side reactions can compete with the desired C-N bond formation, leading to a lower yield of this compound. These include hydrodehalogenation of the starting aryl halide and dimerization of the starting materials.

Solution:

  • Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[6] An optimal temperature balances a reasonable reaction rate with minimal side product formation.

  • Reaction Time: Monitor the reaction progress by techniques such as TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the product or the formation of byproducts.

Problem: Presence of Unreacted Starting Materials

Potential Cause: Insufficient Reagent Equivalents or Reaction Time

If the reaction does not go to completion, you may observe significant amounts of unreacted aryl halide (e.g., ethyl 2-chlorobenzoate or ethyl 2-bromobenzoate) and morpholine in your crude product.

Solution:

  • Stoichiometry: Ensure that the stoichiometry of the reactants is appropriate. A slight excess of the amine (morpholine) is often used to drive the reaction to completion.

  • Reaction Monitoring: As mentioned previously, monitor the reaction progress to ensure it has reached completion before workup.

Problem: Formation of Hydrodehalogenation Byproduct (Ethyl Benzoate)

Potential Cause: β-Hydride Elimination

A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, which in this case would result in the formation of ethyl benzoate. This can occur via a β-hydride elimination pathway from a palladium-amide intermediate.[1]

Solution:

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bidentate phosphine ligands like BINAP or DPPF have been shown to suppress this side reaction by preventing the formation of certain palladium intermediates.[1]

  • Reaction Conditions: Lowering the reaction temperature may help to minimize this side reaction.

Problem: Hydrolysis of the Ester Group

Potential Cause: Presence of Water and Strong Base

The ethyl ester group in both the starting material and the product is susceptible to hydrolysis, especially in the presence of a strong base and water. This will lead to the formation of 2-morpholinobenzoic acid.

Solution:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry. Use anhydrous solvents and dry glassware. Morpholine should be freshly distilled or from a freshly opened bottle.[7][8]

  • Base Selection: If hydrolysis is a significant issue, consider using a weaker base that is less prone to promoting this side reaction.

  • Workup Procedure: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully.

II. Frequently Asked Questions (FAQs)

Q1: Which starting aryl halide is better for this reaction: ethyl 2-chlorobenzoate, ethyl 2-bromobenzoate, or ethyl 2-iodobenzoate?

The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend: I > Br > Cl.[5] While aryl iodides are the most reactive, they can sometimes have an inhibitory effect on the catalyst.[5] Aryl bromides often provide a good balance of reactivity and stability. Aryl chlorides are typically the least reactive and may require more forcing conditions or specialized catalyst systems.

Q2: What is the optimal solvent for this reaction?

Toluene is a commonly used and effective solvent for Buchwald-Hartwig aminations.[2] Other aprotic solvents such as dioxane or THF can also be used. The choice of solvent can sometimes influence the solubility of the catalyst and reagents, which can affect the reaction rate.

Q3: How can I effectively purify the final product?

Column chromatography on silica gel is a standard method for purifying this compound. A solvent system such as a mixture of petroleum ether and ethyl acetate is typically used for elution.[9] Recrystallization can also be an effective purification technique if a suitable solvent is found.

Q4: Can I use the Ullmann condensation as an alternative synthetic route?

Yes, the Ullmann condensation is a classical method for forming C-N bonds and can be an alternative to the palladium-catalyzed reaction.[10][11] This reaction typically involves the use of a copper catalyst at elevated temperatures.[10][12] However, the Ullmann reaction often requires harsher conditions than the Buchwald-Hartwig amination and may have a more limited substrate scope.[1][13]

Q5: What are some common impurities I might see in my morpholine starting material?

Commercial morpholine can contain impurities such as arsenic and lead, although these are typically present in very low concentrations in cosmetic grade material.[7] It is also hygroscopic and can absorb water from the atmosphere.[8] For sensitive reactions, it is advisable to use high-purity, anhydrous morpholine.

III. Experimental Protocols & Visualizations

Optimized Protocol for this compound Synthesis via Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary depending on the specific laboratory setup and reagent quality.

Materials:

  • Ethyl 2-bromobenzoate

  • Morpholine

  • Pd₂(dba)₃

  • XantPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and XantPhos (2-4 mol%).

  • Add anhydrous toluene to the flask.

  • Add ethyl 2-bromobenzoate (1.0 eq).

  • Add morpholine (1.2 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition PdAmine [Ar-Pd(II)-NHR'R''](L₂)⁺X⁻ PdII->PdAmine HNR'R'' AmineCoord Amine Coordination PdAmide Ar-Pd(II)-NR'R''(L₂) PdAmine->PdAmide -HX Deprot Deprotonation (Base) PdAmide->Pd0 Product Ar-NR'R'' PdAmide->Product Hydrodehalogenation Ar-H PdAmide->Hydrodehalogenation β-Hydride Elimination RedElim Reductive Elimination BetaHydride β-Hydride Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination and a competing side reaction pathway.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impurities in This compound Synthesis Check_Catalyst Review Catalyst System (Pd source, Ligand, Base) Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Start->Optimize_Conditions Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Analyze_Byproducts Identify Major Byproducts (e.g., Hydrodehalogenation, Hydrolysis) Start->Analyze_Byproducts Sol_Catalyst Screen different ligands/precatalysts. Adjust base strength. Check_Catalyst->Sol_Catalyst Sol_Conditions Run temperature/time screen. Monitor reaction progress. Optimize_Conditions->Sol_Conditions Sol_Reagents Use anhydrous reagents. Adjust stoichiometry. Check_Reagents->Sol_Reagents Sol_Byproducts Modify ligand/conditions to suppress hydrodehalogenation. Ensure anhydrous conditions to prevent hydrolysis. Analyze_Byproducts->Sol_Byproducts

Caption: A flowchart to guide troubleshooting common issues in the synthesis.

IV. Data Summary

ParameterRecommendationRationale
Aryl Halide Ethyl 2-bromobenzoateGood balance of reactivity and stability.
Amine Morpholine (anhydrous)Ensure dryness to prevent hydrolysis.
Palladium Source Pd₂(dba)₃ or PrecatalystPrecatalysts can offer improved activity.
Ligand XantPhosBulky, electron-rich ligand effective for this coupling.
Base NaOtBuStrong, non-nucleophilic base.
Solvent Toluene (anhydrous)Common and effective solvent for this reaction.
Temperature 80-100 °CBalances reaction rate and side product formation.

V. References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Singleton, D. A., & Cvetan, S. N. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2(12), 2567–2571. [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit. (2022). BH amination side products and purification. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ResearchGate. (2023). Selected known reactions of morpholine, including those involving its putative radical. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of ethyl benzoate. Retrieved from [Link]

  • CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate. Retrieved from

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]

  • IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Medium. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the inherent instability of diazonium salts in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with these versatile yet notoriously delicate intermediates. My goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Knowledge: Understanding Diazonium Salt Instability

Diazonium salts are invaluable in synthetic chemistry, serving as precursors to a wide array of functional groups.[1] However, their utility is often overshadowed by their thermal lability and potential for explosive decomposition.[2][3][4] A thorough grasp of the factors governing their stability is paramount for successful and safe experimentation.

The core of their instability lies in the excellent leaving group ability of dinitrogen gas (N₂), a thermodynamically highly favorable process.[5] Arenediazonium salts exhibit greater stability than their aliphatic counterparts due to resonance delocalization of the positive charge across the aromatic ring.[5][6]

Key Factors Influencing Stability:
FactorImpact on StabilityRationale
Temperature Lower temperatures (typically 0-5 °C) are crucial for stability.[7][8]Higher temperatures provide the activation energy for decomposition, leading to the evolution of N₂ gas and formation of byproducts like phenols.[8][9]
pH Strongly acidic conditions are generally required.High acidity prevents the formation of unstable diazotate and diazoanhydride species which can occur in basic or neutral conditions and lead to unwanted coupling reactions.[8]
Counterion Larger, non-nucleophilic anions (e.g., BF₄⁻, TsO⁻) enhance stability.[3]Smaller, more nucleophilic anions like Cl⁻ can facilitate decomposition by acting as nucleophiles.[10] Benzenediazonium tetrafluoroborate is notably more stable and easier to handle than benzenediazonium chloride.[11]
Aromatic Ring Substituents Electron-withdrawing groups (e.g., -NO₂) generally increase stability, while electron-donating groups (e.g., -OCH₃) decrease it.Electron-withdrawing groups help to delocalize the positive charge on the diazonium group, thereby stabilizing it.[11]
Light and Impurities Exposure to direct sunlight and the presence of transition metal impurities can promote decomposition.[2]These factors can catalyze the decomposition of diazonium salts.

Section 2: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific problems you might encounter during the synthesis and subsequent reactions of diazonium salts.

Scenario 1: Low or No Yield of the Desired Product

Problem: You are performing a Sandmeyer reaction to introduce a chloro group, but the yield of the aryl chloride is disappointingly low.

Potential Causes & Solutions:

  • Decomposition of the Diazonium Salt: This is the most common culprit.

    • Troubleshooting Steps:

      • Strict Temperature Control: Ensure the diazotization reaction is maintained between 0-5 °C using an ice-salt bath.[8] Monitor the temperature closely, especially during the addition of sodium nitrite, which is an exothermic process.[7]

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction.[12][13] Prolonged storage, even at low temperatures, can lead to significant decomposition.

      • Check for Excess Nitrous Acid: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper.[4][7] Excess nitrous acid can contribute to side reactions. If present, it can be quenched by the addition of a small amount of urea or sulfamic acid.

  • Inactive Copper(I) Catalyst: The Sandmeyer reaction relies on a Cu(I) catalyst.[14][15]

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Copper(I) salts can oxidize to Cu(II) upon storage. Use a fresh bottle of CuCl or prepare it freshly.

      • Ensure Proper Dissolution: The copper(I) salt should be completely dissolved in the appropriate acid (e.g., HCl for CuCl) before the addition of the diazonium salt solution.

Scenario 2: Formation of a Dark Brown or Black Tarry Mixture

Problem: During the diazotization of your aniline derivative, the reaction mixture turns into a dark, intractable tar.

Potential Causes & Solutions:

  • Azo Coupling Side Reaction: This occurs when the newly formed diazonium salt couples with the unreacted parent amine.[8] This is more prevalent with activated anilines.

    • Troubleshooting Steps:

      • Increase Acidity: Ensure a sufficient excess of strong mineral acid is used.[8] The acid protonates the starting amine, preventing it from acting as a nucleophile and coupling with the diazonium salt.[8]

      • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain a low concentration of the diazonium salt at any given time, minimizing the chance of self-coupling.

  • Phenol Formation and Polymerization: If the temperature rises significantly, the diazonium salt can decompose to form a phenol.[9] Phenols can then undergo further reactions, leading to polymeric materials.

    • Troubleshooting Steps:

      • Aggressive Cooling: As mentioned previously, maintain a strict 0-5 °C temperature range.

      • Efficient Stirring: Ensure the reaction mixture is well-stirred to dissipate heat effectively.

Section 3: Frequently Asked Questions (FAQs)

Q1: My diazonium salt precipitates out of solution. Is this a problem?

A1: Not necessarily. Some diazonium salts, particularly tetrafluoroborates, are less soluble and may precipitate. This can even be advantageous as it allows for the isolation and purification of the diazonium salt.[16] However, it is crucial to handle the isolated solid with extreme care, as solid diazonium salts can be shock-sensitive and explosive.[2][3][4] Never use a metal spatula to scrape or grind the solid.[2][4] It is recommended to handle no more than 0.75 mmol of an explosive diazonium salt at a time.[2][17]

Q2: How can I confirm the formation of the diazonium salt before proceeding to the next step?

A2: A simple qualitative test is to perform a coupling reaction on a small aliquot of your reaction mixture. Add a few drops to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) is a positive indication of the presence of the diazonium salt.[8]

Q3: What is the Balz-Schiemann reaction, and what are the common issues associated with it?

A3: The Balz-Schiemann reaction is a method to synthesize aryl fluorides from anilines.[11][18] It involves the formation of a diazonium tetrafluoroborate salt, which is then heated to induce decomposition and formation of the aryl fluoride.[16] Common issues include:

  • Incomplete Precipitation of the Tetrafluoroborate Salt: Ensure sufficient fluoroboric acid is used to drive the precipitation.

  • Low Yields During Thermal Decomposition: High temperatures can lead to charring and side reactions.[19][20] Performing the decomposition under vacuum can sometimes help by allowing for lower temperatures.

  • Safety Concerns: The thermal decomposition can be highly exothermic and should be performed on a small scale with appropriate safety precautions, such as a blast shield.[16]

Q4: Can I store a solution of a diazonium salt?

A4: It is strongly recommended to use diazonium salt solutions immediately after preparation.[12] While storage at low temperatures (0-5 °C) in the dark can slow down decomposition, it does not stop it. For applications requiring a more stable diazonium salt, consider converting it to a more stable form, such as a tetrafluoroborate or tosylate salt, which can sometimes be stored for short periods.[11][21] Alternatively, protecting the diazonium salt as a triazene is another strategy for enhanced stability.[22]

Section 4: Best Practices for Safe Handling and Storage

Given their potential hazards, strict adherence to safety protocols is non-negotiable when working with diazonium salts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, and gloves.[23]

  • Small-Scale Reactions: Whenever possible, perform reactions on a small scale, especially when isolating solid diazonium salts.[2][24]

  • Avoid Isolation When Possible: For many applications, the in situ use of the diazonium salt solution is the safest approach.[25]

  • Proper Quenching: Before disposal, any remaining diazonium salt in the reaction mixture should be quenched. Hypophosphorous acid is often used for this purpose.[2][7]

  • Storage: If you must store a diazonium salt, choose a more stable form (e.g., tetrafluoroborate) and store it in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[23]

Visualizing the Process: Diazotization and Decomposition

The Diazotization Pathway

Diazotization cluster_reagents Reagent Preparation cluster_reaction Diazotization Reaction NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Strong Acid (e.g., HCl) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, - H₂O ArNH2 Aromatic Amine (ArNH₂) ArN2+ Arenediazonium Ion (ArN₂⁺) ArNH2->ArN2+ + NO⁺

Caption: The formation of the reactive nitrosonium ion and its subsequent reaction with an aromatic amine to form the diazonium ion.

Factors Influencing Diazonium Salt Stability

StabilityFactors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Low_Temp Low Temperature (0-5 °C) Diazonium_Salt Arenediazonium Salt Stability Low_Temp->Diazonium_Salt Increases High_Acidity High Acidity High_Acidity->Diazonium_Salt Increases Non_Nuc_Anion Non-Nucleophilic Anion (e.g., BF₄⁻) Non_Nuc_Anion->Diazonium_Salt Increases EWG Electron-Withdrawing Groups EWG->Diazonium_Salt Increases High_Temp High Temperature High_Temp->Diazonium_Salt Decreases Neutral_Basic_pH Neutral/Basic pH Neutral_Basic_pH->Diazonium_Salt Decreases Nuc_Anion Nucleophilic Anion (e.g., Cl⁻) Nuc_Anion->Diazonium_Salt Decreases EDG Electron-Donating Groups EDG->Diazonium_Salt Decreases Light_Metals Light / Metal Impurities Light_Metals->Diazonium_Salt Decreases

Caption: A summary of the key factors that either enhance or diminish the stability of arenediazonium salts.

References

  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What makes Arenediazonium salts stable? Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Baran, P. S. (2018). Structures, Stability, and Safety of Diazonium Salts. In Organic Reaction Mechanisms (pp. 1-25). John Wiley & Sons.
  • Browne, D. L., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(7), 1426-1433. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt. In Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

  • Tomczyk, M. M., Minoshima, M., Kikuchi, K., & Kuźnik, N. (2020). Pathways of diazonium salt decomposition in solution at different pH... ResearchGate. Retrieved from [Link]

  • D. L. Browne, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6863–6867. Retrieved from [Link]

  • Filimonov, V. D., et al. (2008). Unusually stable, versatile, and pure arenediazonium tosylates: Their preparation, structures, and synthetic applicability. Organic Letters, 10(18), 3961–3964. Retrieved from [Link]

  • Study.com. (n.d.). Video: Diazonium Salt Formation, Reactions & Uses. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Retrieved from [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Reddit. (2018). Preparing diazonium salts. r/chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of arene diazonium salts in organic synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

  • ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US2612494A - Stabilized diazonium salts and process of effecting same.
  • Unacademy. (n.d.). Questions On Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Some reactions of diazonium ions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed benzoate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis, enabling the direct conversion of aryl halides and related compounds into valuable benzoate esters.[1] However, achieving high efficiency and reproducibility can be challenging. This document provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you optimize your reactions and overcome common experimental hurdles.

Mechanistic Overview: The Engine of the Reaction

A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting. The most widely accepted catalytic cycle for the alkoxycarbonylation of aryl halides (Ar-X) involves a sequence of steps centered on the palladium catalyst.[1][2]

The process begins with the active Pd(0) species. Key steps include:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-determining step.[3]

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) complex and subsequently inserts into the Palladium-Aryl bond to form an acyl-palladium intermediate.

  • Alcoholysis & Reductive Elimination: The alcohol (R-OH) attacks the acyl-palladium species. In the presence of a base, this leads to the formation of the benzoate ester (Ar-COOR) and regenerates the active Pd(0) catalyst, completing the cycle. The base is critical for facilitating the nucleophilic attack of the alcohol and neutralizing the generated acid (H-X).[4]

dot digraph "Pd_Catalyzed_Alkoxycarbonylation_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="General Catalytic Cycle for Benzoate Ester Synthesis", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; PdII_Aryl [label="Ar-Pd(II)(L)₂-X\n(Aryl-Palladium Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; PdII_Acyl [label="Ar(CO)-Pd(II)(L)₂-X\n(Acyl-Palladium Complex)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Product [label="Ar-COOR\n(Benzoate Ester)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853", style="filled,dashed"];

// Edges Pd0 -> PdII_Aryl [label=" Oxidative Addition\n (+ Ar-X)"]; PdII_Aryl -> PdII_Acyl [label=" CO Insertion\n (+ CO)"]; PdII_Acyl -> Pd0 [label=" Reductive Elimination\n (+ R-OH, Base)\n (- HX • Base)"]; PdII_Acyl -> Product [style=dashed, arrowhead=none];

// Invisible nodes for layout {rank=same; Pd0; Product;} } dotedot Caption: General catalytic cycle for Pd-catalyzed alkoxycarbonylation.

Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up a palladium-catalyzed carbonylation reaction.

Q1: What is the best palladium precursor to use? A: Palladium(II) acetate, Pd(OAc)₂, is the most common and versatile precursor. It is generally stable to air and is readily reduced in situ to the active Pd(0) species, often facilitated by phosphine ligands or the amine base.[2] For specific applications, other precursors like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ may be used, but Pd(OAc)₂ is an excellent starting point for optimization.

Q2: Why is the choice of ligand so critical? A: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties.[2][5] Bidentate phosphine ligands, particularly those with a large "bite angle" like Xantphos, are often superior as they are less prone to dissociation from the metal center, which enhances catalyst stability and activity, especially at atmospheric CO pressure.[2][6]

Q3: Do I need to use high-pressure carbon monoxide? A: Not necessarily. While older methods often required high CO pressures, modern catalyst systems, particularly those using bidentate ligands like Xantphos or dcpp, are highly efficient at atmospheric (balloon) pressure.[2][7] Working at atmospheric pressure is significantly safer and requires less specialized equipment. If you are using a CO surrogate like phenyl formate, CO gas is not needed at all.[8]

Q4: What is the role of the base, and which one should I choose? A: The base has two primary roles: 1) to neutralize the acid (e.g., HBr) generated during the reaction, and 2) to facilitate the deprotonation of the alcohol, making it a more effective nucleophile.[4] The choice of base can significantly alter the reaction mechanism and efficiency. Organic bases like triethylamine (Et₃N) are common.[2] However, in some systems, inorganic bases like K₂CO₃, CsF, or even alkoxides like EtONa can lead to different and sometimes more efficient catalytic cycles.[4][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common experimental problems.

Problem 1: Low or No Conversion of Starting Material

Primary Symptom: The starting aryl halide is largely unreacted after the specified reaction time.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Inactive Catalyst The active catalyst is Pd(0). If you start with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. Insufficient ligand or a non-reducing environment can prevent the formation of the active species.Ensure you are using an appropriate phosphine ligand, which can act as a reducing agent. Adding a small amount of a sacrificial reductant or ensuring your base (like Et₃N) can facilitate this reduction can be beneficial.[2]
Catalyst Deactivation The palladium catalyst can aggregate to form catalytically inactive "palladium black." This is often caused by ligand dissociation or oxidation.[10] Sintering, coking, or poisoning from impurities can also deactivate the catalyst.[10][11]Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 L:Pd) to better stabilize the metal center. Ensure all reagents and solvents are pure and degassed to remove oxygen and potential poisons.
Sub-optimal Conditions The oxidative addition step is often sensitive to temperature and solvent polarity. The base may not be strong enough or may be sterically hindered.Screen different solvents (e.g., Toluene, Dioxane, DMF). Gradually increase the reaction temperature in 10 °C increments.[2] Test a different class of base (e.g., switch from an organic amine to an inorganic carbonate like K₂CO₃ or Cs₂CO₃).
Inert Substrate Aryl chlorides and electron-rich aryl bromides are less reactive towards oxidative addition than aryl iodides or electron-poor aryl bromides. Aryl tosylates and mesylates also require specific catalytic systems.[7]For less reactive substrates, consider using a more electron-rich ligand to promote oxidative addition. Higher temperatures may also be necessary. For aryl tosylates, a system like Pd(OAc)₂/dcpp has been shown to be effective.[7]
Problem 2: Formation of Significant Side Products

Primary Symptom: The desired ester is formed, but accompanied by undesired byproducts like dehalogenated arene (Ar-H) or biaryl compounds (Ar-Ar).

Potential Cause Underlying Rationale & Explanation Recommended Solution
Dehalogenation (Hydrodehalogenation) This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to produce Ar-H. This can be favored by certain bases or the presence of water.[12][13]Ensure anhydrous conditions. If using an amine base, consider switching to an inorganic base like K₂CO₃, which is less likely to participate in hydride formation pathways.
Biaryl Formation (Homocoupling) This side reaction can occur if the transmetalation or reductive elimination steps are slow relative to a competing homocoupling pathway of the Ar-Pd(II)-X intermediate.Optimize the ligand and reaction temperature. A more sterically bulky ligand can sometimes disfavor the formation of the biaryl transition state. Lowering the temperature may also reduce the rate of this side reaction.
Competitive Ether Formation In reactions with alkenes, a competing "hydride cycle" can lead to saturated byproducts instead of the desired unsaturated ester, especially if the pH of the reaction drops.[12][13][14]The choice of oxidant is key. Using an oxidant like copper(II) acetate can help maintain a stable pH and favor the desired oxidative carbonylation pathway.[12][13]

Key Experimental Protocols

Protocol 1: General Procedure for Methoxycarbonylation of an Aryl Bromide

This protocol is based on a highly cited and robust method using the Xantphos ligand at atmospheric pressure.[2]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Aryl Bromide (1.0 mmol)

  • Methanol (MeOH, anhydrous, 10-fold excess)

  • Triethylamine (Et₃N, anhydrous, 3.0 equiv.)

  • Toluene (anhydrous, 2 mL)

  • Carbon Monoxide (CO) balloon

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.02 mmol, 2 mol%).

  • Add the aryl bromide (1.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Via syringe, add anhydrous toluene (2 mL), anhydrous methanol (10.0 mmol), and anhydrous triethylamine (3.0 mmol).

  • Evacuate and backfill the flask with carbon monoxide from a balloon three times.

  • Leave the reaction under a positive pressure of CO (from the balloon).

  • Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Summary Tables

Table 1: Comparison of Common Ligand Types
Ligand TypeExample(s)Typical Use CaseAdvantagesDisadvantages
Monodentate Phosphines PPh₃, P(t-Bu)₃Older protocols, often requires higher pressures/temperatures.Inexpensive, readily available.Prone to dissociation, can lead to catalyst deactivation.[2]
Bidentate Phosphines (Large Bite Angle) Xantphos, dcppGeneral carbonylation of aryl bromides, tosylates, and mesylates at atmospheric pressure.High catalyst stability, high activity at low CO pressure, broad functional group tolerance.[2][6][7]More expensive.
Bidentate Phosphines (Small Bite Angle) dppe, dpppLess common for modern carbonylation; can be effective in specific systems.Good chelating ability.Can create a more rigid coordination sphere, which may inhibit certain steps of the catalytic cycle.

Visual Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues in your experiments.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Troubleshooting Flowchart for Benzoate Ester Synthesis", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

// Nodes Start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; LowYield [label="Low or No Conversion", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; SideProducts [label="Side Products Formed", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Reproducibility [label="Poor Reproducibility", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

Cause_InactiveCat [label="Cause:\nInactive Catalyst?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Cause_Deactivation [label="Cause:\nCatalyst Deactivation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Cause_Conditions [label="Cause:\nSub-optimal Conditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

Cause_Dehalogenation [label="Side Product:\nDehalogenation (Ar-H)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Cause_Homocoupling [label="Side Product:\nHomocoupling (Ar-Ar)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

Cause_Atmosphere [label="Cause:\nAir/Moisture Sensitivity?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

Sol_Activate [label="Solution:\nCheck Pd precursor,\nensure reduction to Pd(0).", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Sol_Stabilize [label="Solution:\nIncrease L:Pd ratio,\npurify reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Sol_Screen [label="Solution:\nScreen T, solvent, base.", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Sol_Anhydrous [label="Solution:\nEnsure anhydrous conditions,\nconsider changing base.", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Sol_Ligand [label="Solution:\nOptimize ligand choice and\nconcentration.", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Sol_Inert [label="Solution:\nUse rigorous inert\natmosphere techniques.", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges Start -> LowYield; Start -> SideProducts; Start -> Reproducibility;

LowYield -> Cause_InactiveCat; Cause_InactiveCat -> Sol_Activate [label="Yes"]; Cause_InactiveCat -> Cause_Deactivation [label="No"];

Cause_Deactivation -> Sol_Stabilize [label="Yes"]; Cause_Deactivation -> Cause_Conditions [label="No"];

Cause_Conditions -> Sol_Screen [label="Yes"];

SideProducts -> Cause_Dehalogenation; Cause_Dehalogenation -> Sol_Anhydrous [label="Yes"]; Cause_Dehalogenation -> Cause_Homocoupling [label="No"]; Cause_Homocoupling -> Sol_Ligand [label="Yes"];

Reproducibility -> Cause_Atmosphere; Cause_Atmosphere -> Sol_Inert [label="Yes"]; } dotedot Caption: A workflow for diagnosing and solving common reaction issues.

References

  • Gessner, C. S., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. [Link]

  • Gessner, C. S., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Radboud Repository. [Link]

  • Yue, H., et al. (2020). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Chemical Society Reviews. [Link]

  • Gessner, C. S., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PubMed. [Link]

  • Wu, X., et al. (2010). Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. Journal of the American Chemical Society. [Link]

  • Erasmus, E., et al. (2020). Scheme 2 Idealised alkoxycarbonyl mechanism for the alkoxycarbonylation of alkenes. ResearchGate. [Link]

  • Dong, K. (2017). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Klapars, A., et al. (2005). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society. [Link]

  • Canovese, L., et al. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI. [Link]

  • Wehman, P., et al. (1994). Ligand Effects in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene. Organometallics. [Link]

  • Sims, H. S., & Friest, J. A. (2021). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. [Link]

  • Wei, Y., et al. (2023). Palladium-Catalyzed Cascade Carbonylation Reaction To Construct Ester Derivatives. The Journal of Organic Chemistry. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Liu, Y., et al. (2015). ECO-ENVIRONMENTAL SYNTHESIS OF VINYL BENZOATE THROUGH TRANSESTERIFICATION CATALYZED BY Pd/C. Semantic Scholar. [Link]

  • Rahman, O. (2023). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. PMC PubMed Central. [Link]

  • Bouziane, A., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Kollár, L. (2017). Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts. Current Organic Chemistry. [Link]

  • Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI. [Link]

  • Munday, R. H., et al. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society. [Link]

  • Gerber, L. C., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Vinayakumar, K., et al. (2020). Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications. OUCI. [Link]

  • Morimoto, K., et al. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters. [Link]

  • Brennführer, A., et al. (2009). Palladium‐Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition. [Link]

  • Liu, C., & Szostak, M. (2016). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. The Chemical Record. [Link]

  • Schneider, C., et al. (2020). Palladium‐Catalyzed Alkoxycarbonylation of sec‐Benzylic Ethers. Zendy. [Link]

Sources

Refinement of analytical methods for detecting impurities in Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Ethyl 2-morpholinobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the detection and quantification of impurities. Our goal is to equip you with the scientific rationale behind analytical method refinement, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: What are the likely process-related impurities in this compound and how can I detect them?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are proprietary, a common synthetic pathway involves the reaction of Ethyl 2-halobenzoate (e.g., Ethyl 2-bromobenzoate) with morpholine, or the esterification of 2-morpholinobenzoic acid with ethanol. Based on these routes, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted Ethyl 2-halobenzoate or 2-morpholinobenzoic acid, and morpholine.

  • Intermediates: Incomplete reaction products.

  • By-products: Compounds formed from side reactions, such as dimerization or degradation products.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or bases (e.g., potassium carbonate) used in the synthesis.[1]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[2][3]

These impurities can be detected and quantified using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for non-volatile organic impurities. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for analyzing volatile organic compounds, including residual solvents.[4][5]

Q2: My HPLC peak for this compound is tailing. What are the possible causes and solutions?

A2: Peak tailing for basic compounds like this compound (due to the morpholine moiety) is a common chromatographic challenge. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based HPLC columns.[6]

Here's a systematic approach to troubleshooting peak tailing:

  • Mobile Phase pH: The pH of the mobile phase is critical. For a basic compound, operating at a low pH (e.g., 2.5-3.5) ensures the analyte is fully protonated, which can reduce interactions with silanols. Conversely, a high pH (e.g., 7.5-8.5, if the column is stable) can suppress the ionization of silanol groups.[7]

  • Buffer Concentration: An adequate buffer concentration (typically 20-50 mM) is necessary to maintain a consistent pH and mask residual silanol activity.

  • Column Choice: Consider using a column with high-purity silica and effective end-capping to minimize exposed silanol groups. Phenyl-hexyl or embedded polar group (PEG) stationary phases can also offer alternative selectivity and improved peak shape for aromatic and basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Injection Solvent: The sample should ideally be dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.[7]

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.[8]

Q3: I am observing unknown peaks in my HPLC chromatogram. How can I identify them?

A3: The identification of unknown peaks is a multi-step process that involves gathering as much information as possible about the impurity.

  • UV-Vis Spectral Analysis: If you are using a Photodiode Array (PDA) detector, the UV spectrum of the unknown peak can provide valuable information about its chromophores. Comparing the spectrum to that of this compound and potential impurities can offer clues to its identity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. LC-MS provides the molecular weight of the unknown peak and its fragmentation pattern, which can be used to elucidate its structure.[10][11]

  • Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products. If an unknown peak in your sample matches a peak generated during forced degradation, it is likely a degradant.

  • Spiking Studies: If you have synthesized or can obtain reference standards for potential impurities, spiking your sample with these standards and observing co-elution can confirm the identity of an unknown peak.[10]

Q4: How do I choose between HPLC and GC for impurity analysis of this compound?

A4: The choice between HPLC and GC depends on the properties of the impurities you are trying to detect.

  • HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds. This includes the active pharmaceutical ingredient (API) itself, starting materials like Ethyl 2-halobenzoate and 2-morpholinobenzoic acid, and most non-volatile by-products and degradants.

  • GC is ideal for the analysis of volatile and semi-volatile compounds. This is the standard technique for determining residual solvents (e.g., ethanol, toluene, tetrahydrofuran) that may be present from the manufacturing process.[2][3] Headspace GC is particularly useful for this application as it minimizes sample preparation and reduces contamination of the GC system.[12]

Troubleshooting Guides

HPLC Method Troubleshooting

This guide provides a structured approach to resolving common issues in the HPLC analysis of this compound.

Problem Potential Causes Troubleshooting Steps
Peak Tailing Secondary interactions with silanols, mobile phase pH, column overload, injection solvent mismatch.[6]1. Optimize Mobile Phase: Adjust pH to be at least 2 units away from the pKa of this compound. Increase buffer strength. 2. Reduce Sample Load: Decrease injection volume or sample concentration. 3. Change Column: Use a high-purity, end-capped C18 column or consider an alternative stationary phase. 4. Match Injection Solvent: Dissolve the sample in the mobile phase.
Split Peaks Column void or contamination, partially blocked frit, injection solvent stronger than mobile phase.[8]1. Check Column: Reverse flush the column at a low flow rate. If the problem persists, replace the column. 2. Filter Samples: Ensure all samples and mobile phases are filtered to prevent frit blockage. 3. Verify Injection Solvent: Ensure the injection solvent is weaker than or the same as the mobile phase.
Ghost Peaks Contaminated mobile phase, injector carryover, contaminated vials or septa.[13][14]1. Run Blanks: Inject a blank (mobile phase) to see if the ghost peak is present. Run a gradient without an injection. 2. Clean Injector: Implement a needle wash with a strong solvent. 3. Use Clean Vials: Use fresh, high-quality vials and septa.
Retention Time Drift Poor column equilibration, changes in mobile phase composition, temperature fluctuations, column degradation.1. Equilibrate Column: Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and ensure it is well-mixed. 3. Use a Column Oven: Maintain a constant column temperature.
GC Method Troubleshooting (for Residual Solvents)

This guide focuses on common issues encountered during the GC analysis of residual solvents in this compound samples.

Problem Potential Causes Troubleshooting Steps
Poor Peak Shape Active sites in the liner or column, sample overload, incorrect injection temperature.1. Use a Deactivated Liner: Ensure the GC inlet liner is deactivated and replace it regularly. 2. Optimize Sample Amount: Reduce the amount of sample introduced into the GC. 3. Adjust Temperatures: Optimize the inlet and oven temperature program.
No Peaks or Low Sensitivity Leak in the system, incorrect headspace parameters, degraded sample.1. Check for Leaks: Perform a leak check on the GC system, especially around the inlet and column fittings. 2. Optimize Headspace Conditions: Ensure the vial is properly sealed and that the incubation temperature and time are sufficient to drive volatiles into the headspace. 3. Prepare Fresh Sample: Prepare a fresh sample and standard.
Baseline Noise or Drift Contaminated carrier gas, column bleed, contaminated detector.1. Check Gas Purity: Ensure high-purity carrier gas and use gas purifiers. 2. Condition Column: Condition the column at the maximum operating temperature. 3. Clean Detector: Follow the manufacturer's instructions for cleaning the FID or MS source.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a robust HPLC method.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

2. Chromatographic Conditions:

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or as determined by UV scan of the main peak).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

4. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The USP tailing factor for the this compound peak should be between 0.8 and 1.5.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is suitable for the identification and quantification of residual solvents.

1. Instrumentation:

  • GC system with a headspace autosampler and a Mass Spectrometer (MS) detector.

2. GC-MS Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 220 °C.

  • Split Ratio: 10:1.

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

3. Headspace Parameters:

  • Vial Incubation Temperature: 80 °C.

  • Incubation Time: 15 min.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

4. Sample Preparation:

  • Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that does not interfere with the analysis.[3] Crimp the vial securely.

Visualizations

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC uv_spec Acquire UV-Vis Spectrum start->uv_spec Is PDA available? lc_ms Perform LC-MS Analysis start->lc_ms Direct to MS uv_spec->lc_ms Gather spectral data forced_degradation Conduct Forced Degradation Studies lc_ms->forced_degradation Obtain MW and fragmentation structure_elucidation Structure Elucidation lc_ms->structure_elucidation If novel compound spiking Perform Spiking Study with Reference Standard forced_degradation->spiking Compare with potential degradants known_impurity Known Impurity Confirmed spiking->known_impurity If co-elution occurs

Caption: Workflow for the identification of unknown impurities.

HPLC_Troubleshooting_Tree start Peak Shape Issue Observed is_tailing Is it Peak Tailing? start->is_tailing is_split Is it a Split Peak? start->is_split is_broad Is it a Broad Peak? start->is_broad tailing_causes Check: - Mobile Phase pH - Sample Overload - Column Condition - Injection Solvent is_tailing->tailing_causes Yes split_causes Check: - Column Void/Frit - Injection Solvent - Sample Prep is_split->split_causes Yes broad_causes Check: - Extra-column Volume - Column Efficiency - Flow Rate is_broad->broad_causes Yes tailing_solution Adjust pH/buffer, reduce load, use appropriate column/solvent tailing_causes->tailing_solution split_solution Backflush/replace column, match injection solvent, filter sample split_causes->split_solution broad_solution Use shorter/narrower tubing, replace column, optimize flow broad_causes->broad_solution

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

References

  • ResolveMass Laboratories. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • G. L. C. D. C. C. M. L. L. C. G. N. (1998). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 623–638. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LabRulez GCMS. (n.d.). Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]

  • Zhang, M., Zhang, S., & Wu, Y. (2007). Identification of an unknown extraneous contaminant in pharmaceutical product analysis. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 754–759. [Link]

  • Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies. [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 564-569. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. [Link]

  • Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. [Link]

  • ZirChrom Separations, Inc. (2004, May). Method Development Guide. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Wang, Z., & Li, C. (2022). Synthesis method of morpholine benzoate compound (CN115490650B).
  • PrepChem.com. (n.d.). Synthesis of ethyl benzoate. [Link]

  • Reddy, G. H., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Mexican Chemical Society, 56(3), 266-273. [Link]

  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

  • Kumar, N. S., & Ramakrishna, S. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology, 43(10). [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]

  • Dadras, A., et al. (2017). "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. BioImpacts, 7(3), 155–163. [Link]

  • Aqar, D. Y. (2018). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. [Link]

  • Pérez-Faginas, P., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 63(1), 1-10. [Link]

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Validation & Comparative

A Comparative Analysis of Ethyl 2-morpholinobenzoate and Other Corrosion Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against material degradation, corrosion inhibitors stand as a critical line of defense, particularly in industrial applications where metallic components are exposed to aggressive environments. Among the diverse classes of organic inhibitors, morpholine and its derivatives have garnered significant attention due to their efficacy and versatile applications. This guide provides a comprehensive comparative analysis of Ethyl 2-morpholinobenzoate, a promising morpholine derivative, with other established corrosion inhibitors. While direct, extensive experimental data for this compound is emerging, this document synthesizes findings from closely related morpholine compounds and provides the theoretical and experimental framework necessary for its evaluation and comparison.

This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering in-depth technical insights into the mechanisms of action and evaluation protocols for corrosion inhibitors.

The Imperative for Effective Corrosion Inhibition

Corrosion, the electrochemical or chemical deterioration of a material, poses a significant economic and safety challenge across numerous sectors, including energy, infrastructure, and manufacturing. The use of corrosion inhibitors is a primary strategy to mitigate this degradation. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal or an alloy. The efficacy of an inhibitor is intrinsically linked to its molecular structure, which dictates its ability to adsorb onto the metal surface and form a protective barrier.

This compound: A Profile

This compound is an organic compound featuring a morpholine ring and an ethyl benzoate group. The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring are key structural features that suggest its potential as an effective corrosion inhibitor.

Proposed Mechanism of Action

The corrosion inhibition by morpholine derivatives, including this compound, is primarily attributed to their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1] This adsorption process is a complex interplay of physical and chemical interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in acidic solutions.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N and O) of the morpholine ring and the vacant d-orbitals of the iron atoms on the steel surface. The aromatic ring can also contribute to this interaction through π-electron donation.[2]

The combined effect of these interactions leads to the formation of a stable, protective layer that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.[3]

Comparative Performance Analysis

While specific experimental data for this compound is not extensively available in the reviewed literature, we can infer its potential performance by examining closely related morpholine derivatives, such as morpholine benzoate, and comparing them with widely used inhibitors like Benzotriazole (BTA) and Tolyltriazole (TTA).

InhibitorCorrosive MediumSubstrateInhibition Efficiency (%)Reference
Morpholine Benzoate3.5% NaClCarbon Steel>85[3]
Morpholine Carbonate3.5% NaClCarbon Steel>85[3]
Benzotriazole (BTA)Neutral/AlkalineCopperUp to 90[4]
Tolyltriazole (TTA)VariesCopper/AlloysGenerally higher than BTA[5]
Aromatic Amine Derivatives10% HClMild Steel>95[6]

Table 1: Comparative Inhibition Efficiencies of Various Corrosion Inhibitors. This table highlights the performance of different inhibitors in various environments. The high efficiency of morpholine salts suggests a strong potential for this compound.

Key Performance Indicators:
  • Inhibition Efficiency (IE%): Morpholine derivatives have demonstrated high inhibition efficiencies, often exceeding 85%, which is comparable to or even better than some traditional inhibitors under specific conditions.[3]

  • Mechanism: Like many organic inhibitors, morpholine derivatives act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[2]

  • Adsorption Isotherm: The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film.[1]

Experimental Evaluation Protocols

To rigorously assess the performance of this compound and compare it with other inhibitors, a combination of electrochemical and gravimetric methods is essential.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of Ethyl 2-aminobenzoate with a suitable morpholine precursor. A general procedure is outlined below:

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-aminobenzoate in a suitable organic solvent (e.g., ethanol, toluene).

  • Addition of Reagents: Add an equimolar amount of the morpholine precursor and a catalytic amount of a suitable acid or base.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Gravimetric Method (Weight Loss)

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[2]

Step-by-Step Weight Loss Protocol:

  • Specimen Preparation: Prepare pre-weighed mild steel coupons of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures to remove corrosion products.

  • Final Weighing: Dry the cleaned coupons and re-weigh them accurately.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

This technique is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify the inhibitor as anodic, cathodic, or mixed-type.[2]

Step-by-Step Potentiodynamic Polarization Protocol:

  • Electrochemical Cell: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP) in the test solution.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the E_corr to determine the i_corr.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without the inhibitor, and i_corr(inh) is the corrosion current density with the inhibitor.

EIS is a powerful non-destructive technique that provides information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) at the metal/solution interface.[3]

Step-by-Step EIS Protocol:

  • Electrochemical Cell and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) is the charge transfer resistance with the inhibitor, and R_ct(blank) is the charge transfer resistance without the inhibitor.

Visualizing the Mechanisms and Workflows

G cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Metal Surface Metal Surface Corrosive Medium Corrosive Medium Anodic Reaction (Fe -> Fe2+ + 2e-) Anodic Reaction (Fe -> Fe2+ + 2e-) Cathodic Reaction (2H+ + 2e- -> H2) Cathodic Reaction (2H+ + 2e- -> H2) Corrosion Corrosion Inhibitor Molecule Inhibitor Molecule Adsorption on Metal Surface Adsorption on Metal Surface Protective Film Formation Protective Film Formation Corrosion Inhibition Corrosion Inhibition

Figure 1: Conceptual diagram of corrosion and its inhibition.

G Start Start Prepare Metal Coupons Prepare Metal Coupons Start->Prepare Metal Coupons Prepare Corrosive Solution +/- Inhibitor Prepare Corrosive Solution +/- Inhibitor Start->Prepare Corrosive Solution +/- Inhibitor Immerse Coupons Immerse Coupons Prepare Metal Coupons->Immerse Coupons Prepare Corrosive Solution +/- Inhibitor->Immerse Coupons Electrochemical Measurements (EIS, PDP) Electrochemical Measurements (EIS, PDP) Immerse Coupons->Electrochemical Measurements (EIS, PDP) Weight Loss Measurement Weight Loss Measurement Immerse Coupons->Weight Loss Measurement Analyze Data Analyze Data Electrochemical Measurements (EIS, PDP)->Analyze Data Weight Loss Measurement->Analyze Data Compare Inhibition Efficiency Compare Inhibition Efficiency Analyze Data->Compare Inhibition Efficiency End End Compare Inhibition Efficiency->End

Figure 2: Experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

This compound, based on the performance of its structural analogs, holds significant promise as an effective corrosion inhibitor for mild steel in acidic environments. Its molecular structure, containing both a morpholine ring and an aromatic ester, provides multiple active centers for strong adsorption on the metal surface.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its direct comparison with other commercially available inhibitors. Future research should focus on generating comprehensive experimental data for this specific compound across a range of corrosive environments and operating conditions. Such studies will be invaluable in validating its performance and paving the way for its potential application in industrial corrosion protection strategies.

References

  • Boughoues, Y., Benamira, M., Messaadia, L., Bouider, N., & Abdelaziz, S. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. RSC Advances, 10(40), 24145-24158. [Link]

  • Chegeni, M., et al. (2023). Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. ResearchGate. [Link]

  • Every, R. L., & Riggs, O. L. (1964). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION, 20(9), 299t-302t. [Link]

  • Gece, G. (2024). Aromatic Metal Corrosion Inhibitors. MDPI. [Link]

  • Li, W., et al. (2024). Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]

  • John, S., et al. (2020). Corrosion inhibition of mild steel using poly (2-ethyl -2-oxazoline) in 0.1M HCl solution. Heliyon, 6(11), e05470. [Link]

  • Ksama, S., et al. (2025). A new benzodiazepine derivative as a highly effective corrosion inhibitor for E24 steel in acidic media: integrated experimental and computational investigations. Moroccan Journal of Chemistry, 13(4). [Link]

  • Nnaji, N. J., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]

  • Singh, A., et al. (2021). Synthesis, characterisation and corrosion inhibition screening: Cu[EtBenzdtc]2 AND Cu[BuMedtc]2. Journal of Academia, 9(1), 56-65. [Link]

  • Trade Science Inc. (2006). Testing Of Eco-Friendly Compound As Acid Corrosion Inhibitor For Mild Steel. Materials Science: An Indian Journal. [Link]

  • Verma, C., et al. (2023). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports, 13(1), 1-17. [Link]

  • Al-Amiery, A. A., et al. (2012). Structure effect of some amine derivatives on corrosion inhibition efficiency for carbon steel in acidic media using electrochemical and Quantum Theory Methods. Egyptian Journal of Petroleum, 21(2), 99-110. [Link]

  • Ahmoda, W., & Allam, A. M. A. (2018). Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using PM6. Journal of Humanities and Applied Sciences, 7(6), 1-9. [Link]

  • Chegeni, M., et al. (2023). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution. ResearchGate. [Link]

  • Wang, L., et al. (2021). The morpholine surfactants with corrosion inhibition and antibacterial activity: Experiments and theoretical calculations. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 627, 127201. [Link]

  • Chegeni, M., et al. (2023). Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. [Link]

  • Reddit. (2023). Benzotriazole -- some tips regarding this corrosion inhibitor. [Link]

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A Researcher's Guide to the In Vivo Validation of Ethyl 2-morpholinobenzoate: A Comparative Preclinical Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cancer researchers, the transition from a promising in vitro hit to a validated in vivo candidate is a critical and complex juncture. This guide provides a comprehensive, experience-driven framework for the in vivo validation of Ethyl 2-morpholinobenzoate, a novel small molecule with putative anticancer activity. By integrating established preclinical models with rigorous analytical methodologies, this document serves as a roadmap for generating a robust data package to support further development.

I. Foundational Rationale: Building the Case for In Vivo Studies

Before embarking on resource-intensive animal studies, a solid foundation of in vitro data is paramount. While specific data for this compound is emerging, we will proceed with a hypothetical, yet plausible, data set based on related morpholine and benzoate-containing compounds to illustrate the decision-making process.[1][2]

Hypothetical Preliminary Data for this compound:

Cell LineCancer TypeIC50 (µM)Putative Pathway Inhibition
MCF-7Breast (ER+)5.2PI3K/Akt/mTOR
A549Lung (NSCLC)8.9PI3K/Akt/mTOR
U87-MGGlioblastoma6.5PI3K/Akt/mTOR
HEK293Normal Kidney> 50-

This hypothetical data suggests that this compound exhibits selective cytotoxicity against cancer cells, with a potential mechanism involving the PI3K/Akt/mTOR signaling pathway, a frequent driver of tumorigenesis. The morpholine moiety in other compounds has been associated with mTOR inhibition.[3]

II. Strategic Selection of In Vivo Models: A Comparative Approach

The choice of an appropriate animal model is crucial for the clinical relevance of preclinical findings. Here, we compare two widely used models for cancer research: the xenograft and the syngeneic model.[4][5][6]

Model TypeDescriptionAdvantagesDisadvantages
Xenograft Human cancer cells are implanted into immunodeficient mice (e.g., NOD/SCID or nude mice).[5]Allows for the study of human tumors; widely used and well-characterized.Lack of a functional immune system, preventing the evaluation of immunomodulatory effects.[4][5]
Syngeneic Mouse cancer cells are implanted into immunocompetent mice of the same genetic background.[4][6]Intact immune system allows for the study of tumor-immune interactions and immunotherapies.[4][6]Uses mouse tumor cells, which may not fully recapitulate the complexity of human cancers.[3]

For the initial efficacy studies of this compound, a xenograft model using the MCF-7 breast cancer cell line is recommended due to its well-established growth characteristics and the hypothetical in vitro data suggesting direct anticancer effects.

III. Experimental Design and Workflow

A well-structured experimental design is essential for generating reproducible and interpretable data. The following workflow outlines the key stages of the in vivo validation process.

signaling_pathway cluster_pathway Hypothetical Target Pathway of this compound PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation EMB This compound EMB->mTOR Inhibition

Caption: Proposed mechanism of action of this compound targeting the PI3K/Akt/mTOR pathway.

VI. Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of this compound. Successful completion of these studies, demonstrating significant antitumor efficacy with an acceptable safety profile, would provide a strong rationale for further preclinical development, including pharmacokinetic and pharmacodynamic modeling, and ultimately, IND-enabling studies. The integration of robust experimental design, appropriate model selection, and in-depth mechanistic analysis is paramount for advancing novel anticancer agents from the laboratory to the clinic.

VII. References

  • Crown Bioscience. (2025). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies.

  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.

  • The Jackson Laboratory. (n.d.). Syngeneic Studies.

  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models.

  • Kyinno Bio. (n.d.). Syngeneic Tumor Mouse Models.

  • LIDE Biotech. (2023). The Role of Syngeneic Models in Cancer Research.

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.

  • The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research.

  • Abdul Auwal, et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry.

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs.

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.

  • Al-Warhi, T., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules.

  • MDPI. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.

  • Al-Otaibi, F., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • MDPI. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents.

  • MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity.

  • Das, I., et al. (2011). Molecular mechanisms of anti-cancer action of garlic compounds in neuroblastoma. Cancer Science.

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely an upgrade in instrumentation; it represents a paradigm shift in efficiency, sensitivity, and speed.[1][2][3] This guide provides a comprehensive framework for the cross-validation of analytical methods for Ethyl 2-morpholinobenzoate, a key small molecule intermediate, comparing a legacy HPLC method with a modern UPLC counterpart. Our objective is to demonstrate analytical equivalence and highlight the tangible benefits of technological adoption, grounded in the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Foundational Principles: HPLC vs. UPLC

At their core, both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary and a mobile phase.[1] The primary distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[2][6][7]

  • HPLC (High-Performance Liquid Chromatography): Traditionally utilizes columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[1][8] This has been the robust workhorse of QC laboratories for decades.[1]

  • UPLC (Ultra-Performance Liquid Chromatography): Employs columns with sub-2 µm particle sizes, necessitating much higher operating pressures—often exceeding 15,000 psi—to propel the mobile phase.[2][6][8] This innovation leads to significant enhancements in chromatographic performance.

The transition to smaller particles results in a dramatic increase in column efficiency, leading to sharper, narrower peaks. This translates into improved resolution, greater sensitivity for detecting trace impurities, and substantially faster analysis times.[1][3][9]

The Analytical Challenge: this compound

This compound is a small organic molecule (Molecular Weight: ~249.29 g/mol ) often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity is critical to the quality of the final drug product. An effective analytical method must be able to accurately quantify the main component and resolve it from any process-related impurities or degradation products.

Experimental Design for Cross-Validation

Cross-validation serves to demonstrate that two distinct analytical procedures provide equivalent results for the same analyte.[10] This is not merely a direct "transfer" of method parameters but a re-optimization and validation on the UPLC platform to leverage its capabilities, followed by a comparative assessment against the established HPLC method. The entire process is governed by a pre-approved validation protocol outlining the procedures and acceptance criteria.[11]

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Method Validation Execution cluster_comp Phase 3: Comparative Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize HPLC Method P1->P2 P3 Develop & Optimize UPLC Method P1->P3 P4 Draft Cross-Validation Protocol per ICH Q2(R1) P2->P4 P3->P4 V1 Execute HPLC Validation (Specificity, Linearity, Accuracy, Precision, etc.) P4->V1 V2 Execute UPLC Validation (Specificity, Linearity, Accuracy, Precision, etc.) P4->V2 C1 Compare Performance Data (e.g., Run Time, Resolution, RSD%) V1->C1 V2->C1 C2 Statistical Analysis (e.g., t-test, F-test on results) C1->C2 C3 Generate Final Validation Report C2->C3

System Suitability Testing (SST)

Before any validation run, a System Suitability Test is performed. This is a non-negotiable, self-validating step to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected multiple times (typically n=5 or 6). Key parameters like retention time repeatability (RSD%), peak area precision (RSD%), theoretical plates (N), and tailing factor (T) must meet pre-defined criteria.

Detailed Methodologies

The causality behind our choices is critical. For UPLC, we don't just scale down the HPLC method; we re-imagine it. The goal is to maintain or improve the separation's resolving power while maximizing speed.[12][13] This is achieved by preserving the column length (L) to particle size (dp) ratio (L/dp). A 150 mm HPLC column with 5 µm particles has an L/dp ratio of 30,000. An equivalent UPLC column could be 50 mm long with 1.7 µm particles (L/dp ≈ 29,412), offering similar resolving power in a fraction of the time.[9]

HPLC Method Protocol
  • System: Standard HPLC with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 15 minutes

UPLC Method Protocol
  • System: UPLC System with UV/PDA Detector (e.g., Waters ACQUITY UPLC H-Class, Thermo Vanquish)

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)

  • Flow Rate: 0.5 mL/min (Rationale: Flow rate is scaled down to maintain optimal linear velocity for the smaller column diameter and particle size.)

  • Injection Volume: 2 µL (Rationale: Injection volume is reduced proportionally to the column volume to prevent band broadening and peak overload.)

  • Column Temperature: 35 °C (Rationale: Higher temperature can reduce mobile phase viscosity, lowering backpressure and potentially improving peak shape.)

  • Detection: UV at 254 nm

  • Run Time: 3 minutes

Head-to-Head Validation Performance

The following sections detail the validation parameters as prescribed by ICH Q2(R1) and present a comparative summary of the hypothetical results.[5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo ingredients.[5] This was evaluated by injecting a placebo blank, a spiked placebo, and a solution of this compound subjected to forced degradation (acid, base, peroxide, heat, light).

Results: Both methods demonstrated excellent specificity. The analyte peak was pure and well-resolved from all degradation products and placebo peaks. The UPLC method, due to its higher efficiency, showed greater resolution between closely eluting impurity peaks.

Linearity

Linearity was assessed by preparing a series of solutions of this compound at five concentration levels, from 50% to 150% of the nominal assay concentration.

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Concentration Range 50 - 150 µg/mL50 - 150 µg/mLAs specified
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept MinimalMinimalClose to origin

Both methods exhibited excellent linearity across the specified range, indicating a direct proportional relationship between concentration and detector response.

Accuracy

Accuracy was determined by recovery studies on a spiked placebo matrix at three concentration levels (80%, 100%, 120%), with three replicate preparations at each level.[14]

Concentration LevelHPLC Mean Recovery (%)UPLC Mean Recovery (%)Acceptance Criteria
80% 99.5%100.1%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 100.8%101.0%98.0% - 102.0%

Both methods proved to be highly accurate, with recovery values well within the typical acceptance limits for a pharmaceutical assay.

Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Repeatability: Six replicate preparations of the 100% concentration standard.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision LevelHPLC Assay RSD (%)UPLC Assay RSD (%)Acceptance Criteria
Repeatability 0.85%0.45%≤ 2.0%
Intermediate Precision 1.10%0.65%≤ 2.0%

The UPLC method demonstrated superior precision, characterized by a significantly lower Relative Standard Deviation (RSD). This is a direct benefit of the higher efficiency and peak sharpness, which allows for more consistent integration.[1]

Performance and Economic Impact

Beyond the core validation parameters, the practical advantages of UPLC become evident in resource utilization.

ParameterHPLC MethodUPLC MethodImprovement
Run Time per Sample 15 min3 min80% Reduction
Solvent Consumption per Run 15 mL1.5 mL90% Reduction
Sample Throughput 4 samples/hour20 samples/hour5x Increase

Conclusion and Recommendation

The cross-validation study confirms that the newly developed UPLC method for the analysis of this compound is not only equivalent to the existing HPLC method but is superior in several key aspects. It meets or exceeds all validation criteria for specificity, linearity, accuracy, and precision as mandated by ICH Q2(R1).

The UPLC method's primary advantages are its profound improvements in efficiency: an 80% reduction in run time and a 90% reduction in solvent consumption.[1] This translates directly to increased laboratory throughput, reduced operational costs, and a smaller environmental footprint. For any modern QC laboratory focused on optimizing productivity and analytical performance, the adoption of the UPLC method is strongly recommended. The data unequivocally demonstrates that it is fit for its intended purpose and represents a significant advancement over the traditional HPLC approach.

References

  • Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. Waters Corporation. Available at: [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]

  • Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Improving LC Separations: Transferring Methods from HPLC to UPLC. Waters Corporation. Available at: [Link]

  • Best Practices in HPLC to UHPLC Method Transfer. Labcompare.com. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. Available at: [Link]

  • Difference Between HPLC and UPLC. Aral Research. Available at: [Link]

  • Difference between HPLC and UPLC. Slideshare. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. Available at: [Link]

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters Corporation. Available at: [Link]

  • ACQUITY UPLC M-Class System: Small Molecule Chromatographic Performance with 1.0-mm Diameter Microscale Columns. Waters Corporation. Available at: [Link]

  • Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. Slideshare. Available at: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

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Comparative hydrolytic stability of Ethyl 2-morpholinobenzoate versus other esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Hydrolytic Stability of Ethyl 2-morpholinobenzoate

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. Among the various degradation pathways, hydrolysis of ester-containing compounds is a frequent and critical challenge that can compromise a drug's shelf-life, therapeutic efficacy, and safety profile.[1] This guide provides a detailed comparative analysis of the hydrolytic stability of this compound, contrasting it with other structurally relevant esters. We will delve into the mechanistic principles, present a framework for logical comparison based on structure-activity relationships, and provide robust experimental protocols for empirical validation.

The Underpinnings of Ester Hydrolysis

The cleavage of an ester bond by water is known as hydrolysis.[2] This reaction, while often slow at neutral pH, is significantly accelerated by the presence of acids or bases, and in biological systems, by enzymes.[3][4] The two primary non-enzymatic mechanisms are:

  • Acid-Catalyzed Hydrolysis: This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction is reversible.[4]

  • Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally faster and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and insusceptible to nucleophilic attack by the alcohol.[5][6]

The rate of ester hydrolysis is profoundly influenced by several structural and environmental factors:

  • Steric Hindrance: Bulky substituents near the ester carbonyl group can physically impede the approach of a nucleophile (like water or a hydroxide ion), thus slowing the rate of hydrolysis.[7]

  • Electronic Effects: The electronic nature of substituents on the aromatic ring or the alcohol moiety can significantly alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase this electrophilicity, accelerating hydrolysis, while electron-donating groups have the opposite effect.

  • Environmental Conditions: pH, temperature, and the presence of catalysts are critical variables.[3][8]

Structural Comparison of Selected Esters

To understand the stability of this compound, we will compare it against three common pharmaceutical esters: Ethyl Benzoate, Benzocaine (Ethyl 4-aminobenzoate), and Procaine.

G cluster_0 This compound cluster_1 Ethyl Benzoate cluster_2 Benzocaine (Ethyl 4-aminobenzoate) cluster_3 Procaine mol1 mol1 mol2 mol2 mol3 mol3 mol4 mol4

Figure 1: Chemical structures of the compared esters.
This compound: A Case for High Stability

The structure of this compound is unique due to the presence of a bulky morpholino group at the ortho (C2) position relative to the ethyl ester group. This feature is the primary determinant of its hydrolytic behavior.

  • Steric Shielding: The morpholino substituent provides significant steric hindrance around the ester's carbonyl carbon. This "ortho effect" acts as a physical shield, drastically reducing the accessibility for incoming nucleophiles. This steric protection is expected to make this compound substantially more resistant to both acid- and base-catalyzed hydrolysis compared to its meta- and para-substituted counterparts or the unsubstituted Ethyl Benzoate. A study on substituted ethyl benzoates showed competition between electronic and steric effects for a bromine atom in the ortho position.[9] Given the larger size of the morpholino group, the steric effect is anticipated to be dominant.

  • Electronic Influence: The morpholino group contains both an amine and an ether. The nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance, which would tend to decrease the electrophilicity of the carbonyl carbon and slow hydrolysis. However, the ether oxygen withdraws electron density from the nitrogen, making it less basic than other secondary amines like piperidine.[10] This complex electronic profile, combined with the overwhelming steric effect, points towards enhanced stability.

Comparative Esters
  • Ethyl Benzoate: As the parent compound without any ring substituents, Ethyl Benzoate serves as our baseline. Its stability is moderate and provides a reference against which the effects of substituents can be measured. Studies have investigated its hydrolysis kinetics in various solvent systems.[11][12]

  • Benzocaine (Ethyl 4-aminobenzoate): Benzocaine features an amino group at the para position.[13] This group is strongly electron-donating through resonance, which reduces the carbonyl carbon's electrophilicity and should increase stability against hydrolysis compared to Ethyl Benzoate. However, it lacks the steric shielding seen in this compound. Therefore, while more stable than Ethyl Benzoate, Benzocaine is predicted to be significantly less stable than its ortho-morpholino-substituted counterpart. Stability studies have shown that Benzocaine is stable in solid dosage forms under standard conditions but can degrade under accelerated conditions or in the presence of certain excipients.[14][15][16]

  • Procaine: Procaine is also an ester of 4-aminobenzoic acid but with a more complex alcohol moiety, 2-(diethylamino)ethanol.[17] The primary site of hydrolysis is the ester linkage.[3] Like Benzocaine, it benefits from the electron-donating para-amino group. The bulkiness of the diethylaminoethyl portion of the molecule is distant from the ester carbonyl and thus offers minimal steric protection to the reaction center. Consequently, its stability is expected to be comparable to Benzocaine but lower than this compound.

Quantitative Comparison and Data Summary

CompoundKey Structural FeaturePredicted Relative Hydrolytic StabilityExperimental Data (Half-life, t₁/₂)
This compound Bulky ortho-morpholino groupVery HighData not available
Benzocaine Electron-donating para-amino groupHighStable for 6 months at 25°C/60% RH[15][18]
Procaine Electron-donating para-amino groupHighKnown to be susceptible to hydrolysis[3]
Ethyl Benzoate UnsubstitutedModeratet₁/₂ = 17 min (in rat plasma)[9]
Methyl Benzoate Unsubstituted (methyl ester)Moderatet₁/₂ = 36 min (in rat plasma)[9][19]

Note: Plasma stability involves both chemical hydrolysis and enzymatic cleavage by carboxylesterases, often resulting in shorter half-lives than in simple buffer solutions.[9]

Experimental Protocol: Assessing Hydrolytic Stability via HPLC

To empirically validate the predicted stability rankings, a robust and self-validating experimental protocol is essential. The following method outlines a standard procedure for determining the rate of hydrolysis under controlled conditions.

Objective: To determine the pseudo-first-order rate constant (k) and half-life (t₁/₂) of ester hydrolysis at a constant pH and temperature.
Materials and Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Constant temperature water bath or incubator

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and autosampler vials

  • Ester compound (e.g., this compound)

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4, HCl for acidic pH, NaOH for basic pH)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

Step-by-Step Methodology:
  • Preparation of Stock Solution: Accurately prepare a stock solution of the ester in a suitable organic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Reaction Initiation:

    • Pre-heat the desired buffer solution (e.g., pH 7.4 phosphate buffer) to the target temperature (e.g., 37°C or 50°C) in the water bath.[7]

    • To initiate the hydrolysis reaction, add a small, precise volume of the ester stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Ensure the volume of organic solvent is minimal (<1%) to avoid altering the buffer properties.

    • Start a timer immediately upon addition of the ester. This is t=0.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a buffer at a pH where the ester is stable to prevent further degradation before analysis.

  • HPLC Analysis:

    • Analyze each time-point sample by HPLC to determine the remaining concentration of the parent ester. The HPLC method must be validated to separate the parent ester from its degradation products (the carboxylic acid and alcohol).

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • For a first-order or pseudo-first-order reaction, this plot will yield a straight line.[20]

    • The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

Figure 2: Experimental workflow for determining hydrolytic stability.

Conclusion and Field-Proven Insights

Based on fundamental principles of organic chemistry, this compound is predicted to exhibit superior hydrolytic stability compared to unsubstituted or para-substituted benzoates like Benzocaine and Procaine. This enhanced stability is primarily attributed to the significant steric hindrance provided by the ortho-morpholino group, which shields the ester carbonyl from nucleophilic attack.

For drug development professionals, this insight is crucial. A molecule with inherently high hydrolytic stability, such as this compound, offers significant advantages:

  • Longer Shelf-Life: Reduced degradation in aqueous formulations or upon exposure to humidity.

  • Formulation Flexibility: Greater compatibility with a wider range of excipients and formulation technologies.

  • Predictable In Vivo Performance: Slower pre-systemic hydrolysis in the gastrointestinal tract can lead to improved bioavailability for orally administered drugs.

While this guide provides a strong theoretical framework, empirical testing using the outlined protocol is the definitive step. By understanding the interplay of steric and electronic factors, researchers can rationally design, select, and formulate ester-containing drug candidates with optimal stability profiles, accelerating the path from discovery to clinical application.

References

  • Boyde, S. (n.d.). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. Retrieved from [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 766-775. Retrieved from [Link]

  • MilliporeSigma. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Full article: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Pharma Connection. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Morpholine - Processing. Retrieved from [Link]

  • Springer. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Retrieved from [Link]

  • (n.d.). 12BL Experiment 5: Ester Hydrolysis. Retrieved from [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

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  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed. (n.d.). Stability of benzocaine formulated in commercial oral disintegrating tablet platforms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. Retrieved from [Link]

  • (n.d.). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzocaine. PubChem. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal behaviour of procaine and benzocaine Part II: Compatibility study with some pharmaceutical excipients used in solid dosage forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Procaine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-benzamido-2-morpholin-4-ylbenzoate. PubChem. Retrieved from [Link]

  • IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non-Nitrogenous Medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Degradation, Biocompatibility and Drug Release Studies of Bis 2-Hydroxy Ethyl Terephthalate-based Poly(Mannitol-Citric-Sebacate) Ester. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to Ethyl 2-morpholinobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

In the landscape of pharmaceutical and materials science, the synthesis of N-aryl morpholines is a critical endeavor, with these scaffolds forming the core of numerous bioactive molecules. Ethyl 2-morpholinobenzoate, a key building block, is no exception. Its synthesis, primarily involving the formation of a crucial C-N bond between an aromatic ring and a morpholine moiety, is typically approached via two major catalytic pathways: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination.

This guide offers a comprehensive, head-to-head comparison of these two synthetic routes. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data for structurally related compounds. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

Route 1: The Ullmann Condensation - A Classic Copper-Catalyzed Approach

The Ullmann condensation, a long-standing method for forming C-N bonds, traditionally involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[1] While historically requiring harsh conditions, modern iterations have seen the development of ligand-assisted protocols that proceed under milder conditions.[1]

Mechanistic Rationale

The generally accepted mechanism for the Ullmann C-N coupling involves the in-situ formation of a copper(I) amide species. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired N-aryl morpholine and regenerates the active copper(I) catalyst. The presence of a ligand, often a diamine or an amino acid, can stabilize the copper catalyst and facilitate the reaction, allowing for lower reaction temperatures and catalyst loadings.

Experimental Protocol: Representative Ullmann Condensation

The following protocol is a representative procedure adapted from the copper-catalyzed amination of 2-halobenzoic acids.[2]

Reaction Scheme:

Materials:

  • Ethyl 2-bromobenzoate

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 2-bromobenzoate (1.0 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Copper(I) iodide (0.1 equiv.) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMSO via syringe, followed by the addition of morpholine (1.2 equiv.).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.

Route 2: The Buchwald-Hartwig Amination - A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, often proceeding under milder conditions and with a broader substrate scope than the Ullmann condensation.[3] This palladium-catalyzed cross-coupling reaction has become a staple in modern organic synthesis.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established.[4] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium amide complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species. The choice of phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following protocol is a representative procedure based on the synthesis of mthis compound derivatives and general Buchwald-Hartwig procedures.[5][6]

Reaction Scheme:

Materials:

  • Ethyl 2-bromobenzoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 equiv.) and XPhos (0.02-0.10 equiv.).

  • Add anhydrous toluene to the flask, followed by morpholine (1.2 equiv.) and Ethyl 2-bromobenzoate (1.0 equiv.).

  • Finally, add sodium tert-butoxide (1.4 equiv.) to the reaction mixture.

  • Heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield this compound.

Comparative Analysis

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on several factors, including cost, reaction conditions, scalability, and the specific requirements of the research.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)
Ligand Often required (e.g., L-proline, diamines)Required (e.g., XPhos, SPhos)
Typical Temperature 90-210 °C[7]80-110 °C
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)
Solvent Polar, high-boiling (e.g., DMSO, DMF)Aprotic (e.g., Toluene, Dioxane)
Cost Catalyst is generally less expensive.[5]Palladium catalysts and phosphine ligands can be costly.
Yields Moderate to excellent, substrate-dependent.Generally high to excellent.
Functional Group Tolerance Can be limited by harsh conditions.Generally broader functional group tolerance.
Scalability Well-established for industrial scale.Can be challenging due to catalyst cost and sensitivity.

Key Considerations for Selection:

  • Cost-Effectiveness: For large-scale synthesis where cost is a primary driver, the Ullmann condensation, with its cheaper copper catalyst, presents a significant advantage.[5]

  • Mildness and Functional Group Tolerance: The Buchwald-Hartwig amination typically proceeds under milder conditions and exhibits a broader tolerance for various functional groups, making it a preferred choice for complex molecules in a laboratory setting.

  • Reaction Optimization: The Buchwald-Hartwig reaction is often more sensitive to the choice of ligand and base, requiring careful optimization for a given substrate.[7]

  • Substrate Scope: While both methods are effective, certain substrates may show better reactivity with one catalyst system over the other. For instance, in some cases, palladium-catalyzed reactions may fail due to solubility issues, where a copper-catalyzed approach is successful.[5]

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Ethyl 2-bromobenzoate, L-proline, K₂CO₃, and CuI in Schlenk flask B Evacuate and backfill with inert gas A->B C Add DMSO and Morpholine B->C D Heat to 90-110 °C with stirring C->D E Monitor by TLC/GC-MS D->E F Cool and dilute with Ethyl Acetate E->F G Filter through Celite® F->G H Wash with H₂O and brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L This compound K->L

Caption: Generalized workflow for the Ullmann condensation synthesis.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd₂(dba)₃ and XPhos in Schlenk flask B Add Toluene, Morpholine, and Ethyl 2-bromobenzoate A->B C Add NaOtBu B->C D Heat to 80-100 °C with stirring C->D E Monitor by TLC/GC-MS D->E F Cool and quench with H₂O E->F G Separate organic layer F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L This compound K->L

Caption: Generalized workflow for the Buchwald-Hartwig amination synthesis.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are robust and effective methods for the synthesis of this compound. The choice between these two powerful C-N bond-forming reactions is not a matter of one being definitively superior, but rather a strategic decision based on the specific context of the synthesis. For laboratory-scale synthesis of complex molecules where mild conditions and high yields are paramount, the Buchwald-Hartwig amination is often the preferred method. Conversely, for large-scale industrial applications where economic considerations are critical, the less expensive copper-catalyzed Ullmann condensation remains a highly viable and attractive option. By understanding the mechanistic nuances and practical considerations of each route, researchers can confidently select the optimal path to their target molecule.

References

  • M. K. P. and S. S. van S. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem.7 , 58–77 (2011). Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Available at: [Link]

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  • CN115490650B - Synthesis method of morpholine benzoate compound. Google Patents.

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Statistical Analysis of Experimental Data: A Comparative Guide for Ethyl 2-morpholinobenzoate Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of experimental data in the research of Ethyl 2-morpholinobenzoate, a novel compound with therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical methods to compare its performance against alternative compounds. This document emphasizes the causality behind experimental and analytical choices, ensuring a robust and defensible interpretation of results.

The Imperative of Rigorous Experimental Design in Preclinical Research

Before any statistical test can yield meaningful results, the experimental design must be sound. The principles of randomization, replication, and the inclusion of appropriate controls are the bedrock of trustworthy preclinical research.[1][2] A failure in design cannot be rectified by even the most sophisticated statistical analysis.

  • Randomization: Ensures that systematic variation, other than the intervention being studied, is distributed randomly among experimental groups, minimizing bias.

  • Replication: Repeating the experiment multiple times (biological replicates) or using multiple subjects per group (technical replicates) increases the confidence that the observed effects are real and not due to chance.

  • Controls:

    • Negative/Vehicle Control: A group that receives the delivery vehicle (e.g., DMSO, saline) without the active compound. This establishes a baseline and controls for any effects of the vehicle itself.

    • Positive Control: A known compound with a well-characterized effect. This validates that the experimental system is responding as expected.

Proper planning of these elements is inextricably linked to the subsequent statistical analysis and is crucial for determining the necessary sample size to detect a true effect.[1][3]

Comparative Efficacy: In Vitro Dose-Response Analysis

A primary goal in early-stage drug discovery is to determine a compound's potency. This is often achieved through dose-response studies, which measure the effect of increasing concentrations of a compound on a biological system.[4][5]

Experimental Protocol: Cell Proliferation Assay (MTT)

This protocol outlines a standard MTT assay to assess the inhibitory effect of this compound and two comparator compounds (Compound A and Compound B) on the proliferation of a cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6][9]

  • Compound Treatment: Prepare serial dilutions of this compound, Compound A, and Compound B. Replace the cell culture medium with medium containing the various concentrations of the compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[9][10] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[8][9]

Data Presentation and Initial Observations

The resulting absorbance data is first normalized to the vehicle control (representing 100% viability) to calculate the percentage of inhibition for each concentration. This data can then be used to generate IC50 values.

CompoundIC50 (µM)Standard Deviation (SD)N (Replicates)
This compound5.20.64
Compound A (Alternative 1)12.81.54
Compound B (Alternative 2)8.50.94

Table 1: Hypothetical IC50 values for this compound and two alternative compounds in a 48-hour cell proliferation assay. Lower values indicate higher potency.

Statistical Workflow and Rationale

Objective: To determine if there is a statistically significant difference between the IC50 values of the three compounds.

Causality: The choice of statistical test is dictated by the research question and the data structure.[11][12] Here, we are comparing the means of three independent groups, which points towards an Analysis of Variance (ANOVA).[13][14]

G cluster_0 Data Analysis Workflow A Collect IC50 Data (3+ Groups) B Check Assumptions: 1. Normality (e.g., Shapiro-Wilk) 2. Homogeneity of Variances (e.g., Levene's Test) A->B C Assumptions Met? B->C D Perform One-Way ANOVA C->D Yes E Perform Non-parametric Test (Kruskal-Wallis) C->E No F ANOVA p-value < 0.05? D->F G Perform Post-Hoc Test (e.g., Tukey's HSD) F->G Yes H No Significant Difference Between Group Means F->H No I Identify Specific Group Differences G->I G cluster_0 Statistical Test Selection Logic cluster_1 Comparison of Groups cluster_2 Relationship Between Variables Start Start: Define Research Question Q_Type Comparison or Relationship? Start->Q_Type Comp_Groups How many groups? Q_Type->Comp_Groups Comparison Rel_Type Continuous Data? Q_Type->Rel_Type Relationship Comp_2 Two Groups Comp_Groups->Comp_2 2 Comp_3 > Two Groups Comp_Groups->Comp_3 >2 T_Test Student's t-test Comp_2->T_Test ANOVA ANOVA Comp_3->ANOVA Correlation Correlation (e.g., Pearson) Rel_Type->Correlation Yes Regression Non-linear Regression (for Dose-Response) Rel_Type->Regression Yes (ordered)

Fig 2. A simplified decision tree for choosing a common statistical test.

Conclusion

This guide demonstrates that the statistical analysis of experimental data is not a terminal step but an integrated part of the research process. For this compound, a systematic approach combining robust experimental protocols with appropriate statistical tests provides compelling evidence of its superior performance. The use of One-Way ANOVA with post-hoc testing allows for a statistically sound comparison against alternatives, while the calculation of the Therapeutic Index synthesizes efficacy and safety data into a clinically relevant metric. By adhering to these principles, researchers can generate high-quality, defensible data that confidently supports the continued development of promising therapeutic candidates like this compound.

References

  • National Institutes of Health (NIH). (n.d.). Statistical Considerations for Preclinical Studies. PMC. Retrieved from [Link]

  • GraphPad Software. (2007). GraphPad Prism Statistics Guide. Studylib. Retrieved from [Link]

  • Kellett, J. G., & Sumner, D. J. (1988). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 25(2), 215–223. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • GraphPad. (n.d.). Welcome to Prism 10 Statistics Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). Statistical Considerations for Preclinical Studies. Retrieved from [Link]

  • GraphPad Software. (n.d.). GraphPad Statistics Guide. Retrieved from [Link]

  • ideas-itn. (2017). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical Analysis in Preclinical Biomedical Research. Retrieved from [Link]

  • Osteology Foundation. (n.d.). Research Design and Biostatistical Considerations in Preclinical Research. Retrieved from [Link]

  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component?. Retrieved from [Link]

  • McDonald, J.H. (2014). Handbook of Biological Statistics: Choosing the right test. Retrieved from [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Choosing a statistical test. Retrieved from [Link]

  • YouTube. (2019). How To Calculate Descriptive Statistics In GraphPad Prism. Retrieved from [Link]

  • Enago. (n.d.). 7 Ways to Choose the Right Statistical Test for Your Research Study. Retrieved from [Link]

  • YouTube. (n.d.). How to Automatically Add Statistical Results to Your Graphs. Retrieved from [Link]

  • Biology LibreTexts. (n.d.). Which Statistical Test to Use. Retrieved from [Link]

  • YouTube. (2019). Choosing a Statistical Test for Your IB Biology IA. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, adherence to rigorous safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The proper management and disposal of chemical reagents, such as Ethyl 2-morpholinobenzoate, are critical functions that safeguard both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established regulatory standards and field-proven best practices.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information. For this compound (CAS No. 107904-06-3), a comprehensive risk assessment reveals the following hazard profile.

Table 1: Hazard Profile of this compound

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 4P301 + P312
Skin Corrosion/Irritation Category 1 CP280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310
Serious Eye Damage Category 1P280, P305+P351+P338, P310

This data is synthesized from analogous compounds and supplier safety information. Always refer to the specific SDS provided by your chemical supplier for the most accurate and detailed information.

The chemical structure, incorporating a morpholine ring and an ethyl ester group, suggests that the primary risks are corrosive action upon contact with skin, eyes, and mucous membranes.[1] Therefore, all handling and disposal operations must be predicated on preventing direct physical contact and aerosol inhalation.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls

Based on the risk assessment, the following PPE and engineering controls are mandatory when handling this compound for disposal.

  • Engineering Controls : All handling of this compound, including aliquoting for waste collection, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2] The laboratory must be equipped with accessible and functional emergency eyewash stations and safety showers.[3]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Given the corrosive nature, consider double-gloving. Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[4]

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. Due to the risk of splashes, a full-face shield is strongly recommended.[3]

  • Skin and Body Protection : A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary. Ensure that closed-toe shoes are worn.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a regulated process from the moment it is generated.[5] Adherence to the "cradle-to-grave" principle of hazardous waste management is not optional. The following protocol outlines the necessary steps for the compliant disposal of this compound.

All unused, expired, or contaminated this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[2]

  • Select a Compatible Container : Use a designated hazardous waste container that is chemically compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be free from damage and have a secure, leak-proof screw cap.[5]

  • Avoid Incompatibilities : The waste container should be dedicated to this specific waste stream or compatible organic bases. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1] Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.

Proper labeling is a critical safety and regulatory requirement.

  • Attach the Label : As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.

  • Complete All Fields : The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date accumulation started (the date the first waste was added).

    • The name of the Principal Investigator and the laboratory location (building and room number).

  • Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5] A designated portion of a fume hood is an excellent choice for an SAA.

  • Segregate Incompatibles : Within the SAA, ensure the container is physically segregated from acids and other incompatible materials, using secondary containment bins as a physical barrier.

  • Keep Containers Closed : The waste container must be securely capped at all times, except when actively adding waste.[5] This prevents the release of vapors and ensures compliance with environmental regulations.

Laboratory personnel should never transport hazardous waste across public areas.

  • Monitor Fill Level : Do not overfill waste containers. Stop filling at approximately 90% capacity to allow for vapor expansion.

  • Request Pickup : Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department. They are trained and authorized to transport and manage the final disposal process.

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G Workflow for Chemical Waste Disposal cluster_0 In-Lab Process cluster_1 EHS Hand-Off A Waste Generation (e.g., this compound) B Characterize as Hazardous Waste A->B C Select Compatible & Securely Capped Container B->C Is it hazardous? Yes. D Affix & Complete Hazardous Waste Label C->D E Store in Designated SAA (Segregated & Closed) D->E F Container Full (or no longer needed) E->F G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste for Final Disposal G->H

Caption: Decision workflow for compliant laboratory chemical waste disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Alert Personnel : Immediately alert others in the lab.

  • Ensure PPE : Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Containment : Use an inert absorbent material (such as vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading.

  • Absorption : Gently cover the spill with the absorbent material, working from the outside in.

  • Collection : Carefully scoop the absorbed material into a designated waste container.

  • Decontamination : Wipe the spill area with a cloth dampened with a mild soap and water solution.

  • Disposal : The cleanup materials are now considered hazardous waste. Place them in a sealed, labeled bag or container and dispose of them through the EHS waste stream.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Ethyl benzoate.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - Ethyl benzoate.
  • MONOGEL. (2023, March 6). safety data sheet.
  • TCI EUROPE N.V. (2025, January 15). SAFETY DATA SHEET - 2-Bromoethyl Benzoate.
  • Fisher Scientific. (2010, February 25). SAFETY DATA SHEET - Ethyl morpholine-2-carboxylate.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CPAchem Ltd. (2022, September 12). Safety data sheet - Perfluorooctane sulfonic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminoethanethiol.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Ethyl benzoate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl benzoate.
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  • CPAChem. (n.d.). Safety data sheet - perfluorooctane sulfonic acid.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 5-(2-Aminoethylamino)-1-naphthalenesulfonicacid sodium salt.
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  • directpcw. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE.

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A Precautionary Guide to Handling Ethyl 2-morpholinobenzoate: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 2-morpholinobenzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules—namely aromatic esters and morpholine derivatives—to establish a robust, precautionary protocol. Our aim is to empower researchers, scientists, and drug development professionals with a framework for safe laboratory practices, grounded in scientific principles and field-proven insights.

Hazard Assessment: A Synthesis of Structural Analogs

This compound incorporates two key functional groups that dictate its potential hazard profile: an aromatic ester and a morpholine moiety. A comprehensive risk assessment must therefore consider the hazards associated with both.

  • Aromatic Ester Moiety (similar to Ethyl Benzoate): Compounds in this class are often combustible liquids.[1][2][3] They can be irritants to the skin and eyes and may cause respiratory tract irritation if inhaled.[4] While generally exhibiting low acute toxicity, they are treated as potentially harmful if swallowed.[3][4]

  • Morpholine Moiety: Morpholine and its derivatives can be more hazardous. Morpholine itself is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[5][6][7][8] It is known to cause severe skin burns and eye damage.[5][7]

Given this, a conservative approach is warranted, assuming that this compound may exhibit a combination of these properties. All handling procedures should be designed to mitigate the risks of skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-layered Defense

A thorough PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE, categorized by the type of protection.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.Protects against splashes that could cause serious eye irritation or damage, a known risk with morpholine derivatives.[5][7]
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Provides a primary barrier against skin contact and protects from potential flammability hazards.
Hand Protection Nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene should be considered. Always check the manufacturer's chemical resistance guide.Protects against skin irritation and potential toxicity from dermal absorption.[5] Nitrile gloves offer good resistance to a range of chemicals, including esters and amines.[9][10]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12]Mitigates the risk of inhaling aerosols or vapors, which can cause respiratory tract irritation.[4][5]
Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.

  • Ventilation: All manipulations of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Ignition Sources: As the compound is likely a combustible liquid, keep it away from heat, sparks, and open flames.[1][2][3] All equipment used for handling should be properly grounded to prevent static discharge.[6][7]

The following workflow outlines the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer Compound in Fume Hood prep_emergency->handle_transfer handle_weigh Weigh in a Ventilated Enclosure handle_transfer->handle_weigh handle_reaction Set Up Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_store Store in a Cool, Well-Ventilated Area cleanup_waste->cleanup_store

Caption: Workflow for handling this compound.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Stream: All materials contaminated with this compound, including disposable gloves, paper towels, and pipette tips, should be considered hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. A dedicated, labeled hazardous waste container should be used.[13]

  • Containerization: Collect all liquid waste containing this compound in a sealed, properly labeled container. Solid waste should be collected in a separate, clearly labeled container.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

  • Empty Containers: Rinse empty containers of the chemical three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be disposed of according to institutional guidelines.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

G start Material Contaminated? is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_waste Collect in Sealed, Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_container Empty Container? is_solid->is_container No solid_waste Collect in Labeled Solid Waste Bag/Container is_solid->solid_waste Yes rinse_container Triple Rinse Container is_container->rinse_container Yes collect_rinse Collect First Rinseate as Hazardous Waste rinse_container->collect_rinse dispose_container Dispose of Container per Institutional Policy collect_rinse->dispose_container

Caption: Decision tree for waste disposal.

References

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  • University of Tennessee Knoxville EHS. Personal Protective Equipment (PPE).
  • University of California, Berkeley EHS. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • University of California, Berkeley EHS.
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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-morpholinobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-morpholinobenzoate

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